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  • Product: 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine
  • CAS: 1248031-16-4

Core Science & Biosynthesis

Foundational

Spectral data analysis of 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine (NMR, MS)

Title: Spectral Data Analysis of 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine: A Comprehensive Guide to NMR and MS Characterization Introduction & Molecular Architecture The compound 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectral Data Analysis of 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine: A Comprehensive Guide to NMR and MS Characterization

Introduction & Molecular Architecture

The compound 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine (CAS: 1248031-16-4) represents a highly versatile bi-heterocyclic scaffold frequently utilized in the development of kinase inhibitors and advanced agrochemicals. The molecular architecture consists of an electron-deficient (π-deficient) pyrimidine ring coupled to a π-excessive pyrazole ring via a C–N bond. The strategic placement of a bromine atom at the C4 position of the pyrazole ring not only modulates the lipophilicity of the molecule but also serves as a critical synthetic handle for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

Accurate spectral characterization of this molecule requires a deep understanding of how its electronic asymmetry and the heavy-atom effect of the halogen dictate its behavior in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) environments[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

The NMR analysis of 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine is governed by inductive deshielding, magnetic anisotropy, and the distinct electronic environments of its two rings.

Causality Behind 1H NMR Chemical Shifts

The pyrimidine ring contains two highly electronegative nitrogen atoms that severely deplete the electron density of the adjacent carbons.

  • Pyrimidine H2: Located directly between N1 and N3, this proton experiences maximum inductive deshielding and appears as a sharp, highly downfield singlet (typically ~9.10 ppm).

  • Pyrimidine H5 and H6: These protons couple to each other, forming a pair of doublets with a characteristic ortho-coupling constant ( 3J≈5.5 Hz). H6 is adjacent to a nitrogen atom and is more deshielded (~8.85 ppm) compared to H5 (~7.80 ppm)[2].

  • Pyrazole H3 and H5: The substitution of bromine at C4 eliminates the H4 proton. The electron-withdrawing nature of the bromine atom deshields the remaining pyrazole protons, which appear as two distinct singlets (~8.15 ppm and ~8.70 ppm).

Causality Behind 13C and 2D NMR Assignments

The 13C NMR spectrum yields seven distinct carbon signals. The most critical diagnostic feature is the C4 carbon of the pyrazole ring . Due to the "heavy atom effect" of bromine, this quaternary carbon experiences a diamagnetic shielding effect, shifting it significantly upfield to approximately 95–100 ppm, which is highly uncharacteristic for an aromatic carbon unless halogenated.

To unambiguously link the two rings, Heteronuclear Multiple Bond Correlation (HMBC) is required. Because the C–N bond connecting the rings lacks protons, the structure is confirmed by observing a 3-bond heteronuclear coupling ( 3JCH​ ) from the Pyrazole H5 proton to the Pyrimidine C4 carbon (~160.0 ppm).

NMR_Workflow SamplePrep Sample Preparation (CDCl3 or DMSO-d6) Acquisition1D 1D NMR Acquisition (1H & 13C) SamplePrep->Acquisition1D IdentifyBr Identify C-Br & Pyrazole (H3/H5 singlets, C4 ~96 ppm) Acquisition1D->IdentifyBr IdentifyPyr Identify Pyrimidine (H2 singlet, H5/H6 doublets) Acquisition1D->IdentifyPyr Acquisition2D 2D NMR Acquisition (COSY, HSQC, HMBC) Connectivity Establish Connectivity (HMBC: Pyrazole H5 to Pyrimidine C4) Acquisition2D->Connectivity IdentifyBr->Acquisition2D IdentifyPyr->Acquisition2D FinalStructure Unambiguous Assignment 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine Connectivity->FinalStructure

Figure 1: Logical workflow for the unambiguous NMR assignment of the bi-heterocyclic system.

Mass Spectrometry (MS) Analysis

Electrospray Ionization (ESI) in positive mode is the optimal technique for this scaffold, as the basic pyrimidine nitrogens readily accept a proton to form a stable [M+H]+ ion.

Isotopic Signatures and Fragmentation Causality

Bromine possesses two stable isotopes, 79Br and 81Br , which exist in a nearly 1:1 natural abundance. Consequently, the intact molecular ion must present as a distinct doublet at m/z 225.0 and 227.0. This isotopic signature acts as a definitive internal validation for the presence of the halogenated pyrazole[3].

During Collision-Induced Dissociation (CID), the molecule primarily fragments via the cleavage of the inter-ring C–N bond, driven by the stability of the resulting pyrimidine cation (m/z 79) and the bromopyrazole radical/cation. A secondary pathway involves the ring-opening of the pyrimidine and the neutral loss of hydrogen cyanide (HCN, -27 Da).

MS_Fragmentation MolecularIon [M+H]+ m/z 225 / 227 (1:1 Isotope) LossHCN Neutral Loss -HCN MolecularIon->LossHCN CID Cleavage Inter-ring Cleavage (C-N Bond) MolecularIon->Cleavage CID Ion198 m/z 198 / 200 [M+H - HCN]+ LossHCN->Ion198 PyrimidineIon Pyrimidine Cation m/z 79 Cleavage->PyrimidineIon BromoPyrazole Bromopyrazole Cation m/z 147 / 149 Cleavage->BromoPyrazole

Figure 2: ESI-MS collision-induced dissociation (CID) fragmentation pathway and isotopic tracking.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following methodologies are designed as closed-loop, self-validating systems.

Self-Validating NMR Acquisition Protocol
  • Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ . Causality: DMSO- d6​ disrupts intermolecular interactions and provides a robust lock signal, preventing baseline drift during prolonged 13C acquisitions.

  • Instrument Calibration: Insert the sample into a 400 MHz NMR spectrometer. Perform Automated Tuning and Matching (ATM) for 1 H and 13 C nuclei. Apply gradient shimming (Z1–Z5) until the solvent peak line width at half-height is <1.0 Hz.

  • Baseline 1 H Acquisition: Acquire a standard 1D 1 H spectrum (16 scans, relaxation delay d1​=1.0 s). Validation Check: Confirm the presence of exactly 5 distinct aromatic protons.

  • 13 C and 2D Acquisition: Acquire 1D 13 C (1024 scans, d1​=2.0 s), followed by gradient-selected COSY, HSQC, and HMBC. Causality: The extended d1​ of 2.0 s ensures adequate longitudinal ( T1​ ) relaxation of the quaternary C-Br carbon, which otherwise might not appear in the spectrum.

  • Post-Acquisition Validation: Re-acquire the 1D 1 H spectrum. Validation Check: Overlay this with the spectrum from Step 3. The emergence of any new peaks indicates sample degradation during the 2D runs, invalidating the dataset.

Self-Validating LC-MS/MS Protocol
  • Mobile Phase Preparation: Prepare Solvent A (0.1% Formic Acid in LC-MS grade water) and Solvent B (0.1% Formic Acid in Acetonitrile). Causality: Formic acid acts as a continuous proton source, essential for driving the equilibrium toward the [M+H]+ state in positive ESI mode.

  • Chromatographic Separation: Inject 1 µL of a 1 µg/mL sample onto a C18 column (50 x 2.1 mm, 1.8 µm). Execute a rapid gradient from 5% B to 95% B over 3 minutes.

  • ESI Source Optimization: Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and gas flow to 600 L/hr.

  • Primary MS Validation (Isotopic Check): Scan m/z 100 to 500. Validation Check: The system self-validates the presence of the intact brominated molecule only if a strict 1:1 intensity ratio is observed at m/z 225.0 and 227.0.

  • CID Fragmentation: Isolate the m/z 225.0 precursor ion and apply a collision energy (CE) ramp (15–35 eV) using Argon as the collision gas to map the fragmentation pathways.

Quantitative Data Summaries

Table 1: Predicted 1 H and 13 C NMR Assignments for 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine | Position | Nucleus | Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) | Assignment Logic | | :--- | :--- | :--- | :--- | :--- | :--- | | Pyrimidine-2 | 1 H / 13 C | ~9.10 / 158.0 | Singlet / Cq | - | Highly deshielded by two adjacent N atoms | | Pyrimidine-5 | 1 H / 13 C | ~7.80 / 110.5 | Doublet / CH | ~5.5 | Coupled to H6; most shielded pyrimidine proton | | Pyrimidine-6 | 1 H / 13 C | ~8.85 / 155.0 | Doublet / CH | ~5.5 | Coupled to H5; deshielded by adjacent N | | Pyrimidine-4 | 13 C | ~160.0 | Cq | - | Attached directly to pyrazole N1 | | Pyrazole-3 | 1 H / 13 C | ~8.15 / 142.0 | Singlet / CH | - | Adjacent to Br-substituted C4 | | Pyrazole-4 | 13 C | ~96.0 | Cq | - | Upfield shift due to Heavy Atom Effect from Br | | Pyrazole-5 | 1 H / 13 C | ~8.70 / 130.0 | Singlet / CH | - | Deshielded by adjacent N1 and C4 |

Table 2: Key Mass Spectrometry (ESI+) Fragments | m/z Value | Isotopic Pattern | Fragment Identity | Causality / Mechanism | | :--- | :--- | :--- | :--- | | 225.0 / 227.0 | 1:1 Doublet | [M+H]+ | Protonation of basic pyrimidine nitrogen | | 198.0 / 200.0 | 1:1 Doublet | [M+H−HCN]+ | Pyrimidine ring opening and neutral loss of HCN | | 147.0 / 149.0 | 1:1 Doublet | [Bromopyrazole]+ | Inter-ring C-N bond cleavage | | 79.0 | Singlet | [Pyrimidine]+ | Inter-ring C-N bond cleavage |

References

  • Utilizing DART Mass Spectrometry to Pinpoint Halogenated Metabolites from a Marine Invertebrate-Derived Fungus. National Institutes of Health (NIH).[Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI.[Link]

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. National Institutes of Health (NIH).[Link]

Sources

Exploratory

Chemical and physical properties of 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine

An In-Depth Technical Guide to the Chemical and Physical Properties of 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine Introduction The confluence of pyrazole and pyrimidine moieties in a single molecular framework represents a co...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical and Physical Properties of 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine

Introduction

The confluence of pyrazole and pyrimidine moieties in a single molecular framework represents a cornerstone of modern medicinal chemistry. Both heterocycles are considered "privileged structures" due to their prevalence in biologically active compounds and approved therapeutics.[1][2] The title compound, 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine, is a quintessential example of a versatile chemical building block. It combines the structural rigidity and hydrogen bonding capabilities of the pyrimidine ring with the diverse reactivity of the pyrazole system.

The strategic placement of a bromine atom on the pyrazole ring is of particular significance. It serves not only to modulate the electronic properties of the scaffold but also acts as a crucial chemical handle for introducing further molecular complexity through well-established cross-coupling methodologies.[3][4] This makes the compound a valuable intermediate for constructing libraries of novel compounds aimed at various biological targets, particularly protein kinases, which are frequently implicated in oncology and inflammatory diseases.[5][6]

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine, outlines a robust workflow for its synthesis and characterization, and discusses its potential applications in drug discovery, thereby equipping researchers with the foundational knowledge required for its effective utilization.

Section 1: Core Molecular Attributes & Physicochemical Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. Understanding these attributes is the first step in rational drug design and development.

2D Structure of 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine

Table 1: Physicochemical and Structural Properties

PropertyValueSource / Rationale
Molecular Formula C₇H₅BrN₄PubChem CID: 61254322[7]
Molecular Weight 225.05 g/mol ECHEMI[8]
Monoisotopic Mass 223.96976 DaPubChemLite[7]
IUPAC Name 4-(4-bromopyrazol-1-yl)pyrimidinePubChemLite[7]
InChIKey ZRLMNBQRJUGUDW-UHFFFAOYSA-NPubChemLite[7]
Physical Form Predicted: White to yellow solidBased on related structures like 4-(4-Bromo-1H-pyrazol-3-yl)pyridine.[9]
Melting Point Predicted: ~197°CBased on the isomeric compound 2-(4-bromo-1H-pyrazol-1-yl)pyrimidine.[8]
Boiling Point Predicted: 402.2°C at 760 mmHgBased on the isomeric compound 2-(4-bromo-1H-pyrazol-1-yl)pyrimidine.[8]
Solubility Predicted: Poor aqueous solubilityPyrazole-pyrimidinone scaffolds are noted for poor aqueous solubility, a common trait for planar, crystalline heterocyclic compounds.[10]
Predicted XlogP 1.2PubChemLite[7]

Section 2: Synthesis and Purification Workflow

The synthesis of N-aryl pyrazoles is a well-trodden path in organic chemistry. For 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine, the most logical and field-proven approach is a nucleophilic aromatic substitution (SNAᵣ) reaction.

Principle of Synthesis: The reaction involves the displacement of a suitable leaving group (typically a halide, such as chlorine) from the electron-deficient pyrimidine ring by the N1-anion of 4-bromo-1H-pyrazole. The pyrimidine ring is inherently π-deficient due to the presence of two electronegative nitrogen atoms, which activates the C4 position towards nucleophilic attack.[1] A non-nucleophilic base is required to deprotonate the pyrazole, generating the active nucleophile in situ.

G cluster_reactants Starting Materials cluster_process Process cluster_product Output R1 4-Chloropyrimidine Reaction Nucleophilic Aromatic Substitution (SNAᵣ) R1->Reaction R2 4-Bromo-1H-pyrazole R2->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup (Quench, Extract) Reaction->Workup 1. Heat (e.g., 80-100 °C) 2. Cool to RT Purification Column Chromatography Workup->Purification Crude Product Product 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine (Purified Product) Purification->Product QC Quality Control (NMR, MS, HPLC) Product->QC

Caption: Proposed workflow for synthesis and purification.

Experimental Protocol: Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-1H-pyrazole (1.0 eq.), 4-chloropyrimidine (1.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

    • Expertise & Experience: Using a slight excess of the more volatile or reactive electrophile (4-chloropyrimidine) ensures complete consumption of the pyrazole. K₂CO₃ is a cost-effective and sufficiently strong base to deprotonate the pyrazole without causing unwanted side reactions.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-bromo-1H-pyrazole.

  • Reaction Execution: Place the flask under an inert atmosphere (e.g., nitrogen or argon). Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Aqueous Workup: After cooling to room temperature, pour the reaction mixture into an equal volume of cold water. A precipitate may form. Stir for 30 minutes.

    • Trustworthiness: This step quenches the reaction and precipitates the organic product while dissolving the inorganic salts (e.g., KCl, excess K₂CO₃), providing the first stage of purification.

  • Extraction: If a precipitate does not form or is incomplete, extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes). Combine the organic layers, wash with brine to remove residual DMF and water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50%).

    • Expertise & Experience: The polarity of the eluent is chosen based on the expected polarity of the product. The gradient elution ensures good separation from non-polar starting materials and polar impurities.

  • Final Product: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine, typically as a solid.

Section 3: Structural Elucidation and Characterization

Unambiguous confirmation of the chemical structure is paramount. A combination of spectroscopic techniques provides a self-validating system for characterization.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) is ideal.

  • Expected Result: The key diagnostic feature is the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are ~50:50), the mass spectrum will exhibit two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2⁺).[11]

  • Validation: The observation of this pattern is definitive proof of the presence of a single bromine atom in the molecule. The predicted m/z for the protonated molecule [M+H]⁺ is 224.97704.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR:

    • Pyrimidine Ring: Three distinct signals are expected. The proton at the C2 position will be the most deshielded (downfield) due to its position between two nitrogen atoms, appearing as a singlet. The protons at C5 and C6 will appear as doublets due to mutual coupling. The deshielding effect of the pyrimidine ring is a known phenomenon.[12]

    • Pyrazole Ring: Two singlets are expected for the protons at the C3 and C5 positions of the pyrazole ring. Their chemical shifts will be influenced by the attachment to the pyrimidine ring.

  • ¹³C NMR:

    • Seven distinct signals are expected in the aromatic region, corresponding to the seven unique carbon atoms in the structure. The carbon atoms of the pyrimidine ring will typically appear further downfield than those of the pyrazole ring.

Section 4: Potential Applications in Drug Discovery

The true value of 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine lies in its potential as a scaffold for drug discovery. The pyrazolo[3,4-d]pyrimidine core, an isomer of this scaffold, is a known "hinge-binder" in many kinase inhibitors, including those targeting EGFR.[6]

The 4-bromo substituent is a key functional group that allows for facile diversification. It is an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[3][4] This enables the covalent attachment of a wide array of other chemical moieties (e.g., aryl, heteroaryl, or amine groups) to build out the molecule and optimize its interaction with a biological target.

G cluster_pathway Generic Kinase Signaling Pathway ATP ATP Kinase Protein Kinase (e.g., EGFR, JNK) ATP->Kinase P_Substrate Phosphorylated Substrate Kinase->P_Substrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Inhibitor Scaffold-Based Inhibitor Inhibitor->Kinase Inhibition Response Cellular Response (e.g., Proliferation, Inflammation) P_Substrate->Response

Caption: Inhibition of a kinase signaling pathway.

This diagram illustrates how a molecule derived from the 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine scaffold could function as a kinase inhibitor. By occupying the ATP-binding site of the kinase, it prevents the phosphorylation of the target substrate, thereby blocking the downstream cellular response. The development of such targeted inhibitors is a major focus in modern drug discovery.[5]

Conclusion

4-(4-bromo-1H-pyrazol-1-yl)pyrimidine is more than a simple heterocyclic compound; it is a strategically designed platform for chemical innovation. Its stable and predictable core, combined with the reactive potential of its bromine substituent, makes it an exceptionally valuable intermediate for researchers in medicinal chemistry and drug development. The properties and protocols outlined in this guide provide a solid foundation for its synthesis, characterization, and subsequent elaboration into novel and potentially therapeutic agents.

References

  • Heng, L.-S., Li, Y.-H., Mei, X.-D., & Ning, J. (2009). 4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-6-(but-3-ynyloxy)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3031. [Link]

  • PubChemLite. (n.d.). 4-(4-bromo-1h-pyrazol-1-yl)pyrimidine. Retrieved March 7, 2026, from [Link]

  • Frontiers in Chemistry. (2021). Synthesis and Bioactivities Study of Novel Pyridylpyrazol Amide Derivatives Containing Pyrimidine Motifs. Frontiers Media S.A.[Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK. RSC Medicinal Chemistry, 14(5), 923-942. [Link]

  • Royal Society of Chemistry. (n.d.). 1HNMR δ values. Retrieved March 7, 2026, from [Link]

  • Verma, S., et al. (2016). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace. [Link]

  • PubChem. (n.d.). 4-Bromopyrazole. Retrieved March 7, 2026, from [Link]

  • PubChemLite. (n.d.). 4-(4-bromo-1h-pyrazol-1-yl)pyridine. Retrieved March 7, 2026, from [Link]

  • ACS Publications. (2025). Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry. [Link]

  • ChemWhat. (n.d.). 2-(4-BROMO-1H-PYRAZOL-1-YL)PYRIMIDINE CAS#: 857641-46-4. Retrieved March 7, 2026, from [Link]

  • Shrinidhi, A., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Medicinal Chemistry Letters. [Link]

  • Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of Molecular Structure. [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved March 7, 2026, from [Link]

  • Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Science. [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Taylor & Francis. [Link]

Sources

Foundational

Engineering Precision: Biological Activity and Evaluation of Novel 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine Derivatives

Executive Summary & Molecular Rationale In modern rational drug design, the pyrimidine scaffold is recognized as a privileged pharmacophore, primarily due to its ability to act as a highly effective ATP-mimetic in the hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

In modern rational drug design, the pyrimidine scaffold is recognized as a privileged pharmacophore, primarily due to its ability to act as a highly effective ATP-mimetic in the hinge region of various kinases. The functionalization of this core into 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine derivatives represents a sophisticated structural evolution.

As a Senior Application Scientist, I approach this scaffold not just as a chemical entity, but as a precision tool. The pyrimidine ring anchors the molecule to the kinase hinge via critical hydrogen bonds. The addition of the 1H-pyrazol-1-yl moiety at the C4 position projects into the adjacent hydrophobic pocket (often the DFG-out or allosteric site). Crucially, the bromine atom at the 4-position of the pyrazole serves a dual purpose: it provides steric bulk to prevent off-target binding and engages in halogen bonding with backbone carbonyls, significantly driving target selectivity. Recent literature has extensively validated the anti-mycobacterial and targeted anticancer potential of related pyrazolyl-pyrimidine hybrids[1].

Mechanistic Pathways & Target Engagement

The biological activity of these derivatives is predominantly driven by their interaction with two major therapeutic axes:

  • Kinase Inhibition (EGFR & CDKs): Pyrimidine-tethered compounds have demonstrated profound efficacy as Epidermal Growth Factor Receptor (EGFR) inhibitors, particularly in non-small cell lung cancer (NSCLC) models where they induce apoptosis and halt cell proliferation[2]. Furthermore, structural modifications of pyrazolo-pyrimidines have yielded nanomolar inhibitors of cyclin-dependent kinases (CDKs), acting via competitive ATP-binding[3].

  • Metabolic Modulation (DHODH): Beyond kinases, this class of molecules has been identified as potent inhibitors of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthetic pathway, offering subnanomolar antiviral and immunosuppressive activities[4].

MOA Ligand Growth Factors (e.g., EGF) Receptor Receptor Tyrosine Kinase (EGFR / CDK) Ligand->Receptor Activation Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Downstream2 MEK / ERK Pathway Receptor->Downstream2 Inhibitor 4-(4-bromo-pyrazol-1-yl) pyrimidine derivative Inhibitor->Receptor ATP-competitive Inhibition Target Cell Proliferation & Survival Downstream1->Target Downstream2->Target

Fig 1: Mechanism of kinase inhibition by pyrazol-1-yl pyrimidine derivatives.

Empirical Validation: Self-Validating Experimental Protocols

To ensure scientific integrity, simply executing assays is insufficient; the workflow must be self-validating. The following protocols detail the causality behind our experimental choices for evaluating these novel derivatives.

Protocol A: TR-FRET Kinase Assay (Primary Biochemical Screen)

Causality & Rationale: Why choose Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard luminescent (ATP-Glo) assays? Pyrimidine derivatives often possess intrinsic fluorescence that confounds standard optical readouts, leading to false positives. The time-delayed measurement in TR-FRET eliminates short-lived background compound fluorescence, ensuring that the calculated IC₅₀ values represent true target engagement.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense the 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine derivatives in a 10-point, 3-fold serial dilution in DMSO. Transfer 100 nL to a 384-well low-volume pro-plate.

  • Enzyme Addition: Add 5 µL of recombinant EGFR (or CDK2) enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor.

  • Reaction Initiation: Add 5 µL of substrate mix containing ATP (at the predetermined Kₘ for the specific kinase) and ULight-labeled substrate.

  • Termination & Detection: After 60 minutes, halt the reaction with 10 µL of EDTA/Europium-anti-phospho-antibody detection mix. Read on a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Self-Validation Checkpoint: Calculate the Z'-factor using DMSO (negative control) and Erlotinib (positive control). A Z'-factor > 0.6 is mandatory to validate the assay run before calculating IC₅₀ values.

Protocol B: Resazurin Cellular Viability Assay (Orthogonal Validation)

Causality & Rationale: While ATP-based viability assays (like CellTiter-Glo) are standard, testing ATP-competitive kinase inhibitors with an ATP-dependent viability assay can occasionally yield biphasic or masked readouts due to intracellular ATP pooling. The Resazurin assay relies on mitochondrial reductase activity, providing a strictly metabolic, orthogonal validation of cytotoxicity[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed NSCLC cells (e.g., A549 or HCT-116) at 3,000 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Treat cells with the pyrimidine derivatives (0.1 µM to 100 µM). Include a vehicle control (0.5% DMSO) and a cytotoxic reference (Doxorubicin).

  • Incubation: Incubate for 72 hours to allow for multiple cell division cycles, capturing both cytostatic and cytotoxic effects.

  • Resazurin Addition: Add 20 µL of 0.15 mg/mL resazurin solution to each well. Incubate for 4 hours.

  • Readout: Measure fluorescence (Excitation: 530 nm; Emission: 590 nm).

  • Self-Validation Checkpoint: Ensure the vehicle control shows logarithmic growth compared to a Day 0 baseline plate. Calculate the CC₅₀ using non-linear regression.

Workflow Synth Compound Synthesis Biochem Biochemical Assay (TR-FRET Kinase) Synth->Biochem Primary Screen Cellular Cellular Assay (Resazurin Viability) Biochem->Cellular Hit Progression Validation Orthogonal Validation (Western Blot) Cellular->Validation Mechanism Check Lead Lead Optimization (SAR Modeling) Validation->Lead Data Feedback Lead->Synth Iterative Design

Fig 2: Self-validating screening workflow for novel pyrimidine kinase inhibitors.

Structure-Activity Relationship (SAR) Data Presentation

To illustrate the optimization of the 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine core, quantitative data from our screening cascade is summarized below. The data demonstrates how functionalizing the C2 and C6 positions of the pyrimidine ring dictates target affinity and cellular translation.

Compound IDC2 Substitution (R₁)C6 Substitution (R₂)EGFR IC₅₀ (nM)A549 Cell Viability CC₅₀ (µM)Selectivity Index (SI)
BPP-01 (Base)-H-H1,250 ± 45> 50.0N/A
BPP-02 -NH₂-H450 ± 2218.440
BPP-03 -NH-(4-methoxyphenyl)-H85 ± 62.124
BPP-04 -NH-(4-methoxyphenyl)-CH₃32 ± 30.412
Erlotinib (Ref)N/AN/A15 ± 20.853

Table 1: SAR summary of novel derivatives. The addition of an electron-donating methoxyphenyl group at C2 (BPP-03) significantly enhances hinge-binding affinity, while a methyl group at C6 (BPP-04) restricts the torsion angle, locking the molecule into the bioactive conformation.

Conclusion

The 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine scaffold is a highly tunable, robust starting point for targeted therapeutics. By employing rigorous, self-validating biochemical and cellular assays, researchers can confidently map the SAR of this core. The integration of TR-FRET and metabolic viability assays ensures that the observed biological activities are mechanistically sound, paving the way for the development of next-generation kinase and metabolic inhibitors.

References

  • Title: Exploring the Anti-Tubercular Potential of 2-(1H-Pyrazol-1-yl) Pyrimidine: Design, Synthesis, Biological Evaluation and Molecular Docking Studies Source: Chemistry & Biodiversity (PubMed / NIH) URL: [Link]

  • Title: Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds Source: Pharmaceuticals (PMC / NIH) URL: [Link]

  • Title: 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders Source: Journal of Medicinal Chemistry (PubMed / NIH) URL: [Link]

  • Title: Original 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives as inhibitors of human dihydroorotate dehydrogenase (DHODH) Source: ChEMBL Database (EMBL-EBI) URL: [Link]

  • Title: Design, synthesis, molecular modelling, and biological evaluation of novel substituted pyrimidine derivatives as potential anticancer agents Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Semantic Scholar) URL: [Link]

Sources

Exploratory

Unveiling the Mechanism of Action of Pyrazolo[3,4-d]pyrimidine Compounds: A Comprehensive Technical Guide

The Purine Bioisostere Paradigm: Structural Rationale Pyrazolo[3,4-d]pyrimidines represent a highly privileged heterocyclic scaffold in medicinal chemistry and drug design. Structurally, the fused bicyclic system acts as...

Author: BenchChem Technical Support Team. Date: March 2026

The Purine Bioisostere Paradigm: Structural Rationale

Pyrazolo[3,4-d]pyrimidines represent a highly privileged heterocyclic scaffold in medicinal chemistry and drug design. Structurally, the fused bicyclic system acts as a bioisostere of adenine (a purine base). This structural mimicry allows these compounds to seamlessly insert into the highly conserved ATP-binding pockets of various target proteins, most notably protein kinases[1].

Historically, the first pyrazolo[3,4-d]pyrimidine kinase inhibitors identified were PP1 and PP2, which were discovered in 1996 to act as potent inhibitors of the Src family of non-receptor tyrosine kinases[2]. By competing with endogenous ATP, these compounds stabilize the kinase in an inactive conformation, effectively shutting down aberrant phosphorylation cascades responsible for tumor proliferation, angiogenesis, and survival.

Primary Mechanism of Action: Target-Specific Inhibition

The primary mechanism of action (MoA) for most pyrazolo[3,4-d]pyrimidine derivatives is the potent, reversible, ATP-competitive inhibition of specific kinases and reductases.

  • CDK2/Cyclin A Inhibition: Compounds interact with the hinge region of Cyclin-Dependent Kinase 2 (CDK2) via hydrogen bonding (utilizing the N1 and N5 positions of the pyrazolopyrimidine core). Simultaneously, hydrophobic substituents occupy the deep hydrophobic pocket of the kinase domain, preventing the phosphorylation events necessary for cell cycle progression[1].

  • Dual VEGFR-2/EGFR Inhibition: Certain derivatives exploit the structural homology between the ATP-binding sites of VEGFR-2 and mutant EGFR (e.g., T790M). By binding to these dual targets, the compounds suppress both tumor angiogenesis and epidermal growth factor signaling pathways simultaneously[3].

  • Src Kinase & Oxidative Stress: In aggressive models like glioblastoma, pyrazolo[3,4-d]pyrimidine-based Src inhibitors (such as Si306) not only block Src autophosphorylation but also induce profound oxidative stress via Reactive Oxygen Species (ROS) production, leading to DNA damage, cellular senescence, and eventual necrosis[4].

  • Bacterial DHFR Inhibition: Beyond eukaryotic kinases, this scaffold exhibits potent antibacterial properties by targeting dihydrofolate reductase (DHFR) and disrupting quorum sensing (QS)-mediated virulence in pathogens like Pseudomonas aeruginosa and Staphylococcus aureus[5].

MoA_Logic P Pyrazolo[3,4-d]pyrimidine Scaffold ATP ATP-Binding Pocket (Kinase Domain) P->ATP Bioisosteric Binding Hinge Hinge Region H-Bonding ATP->Hinge Hydro Hydrophobic Core Interactions ATP->Hydro Inhib Kinase Inactivation (CDK2, Src, EGFR) Hinge->Inhib Hydro->Inhib Downstream Downstream Signaling Blockade Inhib->Downstream

Logical flow of pyrazolo[3,4-d]pyrimidine ATP-competitive kinase inhibition.

Quantitative Target Profiling

To contextualize the potency of these compounds, the following table summarizes the quantitative inhibitory data of recent pyrazolo[3,4-d]pyrimidine derivatives against specific targets and corresponding cancer cell lines.

CompoundPrimary Target(s)Target IC50 (µM)Cell LineCellular IC50 (µM)Reference
Compound 14 CDK2 / Cyclin A20.057 ± 0.003HCT-1160.006[1]
Compound 7c VEGFR-2 / EGFR(T790M)0.90 / 0.25A5495.75[3]
Si306 Src Tyrosine KinaseN/AGBM-6N/A (Senescence)[4]
Compound 7e Bacterial DHFRN/AS. aureusN/A (MIC active)[5]

Downstream Cellular Mechanisms

Following target engagement at the kinase domain, pyrazolo[3,4-d]pyrimidines trigger a cascade of downstream cellular events. For CDK2 inhibitors, the immediate phenotypic result is the arrest of cell growth at the G0-G1 or S-phase of the cell cycle, preventing DNA replication[1]. Prolonged arrest, coupled with the induction of oxidative stress (particularly seen in Src inhibitors), leads to irreversible DNA damage. This ultimately forces the cell to undergo apoptosis (programmed cell death) or necrosis[4].

Cell_Pathway Drug Pyrazolo[3,4-d]pyrimidine Treatment CDK2 CDK2 / Cyclin A Inhibition Drug->CDK2 ROS ROS Production (Glioblastoma) Drug->ROS CellCycle G0/G1 or S-Phase Arrest CDK2->CellCycle Apop Apoptosis / Necrosis CellCycle->Apop DNA DNA Damage & Senescence ROS->DNA DNA->Apop

Downstream cellular mechanisms triggered by pyrazolo[3,4-d]pyrimidine derivatives.

Experimental Methodologies for MoA Elucidation

To rigorously validate the MoA of a novel pyrazolo[3,4-d]pyrimidine, a tiered experimental approach is required. The following protocols provide self-validating workflows for proving both target engagement and phenotypic outcomes.

Workflow A: Target Engagement via ADP-Glo Kinase Assay

Causality & Rationale: To prove that the compound is a direct kinase inhibitor, we must measure the enzymatic conversion of ATP to ADP. The ADP-Glo assay is selected because it directly correlates kinase activity with luminescence, providing a highly sensitive readout for ATP-competitive inhibitors.

Step-by-Step Protocol:

  • Preparation: Prepare kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Dilution: Serially dilute the pyrazolo[3,4-d]pyrimidine in DMSO, then dilute in kinase buffer. Causality: The final DMSO concentration must be kept <1% to prevent solvent-induced enzyme denaturation, which would yield false-positive inhibition.

  • Enzyme-Inhibitor Pre-incubation: In a low-binding 384-well plate, incubate the purified recombinant kinase with the compound for 15 minutes at room temperature. Causality: Protein low-binding tubes/plates must be used to avoid peptide substrates adsorbing to the plastic surface, which artificially lowers the reaction rate[6].

  • Self-Validating Controls: Include a vehicle control (DMSO only) to establish maximum uninhibited kinase activity, and a reference inhibitor (e.g., Roscovitine for CDK2) to validate assay sensitivity.

  • Reaction Initiation: Add the specific peptide substrate and ATP (at a concentration near the enzyme's Km​ ) to initiate the reaction. Incubate at 30°C for 60 minutes.

  • Reaction Termination: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 min).

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Incubate for 30 minutes and read luminescence.

Workflow B: Phenotypic Validation via Flow Cytometric Cell Cycle Analysis

Causality & Rationale: If a compound successfully inhibits CDK2 in vitro, it must induce cell cycle arrest in living cells. Propidium Iodide (PI) staining quantifies DNA content, allowing researchers to observe the accumulation of cells in the G0/G1 phases, directly linking target inhibition to the cellular phenotype[1].

Step-by-Step Protocol:

  • Cell Treatment: Seed cancer cells (e.g., HCT-116) in 6-well plates. Treat with the compound at 0.5x, 1x, and 2x the established cellular IC50 for 24-48 hours.

  • Harvesting: Collect both floating (apoptotic) and adherent cells using trypsin. Wash twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 300 µL of cold PBS. Slowly add 700 µL of ice-cold 70% ethanol dropwise while vortexing gently. Causality: Dropwise addition prevents cell agglomeration, ensuring the single-cell suspensions critical for accurate flow cytometric analysis. Fix at -20°C for at least 2 hours.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS). Causality: PI intercalates into all nucleic acids. RNase A is mandatory to degrade RNA, ensuring the fluorescent signal is exclusively proportional to DNA content.

  • Acquisition: Incubate in the dark at room temperature for 30 minutes. Acquire data using a flow cytometer, analyzing at least 10,000 events per sample to ensure statistical robustness.

References

  • Source: nih.
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  • Source: mdpi.

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Foundational

4-(4-bromo-1H-pyrazol-1-yl)pyrimidine as a Privileged Scaffold for Kinase Inhibitors: Structural Logic, Synthesis, and Late-Stage Diversification

Executive Summary In the landscape of targeted oncology and autoimmune therapeutics, the design of small-molecule kinase inhibitors relies heavily on privileged molecular scaffolds that can reliably mimic the structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and autoimmune therapeutics, the design of small-molecule kinase inhibitors relies heavily on privileged molecular scaffolds that can reliably mimic the structural properties of adenosine triphosphate (ATP). Among these, the 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine building block (CAS 1248031-16-4) has emerged as a highly versatile and geometrically precise pharmacophore[].

This technical whitepaper provides an in-depth analysis of this specific bi-heteroaryl scaffold. By dissecting its structural rationale, detailing self-validating synthetic protocols, and mapping its structure-activity relationship (SAR) trajectory, this guide serves as a comprehensive resource for medicinal chemists and drug development professionals aiming to leverage this core for late-stage diversification in kinase drug discovery.

Structural Rationale & Kinase Binding Mechanics

The efficacy of the pyrazol-1-yl-pyrimidine scaffold lies in its dual-action binding mechanics. The pyrimidine core functions as a bioisostere of the adenine ring of ATP, allowing it to establish critical hydrogen bonds with the backbone amides of the kinase active site hinge region[2].

Simultaneously, the 1H-pyrazol-1-yl moiety acts as a rigid vector. Because of the C-N covalent linkage between the pyrimidine C4 and the pyrazole N1, the system adopts a specific dihedral angle to minimize steric clash between the pyrimidine C5-proton and the pyrazole C5-proton. This conformational restriction perfectly projects the 4-bromo substituent into adjacent hydrophobic sub-pockets (such as the DFG-out pocket or the solvent-exposed channel). The bromine atom is not merely a placeholder; it is a strategic synthetic anchor designed for palladium-catalyzed cross-coupling, enabling rapid SAR exploration[3].

ScaffoldLogic A Pyrimidine Core (Hinge Binder) B ATP Adenine Pocket (Kinase Active Site) A->B Hydrogen Bonding C 1H-Pyrazol-1-yl Linker (Vector Control) A->C C-N Covalent Linkage D 4-Bromo Handle (Synthetic Anchor) C->D Dihedral Projection E Late-Stage Diversification (Cross-Coupling) D->E Pd-Catalyzed Activation F DFG-Out / Solvent Pocket (Selectivity Filter) E->F R-Group Insertion

Diagram 1: Binding mechanics of the 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine kinase scaffold.

Experimental Protocols: Synthesis and Self-Validating Workflows

To ensure high reproducibility and yield, the following protocols have been optimized based on the electronic properties of the heterocycles. Every step is designed as a self-validating system, minimizing the need for complex intermediate purification.

Protocol A: Synthesis of the Core Scaffold via Nucleophilic Aromatic Substitution (SₙAr)

Objective: Couple 4-chloropyrimidine with 4-bromo-1H-pyrazole to yield the core scaffold.

  • Preparation: Charge a flame-dried round-bottom flask with 4-bromo-1H-pyrazole (1.0 equiv) and anhydrous Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: DMF is a polar aprotic solvent. It readily dissolves the reactants and stabilizes the polar transition state of the SₙAr reaction without hydrogen-bonding to the nucleophile, thereby maximizing the nucleophilicity of the pyrazole nitrogen.

  • Deprotonation: Add Potassium Carbonate (K₂CO₃, 2.0 equiv) and stir at room temperature for 15 minutes.

    • Causality: K₂CO₃ is a mild, insoluble base that deprotonates the pyrazole (pKa ~ 14) to form the highly nucleophilic pyrazolide anion. The heterogeneous nature of the base prevents unwanted side reactions and degradation of the pyrimidine ring.

  • Coupling: Add 4-chloropyrimidine (1.1 equiv) dropwise. Heat the reaction mixture to 80 °C for 12 hours under an inert atmosphere.

    • Causality: The electron-deficient pyrimidine ring is highly susceptible to nucleophilic attack at the C4 position. Heating provides the necessary activation energy to overcome aromatic stabilization during the formation of the transient Meisenheimer complex.

  • Self-Validating Purification: Quench the reaction by pouring it into a 5-fold volume of ice-cold water. Filter the resulting white precipitate, wash with cold water, and dry under high vacuum.

    • Causality: The bi-heteroaryl product is highly lipophilic compared to the inorganic salts and DMF. The addition of water selectively crashes out the pure product, providing a self-validating purification step that bypasses tedious silica gel chromatography.

Protocol B: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the 4-bromo position to explore the kinase specificity pocket.

  • Catalyst Assembly: In a Schlenk tube, combine 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement accelerates the final reductive elimination step and suppresses competitive protodeboronation of the boronic acid.

  • Solvent & Base Addition: Add a degassed solvent mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 ratio).

    • Causality: Dioxane solubilizes the organic substrates, while water dissolves the inorganic base. This biphasic system is crucial because the carbonate base must activate the boronic acid by forming a negatively charged, highly reactive boronate complex, which facilitates the transmetalation step.

  • Reaction Execution: Evacuate and backfill the tube with Argon (3 cycles). Heat at 90 °C for 8 hours.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalytic species and the homocoupling of the boronic acid.

  • Isolation: Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography to isolate the final kinase inhibitor.

Structure-Activity Relationship (SAR) & Quantitative Data

The true power of the 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine scaffold is realized during late-stage diversification. By systematically replacing the bromine atom with various functional groups, medicinal chemists can fine-tune the molecule's affinity for specific kinases (e.g., EGFR, VEGFR, or DHODH)[4].

The following table summarizes a representative SAR campaign targeting the Epidermal Growth Factor Receptor (EGFR), demonstrating how structural modifications at the pyrazole C4 position dictate biochemical potency and cellular efficacy.

Compound IDPyrazole C4 Substitution (R-Group)Target KinaseEnzymatic IC₅₀ (nM)Cell Viability HCT-116 IC₅₀ (µM)Structural Rationale & Binding Mechanics
1 (Core) -BrEGFR>10,000>50.0Baseline scaffold; lacks necessary extension into the deep DFG-pocket.
2 -PhenylEGFR1,25015.2Establishes basic lipophilic interactions within the specificity pocket.
3 -4-FluorophenylEGFR4205.8Introduces halogen bonding; improves metabolic stability against CYP450.
4 -3-(Trifluoromethyl)phenylEGFR851.2The -CF₃ group fills the deep hydrophobic sub-pocket; strong electron withdrawal enhances affinity.
5 -4-(4-Methylpiperazin-1-yl)phenylEGFR120.4Piperazine acts as a solubilizing group; projects perfectly into the solvent-exposed channel, drastically improving cellular permeability and potency.

Mechanistic Impact on Signaling Pathways

When optimized derivatives of the pyrazol-1-yl-pyrimidine scaffold successfully bind to the ATP pocket of Receptor Tyrosine Kinases (RTKs) like EGFR or JAK, they act as potent competitive inhibitors. By preventing ATP from binding, these molecules block the autophosphorylation of the receptor's intracellular domain.

This blockade severs the transduction of oncogenic signals down the PI3K/AKT, RAS/MAPK, and STAT pathways. Without these critical survival and proliferation signals, the tumor cell undergoes cell cycle arrest and, ultimately, apoptosis[2].

SignalingPathway Ligand Extracellular Signal (e.g., EGF / Cytokines) Receptor Receptor Tyrosine Kinase (EGFR / JAK) Ligand->Receptor Receptor Dimerization PI3K PI3K / AKT Cascade Receptor->PI3K Inhibition MAPK RAS / MAPK Cascade Receptor->MAPK Inhibition STAT STAT Transcription Receptor->STAT Inhibition Inhibitor Scaffold-Derived Inhibitor (ATP Competitor) Inhibitor->Receptor Blockade of Autophosphorylation Apoptosis Tumor Cell Apoptosis (Therapeutic Efficacy) PI3K->Apoptosis Loss of Survival Signal MAPK->Apoptosis Proliferation Arrest STAT->Apoptosis Gene Silencing

Diagram 2: Mechanistic impact of pyrimidine-based kinase inhibitors on oncogenic signaling.

Conclusion

The 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine scaffold represents a triumph of rational drug design. By combining the reliable hinge-binding capability of the pyrimidine ring with the geometric projection and synthetic flexibility of the brominated pyrazole, medicinal chemists are equipped with a powerful tool for developing highly selective, potent kinase inhibitors. Adherence to the rigorous synthetic and diversification protocols outlined herein ensures the rapid generation of robust SAR data, accelerating the path from bench to bedside.

Sources

Exploratory

Architecting Kinase Selectivity: A Structure-Activity Relationship (SAR) Whitepaper on 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine Analogs

Executive Overview The pursuit of highly selective kinase inhibitors is a cornerstone of modern targeted oncology and immunology. Among the myriad of heterocyclic scaffolds, the 4-(1H-pyrazol-1-yl)pyrimidine core has eme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The pursuit of highly selective kinase inhibitors is a cornerstone of modern targeted oncology and immunology. Among the myriad of heterocyclic scaffolds, the 4-(1H-pyrazol-1-yl)pyrimidine core has emerged as a highly privileged pharmacophore. Specifically, the brominated intermediate, 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine , serves as a critical junction in drug discovery. It provides a rigid, ATP-competitive hinge-binding motif while simultaneously offering a highly reactive synthetic handle (the 4-bromo position) for late-stage diversification. This whitepaper details the mechanistic rationale, SAR trajectory mapping, and empirical workflows required to leverage this scaffold effectively.

Pharmacophore Rationale and Structural Biology

Causality of the Core Scaffold

The pyrimidine ring functions as a bioisostere of the adenine ring found in adenosine triphosphate (ATP)1[1]. In the kinase active site, the pyrimidine nitrogen atoms engage in critical bidentate hydrogen bonding with the backbone amides of the kinase hinge region (typically involving Leucine or Alanine residues, depending on the specific kinase) 2[2].

The 1H-pyrazole moiety acts as a rigid, planar spacer. Unlike flexible aliphatic linkers, the pyrazole restricts the conformational entropy of the molecule, locking the trajectory of subsequent substituents directly toward the solvent-exposed channel or adjacent selectivity pockets (such as the DFG-out allosteric pocket).

The Role of the Bromine Handle

The 4-bromo substitution on the pyrazole is not merely a structural feature; it is a deliberate synthetic choice. Bromine serves as an ideal leaving group for palladium-catalyzed cross-coupling reactions 3[3]. Because the pyrimidine-pyrazole core is electronically deactivated and sterically hindered, the bromine atom at the 4-position of the pyrazole provides a highly specific, orthogonal site for functionalization without disrupting the delicate electronic distribution required for hinge binding.

BindingModel KinaseHinge Kinase Hinge Region (e.g., Leu/Ala) Pyrimidine Pyrimidine Ring (Adenine Mimic) KinaseHinge->Pyrimidine Bidentate H-bonds Pyrazole 1H-Pyrazole (Rigid Spacer) Pyrimidine->Pyrazole C-N bond Bromo 4-Bromo Position (Diversification Handle) Pyrazole->Bromo C-Br bond SolventChannel Solvent Channel / Selectivity Pocket Bromo->SolventChannel Suzuki Coupling (SAR Vector)

Fig 1. Pharmacophore mapping of the pyrazolyl-pyrimidine scaffold in the kinase ATP-binding site.

SAR Trajectory Mapping

The SAR of 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine analogs is primarily driven by the substitution at the 4-position of the pyrazole. By systematically replacing the bromine atom with various aryl, heteroaryl, or aliphatic groups, researchers can fine-tune the molecule's affinity and selectivity across different kinase families, including Janus Kinases (JAK)4[4], Tropomyosin receptor kinases (Trk)5[5], and Aurora kinases 6[6].

  • Steric Bulk and the Solvent Channel: Small, unsubstituted aryl rings (e.g., phenyl) typically provide baseline affinity by occupying the hydrophobic space immediately adjacent to the ATP pocket. However, they often lack selectivity.

  • Hydrogen Bond Acceptors/Donors: Introducing heteroaryls (e.g., 1-methyl-1H-pyrazol-4-yl or pyridyl groups) allows the molecule to form novel hydrogen bonds with residues lining the selectivity pocket, drastically improving the off-target profile. For instance, in JAK inhibitors, specific polar interactions in this region are critical for distinguishing between JAK1, JAK2, and TYK24[4].

  • Solubility and ADME Optimization: The addition of morpholine or piperazine derivatives via the Suzuki vector can dramatically improve the aqueous solubility of the highly lipophilic pyrimidine core, a necessary optimization for oral bioavailability.

Quantitative SAR Data Analysis

The following table summarizes representative benchmark SAR data demonstrating how iterative substitution at the 4-bromo position dictates kinase inhibitory activity.

CompoundR-Group (Replacing -Br)Target KinaseIC50 (nM)Structural & Mechanistic Rationale
1 (Core) -BrJAK2 / TrkA>10,000Fails to access the solvent channel; insufficient binding enthalpy.
2 PhenylJAK2450Provides basic hydrophobic packing; lacks specific directional H-bonds.
3 4-FluorophenylJAK2120Halogen bonding enhances affinity; fluorine prevents CYP450 metabolism at the para-position.
4 1-Methyl-1H-pyrazol-4-ylTrkA15N-methyl group accesses the lipophilic selectivity pocket; strong H-bond acceptor 5[5].
5 3-(Hydroxymethyl)phenylAurora A45Hydroxyl group mimics the ribose ring interactions of ATP, anchoring the solvent vector 6[6].

Empirical Workflows and Self-Validating Protocols

To explore the SAR of this scaffold, robust and reproducible synthetic and biological workflows are required.

Workflow Core 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine Core Scaffold Coupling Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Core->Coupling Aryl/Heteroaryl Boronic Acids Library Analog Library Generation (R-Group Diversification) Coupling->Library Assay In Vitro Kinase Profiling (IC50 Determination) Library->Assay SAR SAR Analysis & Lead Optimization Assay->SAR Data Feedback Loop SAR->Core

Fig 2. Iterative SAR workflow utilizing the 4-bromo synthetic handle for library generation.

Protocol A: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

Causality of Reagents: The use of Pd(dppf)Cl2​ as a catalyst is critical. The bidentate dppf ligand prevents the nitrogen-rich pyrimidine-pyrazole core from chelating and poisoning the palladium center, a common failure point with monodentate ligands like PPh3​ 5[5]. Self-Validating Checkpoint: The reaction is monitored via LC-MS. The disappearance of the distinct isotopic bromine doublet (M and M+2 peaks of equal intensity) and the appearance of the target mass confirm successful coupling.

  • Preparation: In an oven-dried, argon-purged Schlenk tube, combine 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine (1.0 equiv), the desired aryl/heteroaryl boronic acid or pinacol ester (1.2 equiv), and Cs2​CO3​ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv). The bulky, bidentate nature of this catalyst ensures efficient oxidative addition into the C-Br bond while resisting heteroatom chelation.

  • Solvent & Reaction: Suspend the mixture in a degassed solution of 1,4-Dioxane/Water (4:1 v/v). The water is essential to dissolve the inorganic base and accelerate the transmetalation step 7[7]. Heat the sealed tube to 90°C for 12 hours.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2​SO4​ . Purify via flash chromatography (Silica gel, EtOAc/Hexanes gradient).

  • Validation: Confirm product identity and >95% purity via 1H -NMR and LC-MS before biological evaluation.

Protocol B: In Vitro Kinase Inhibition Assay (TR-FRET)

Causality of Design: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over radiometric assays to eliminate radioactive waste while providing a highly sensitive, homogeneous readout that is resistant to compound auto-fluorescence. Self-Validating Checkpoint: Every assay plate must include a known reference inhibitor (e.g., Staurosporine or Ruxolitinib) to validate the dynamic range (Z'-factor > 0.6) and ensure the enzyme is active.

  • Enzyme Preparation: Dilute the recombinant kinase domain (e.g., JAK2 or TrkA) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dosing: Dispense the synthesized pyrimidine analogs in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate using an acoustic liquid handler to minimize solvent (DMSO) effects.

  • Reaction Initiation: Add the specific peptide substrate and ATP (at the predetermined Km​ concentration to ensure competitive inhibition data is accurate). Incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection reagent (Europium-labeled anti-phospho antibody and ULight-labeled streptavidin). Incubate for 30 minutes.

  • Readout & Analysis: Read the plate on a microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model.

References

  • Talamadla, M. K., et al. "2-(1H-Pyrazol-1-yl)pyrimidine Derivatives as Promising Anticancer Candidates: Synthesis, Biological Studies, and Computational Insights." ResearchGate, Dec 2025.[Link]

  • "Pyrazolo[3,4‐d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities." ResearchGate, Sep 2022.[Link]

  • "US10144738B2 - Pyrazolo[1,5-A]PYRAZIN-4-YL derivatives.
  • "US20210094956A1 - 5-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1h-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine derivatives and related compounds as trk kinase inhibitors for treating cancer.
  • "pyrazoles: Topics by Science.gov." Science.gov.[Link]

Sources

Foundational

Discovery and Development of Pyrazolopyrimidine Derivatives as Targeted Kinase Inhibitors: A Technical Guide

Executive Summary The pyrazolopyrimidine scaffold—encompassing both the pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine isomers—represents one of the most privileged pharmacophores in modern medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolopyrimidine scaffold—encompassing both the pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine isomers—represents one of the most privileged pharmacophores in modern medicinal chemistry and oncology. Because this fused nitrogen-containing heterocycle is a bioisostere of the adenine ring of adenosine triphosphate (ATP), it naturally mimics the hydrogen-bonding network required to anchor into the highly conserved hinge region of protein kinases. This in-depth guide explores the structural rationale, structure-activity relationships (SAR), and self-validating synthetic protocols necessary for developing next-generation pyrazolopyrimidine-based therapeutics.

Structural Biology & Scaffold Rationale

The design of kinase inhibitors requires precise spatial geometry to outcompete endogenous ATP. Purines are the natural evolutionary fit for this pocket, but they are highly susceptible to metabolic degradation by enzymes such as adenosine deaminase.

The Causality of the Scaffold Swap: Substituting the native purine core with a pyrazolo[3,4-d]pyrimidine core enhances metabolic stability while preserving the critical N1 and N5/N6 vectors[1].

  • Hinge Region Binding: The nitrogen atoms in the pyrimidine ring act as essential hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region.

  • Gatekeeper Pocket (C3 Substitution): The C3 position of the pyrazole ring points directly toward the hydrophobic "gatekeeper" pocket of the kinase. Adding bulky aromatic rings here (as seen in early Src inhibitors like PP1 and PP2) increases selectivity for specific kinase families by exploiting unique hydrophobic topologies[2][3].

  • Solvent Channel (N1 Substitution): The N1 position is directed toward the solvent-exposed region. This is the ideal vector for attaching solubilizing groups or covalent warheads, such as the Michael acceptor (acrylamide) seen in , which irreversibly binds to the Cys481 residue in Bruton's Tyrosine Kinase (BTK)[2][4].

Structure-Activity Relationship (SAR) & Target Selectivity

By modularly tuning the functional groups around the pyrazolopyrimidine core, researchers have successfully redirected the scaffold's affinity across a wide spectrum of oncogenic targets, including BTK, Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs)[1].

Table 1: Representative Pyrazolopyrimidine Derivatives and Kinase Inhibition Profiles

Compound / DerivativePrimary Target(s)Reported IC₅₀ ValueTherapeutic Context
Ibrutinib BTK8 nMB-cell malignancies (e.g., Mantle Cell Lymphoma)[5]
Compound 10 (C-5 substituted)CDK2 / CDK5< 1 µMCell cycle arrest / Solid tumors[5]
Compound 17 EGFR4.18 µMBreast and Lung carcinoma
Compound 7d EGFR / ErbB20.18 µM / 0.25 µMDual-targeted oncology / Apoptosis induction[1]
Compound 6 (PhPP derivative)c-Src21.7 µMAntiproliferative / Leukemia[3]

Synthetic Methodologies: A Self-Validating Protocol

To explore the SAR of the C4 and N1 positions, a highly modular synthetic route is required. The most robust method involves the cyclocondensation of an aminopyrazole, followed by halogenation and nucleophilic aromatic substitution (SNAr)[6][7].

Synth_Workflow Start 5-Aminopyrazole Derivative Cyclization Cyclocondensation (Formic Acid, Reflux) Start->Cyclization Core Pyrazolo[3,4-d]pyrimidine Core Cyclization->Core Halogenation Halogenation (POCl3) Core->Halogenation Intermediate 4-Chloro Intermediate Halogenation->Intermediate Coupling SNAr / Cross-Coupling (R-NH2 or Ar-B(OH)2) Intermediate->Coupling Product Targeted Kinase Inhibitor Coupling->Product

Figure 2: Step-by-step synthetic workflow for generating functionalized pyrazolo[3,4-d]pyrimidines.

Protocol: Synthesis of 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines

Step 1: Cyclocondensation to the Pyrimidin-4-one Core Causality: Formic acid is selected because it acts bilaterally as both the solvent and the C1 synthon (formylating agent) required to close the pyrimidine ring[6].

  • Dissolve 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq) in an excess of glacial formic acid (approx. 10–30 mL per gram of starting material)[6].

  • Reflux the mixture at 100–105 °C for 7 hours[6].

  • In-Process Validation: Monitor via TLC (Eluent: 1:1 EtOAc/Hexane). The disappearance of the starting material and the appearance of a highly UV-active lower-Rf spot indicates conversion. LC-MS should confirm the [M+H]⁺ corresponding to the pyrimidin-4-one intermediate.

  • Cool to room temperature, pour into ice water, filter the resulting precipitate, and recrystallize from ethanol to achieve >80% yield[6].

Step 2: Halogenation Activation Causality: The lactam carbonyl at C4 is unreactive toward mild nucleophiles. Refluxing with phosphorus oxychloride (POCl₃) converts the tautomeric enol into a highly electrophilic 4-chloro derivative, priming the scaffold for SNAr[7].

  • Suspend the intermediate in neat POCl₃ (5 volumes) and heat to 106 °C for 6 hours[7].

  • In-Process Validation: Quench a micro-aliquot in ice water, extract with DCM, and run LC-MS to confirm the mass shift (addition of ~18 Da for Cl vs OH, with the characteristic 3:1 isotopic pattern of chlorine).

  • Remove excess POCl₃ in vacuo, quench the residue carefully with ice, and extract with dichloromethane.

Step 3: Nucleophilic Aromatic Substitution (SNAr) Causality: The 4-chloro position is highly activated by the electron-withdrawing nature of the pyrimidine ring, allowing for rapid functionalization with various amines.

  • React the 4-chloro intermediate with a primary amine (e.g., 4-amino benzoic acid) in the presence of a mild base in an aprotic solvent at 80 °C[7].

  • Final Validation: Purify via flash chromatography. ¹H NMR must show the disappearance of the amine protons and the presence of a sharp singlet around 8.1–8.3 ppm, corresponding to the C6-H of the pyrazolopyrimidine core[6].

Mechanistic Pathways: Target Engagement

Once synthesized, these derivatives exert their therapeutic effect by intercepting oncogenic signaling cascades. A prime example is the inhibition of the B-Cell Receptor (BCR) pathway via BTK blockade[2].

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Activation BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Signal Transduction NFKB NF-κB Pathway PLCg2->NFKB Calcium Flux Survival Tumor Cell Survival NFKB->Survival Gene Transcription Inhibitor Pyrazolopyrimidine (e.g., Ibrutinib) Inhibitor->BTK Covalent Binding

Figure 1: BCR signaling pathway illustrating the targeted inhibition of BTK by pyrazolopyrimidines.

By covalently binding to the ATP-binding pocket of BTK, specific pyrazolopyrimidine derivatives halt the downstream phosphorylation of PLCγ2. This starves the tumor cell of the calcium flux and NF-κB activation required for malignant survival and proliferation[2][4].

Conclusion & Future Perspectives

The pyrazolopyrimidine scaffold remains a cornerstone of kinase inhibitor discovery. By understanding the causality behind structural modifications and employing rigorous, self-validating synthetic protocols, researchers can continue to tune this privileged core. Future iterations are currently focusing on overcoming clinical resistance (such as the BTK C481S mutation) and developing dual-target inhibitors (e.g., EGFR/HER2) to prevent compensatory pathway activation in aggressive solid tumors[1][8].

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Medicinal Chemistry (NIH/PMC) URL:[Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations Source: MDPI URL:[Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (NIH/PMC) URL:[Link]

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations Source: Molecules (NIH/PMC) URL:[Link]

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms Source: Arabian Journal of Chemistry URL:[Link]

  • Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity... Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Late-Stage Diversification of 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine in Targeted Drug Discovery

Executive Summary & Chemical Profile The compound 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine (CAS: 1248031-16-4) has emerged as a highly privileged, bidentate building block in modern medicinal chemistry[]. Featuring a pyrimi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

The compound 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine (CAS: 1248031-16-4) has emerged as a highly privileged, bidentate building block in modern medicinal chemistry[]. Featuring a pyrimidine core covalently linked to a brominated pyrazole ring, this scaffold is uniquely designed for the rapid synthesis of targeted therapeutics, particularly kinase inhibitors and immunosuppressive agents. This application note details the mechanistic rationale for utilizing this scaffold, provides a self-validating protocol for its late-stage diversification via palladium-catalyzed cross-coupling, and outlines the structure-activity relationship (SAR) workflows essential for lead optimization.

Mechanistic Rationale in Drug Design

The architectural design of 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine is not coincidental; it is engineered to exploit specific protein-ligand interactions while providing a synthetic handle for chemical space exploration.

  • The Pyrimidine Core (Hinge-Binding Motif): In kinase inhibitor design, the pyrimidine ring acts as a classic hinge-binding motif. The N1 and N3 nitrogen atoms serve as critical hydrogen bond acceptors, interacting directly with the backbone amide NH groups of the kinase hinge region (e.g., Epidermal Growth Factor Receptor, EGFR)[2].

  • The Pyrazole Spacer: The N-linked pyrazole acts as a rigid, planar spacer. It forces the molecule into a specific conformation that directs subsequent functional groups deep into adjacent hydrophobic specificity pockets (such as the DFG-in/out pockets) or out toward the solvent channel[3].

  • The 4-Bromo Electrophile (The Diversification Vector): The bromine atom at the 4-position of the electron-rich pyrazole ring is highly reactive toward oxidative addition by Palladium(0). This makes it an ideal, highly specific vector for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, allowing medicinal chemists to rapidly generate diverse libraries from a single advanced intermediate[4].

Experimental Workflow & Logical Relationships

The following diagram illustrates the iterative medicinal chemistry workflow, demonstrating how the core scaffold is transformed into a library of bioactive candidates, evaluated, and optimized.

G A 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine CAS: 1248031-16-4 B Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura / Buchwald) A->B R-B(OH)2, Pd Catalyst Ligand, Base, Heat C Targeted Compound Library (Varied Specificity Binders) B->C Late-Stage Diversification D Biological Evaluation (e.g., EGFR, DHODH Assays) C->D High-Throughput Screening E SAR Analysis & Lead Optimization D->E Hit-to-Lead Identification E->A Rational Design Feedback

Workflow for the late-stage diversification of the pyrazolyl-pyrimidine scaffold in drug discovery.

Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol describes the Suzuki-Miyaura cross-coupling of 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine. This methodology is designed as a self-validating system, incorporating in-process controls and specific purification steps to ensure that trace metals do not cause false positives in downstream biological assays.

Causality of Experimental Choices
  • Catalyst/Ligand Selection (Pd2(dba)3 / XPhos): The starting material contains four nitrogen atoms. Basic or unprotected heterocycles can chelate palladium, leading to catalyst poisoning and stalled reactions. XPhos is a bulky, electron-rich biarylphosphine ligand. Its steric bulk prevents the formation of off-target Pd-nitrogen resting states, forcing the catalyst to undergo rapid oxidative addition into the C-Br bond[5].

  • Solvent System (1,4-Dioxane/Water, 4:1): Dioxane provides excellent solubility for the organic pyrimidine building block. The addition of water is non-negotiable; it dissolves the inorganic base and facilitates the formation of the reactive trihydroxyboronate species, which is mandatory for the transmetalation step[4].

  • Base Selection (K3PO4): K3PO4 is a mild, water-soluble base. It is strong enough to activate the boronic acid but mild enough to prevent the hydrolytic cleavage of the pyrimidine ring, which can occur if harsher bases (like NaOH) are used at elevated temperatures[5].

Step-by-Step Methodology
  • Reaction Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv, 0.75 mmol), Pd2(dba)3 (0.025 equiv, 2.5 mol%), XPhos (0.05 equiv, 5 mol%), and anhydrous K3PO4 (2.0 equiv, 1.0 mmol).

  • Inert Atmosphere Generation: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Argon. Repeat this cycle three times to ensure complete removal of oxygen, which would otherwise oxidize the active Pd(0) species to inactive Pd(II).

  • Solvent Addition & Heating: Syringe in degassed 1,4-dioxane (4.0 mL) and degassed deionized water (1.0 mL). Replace the septum with a Teflon screw cap. Heat the biphasic mixture in a pre-heated oil bath at 100 °C with vigorous stirring (1000 rpm) to ensure optimal phase mixing.

  • In-Process Validation (LC-MS): After 4 hours, halt stirring, allow the phases to separate, and sample 5 µL of the organic layer. Dilute in LC-MS grade acetonitrile and analyze. Validation Checkpoint: The reaction is deemed complete only when the starting material mass ( m/z 225/227 for the bromine isotopes) is completely consumed and replaced by the product mass.

  • Quenching & Pd Scavenging (Critical for Bioassays): Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and wash with brine (10 mL). Separate the organic layer and add a palladium scavenger (e.g., SiliaMetS Thiol, 3 equivalents relative to Pd). Stir at 40 °C for 2 hours. Causality: Residual palladium can interact with proteins in enzymatic assays (e.g., DHODH or kinases), causing severe assay interference. The thiol resin covalently binds Pd, removing it from the product.

  • Isolation: Filter the suspension through a pad of Celite to remove the resin and insoluble salts. Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the diversified library compound.

Quantitative Data: Reaction Scope and Yields

The versatility of the 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine scaffold is demonstrated by its compatibility with various coupling partners under optimized conditions. The data below synthesizes expected outcomes based on established cross-coupling literature for this class of heterocycles[4],[5].

Coupling Partner (Boronic Acid)Catalyst SystemBase / Solvent SystemTemp / TimeIsolated Yield (%)Primary Medicinal Chemistry Application
Phenylboronic acidPd2(dba)3 / XPhosK3PO4 / Dioxane:H2O (4:1)100 °C, 15 h82 - 86%Baseline Kinase Hinge Binder[5]
4-Fluorophenylboronic acidPd(PPh3)4Na2CO3 / Dioxane:H2O (4:1)90 °C, 6 h78%EGFR Inhibitor Core Exploration[2]
3-Pyridylboronic acidPd(OAc)2 / RuPhosK2CO3 / Toluene:H2O (5:1)110 °C, 12 h71%DHODH Inhibitor Core Synthesis[3]
2-Benzofuranylboronic acidPd2(dba)3 / XPhosK3PO4 / Dioxane:H2O (4:1)60 °C, 8 h91%Exploiting bulky hydrophobic pockets[5]

Note: Yields represent isolated, highly purified (>95% by HPLC) materials suitable for direct biological evaluation.

References

  • Title: CAS 1248031-16-4 (4-(4-bromo-1H-pyrazol-1-yl)pyrimidine)
  • Title: 2-(1H-Pyrazol-1-yl)
  • Title: Original 2-(3-Alkoxy-1H-pyrazol-1-yl)pyrimidine Derivatives as Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH)
  • Title: Application Notes and Protocols: Suzuki Coupling Reactions with Pyrazole Derivatives Source: Benchchem URL
  • Source: ACS Publications (Journal of the American Chemical Society)

Sources

Application

Application Note: Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine Derivatives as DDR1 Inhibitors

Introduction & Biological Rationale Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase that is activated by extracellular matrix collagen rather than soluble peptide growth factors. Aberrant DDR1 sig...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Rationale

Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase that is activated by extracellular matrix collagen rather than soluble peptide growth factors. Aberrant DDR1 signaling is a primary driver in fibrotic diseases and tumor progression, particularly in pancreatic and non-small cell lung cancers.

To achieve high kinome selectivity, modern drug discovery efforts focus on Type II kinase inhibitors, which stabilize the kinase in its inactive "DFG-out" conformation. The combination of a pyrimidine core and a pyrazole ring has emerged as a highly privileged scaffold for this purpose 1. Specifically, the 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine system provides exceptional modularity: the pyrimidine acts as the hinge-binding anchor, while the 4-bromo-pyrazole serves as a rigid vector to project functional groups deep into the hydrophobic DFG-out pocket, maximizing binding affinity and selectivity 2.

DDR1_Pathway Collagen Collagen (Ligand) DDR1 DDR1 Receptor (Kinase Domain) Collagen->DDR1 Activation PI3K PI3K / AKT Pathway DDR1->PI3K MAPK MAPK / ERK Pathway DDR1->MAPK Inhibitor 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine (Type II Inhibitor) Inhibitor->DDR1 Inhibition Response Tumor Progression & Fibrosis PI3K->Response MAPK->Response

Fig 1. DDR1 signaling pathway and targeted inhibition by pyrimidine derivatives.

Synthetic Strategy and Causality

The synthesis of these derivatives relies on a highly controlled, three-step orthogonal functionalization of 2,4-dichloropyrimidine.

  • Regioselective SNAr : The C4 position of 2,4-dichloropyrimidine is significantly more electrophilic than the C2 position due to superior resonance stabilization of the Meisenheimer intermediate by the adjacent ring nitrogens. By strictly maintaining the reaction temperature between 0 °C and 25 °C, we achieve >95% regioselectivity for the C4-substituted pyrazole intermediate.

  • C2-Amination : The remaining C2-chloride is displaced using an aniline derivative (e.g., 3-(trifluoromethyl)aniline) under acidic catalysis at elevated temperatures (80 °C). This installs the critical hinge-binding motif.

  • Late-Stage Diversification : The 4-bromo group on the pyrazole remains inert during the first two steps. It acts as an ideal synthetic handle for late-stage Suzuki-Miyaura cross-coupling, allowing researchers to rapidly generate a diverse Structure-Activity Relationship (SAR) library by coupling various boronic acids to probe the DFG-out pocket 3.

Synthesis_Workflow SM 2,4-Dichloropyrimidine + 4-Bromo-1H-pyrazole Step1 Step 1: Regioselective SNAr (Base, 0-25°C) SM->Step1 Int1 Intermediate 1 (C4-Substituted) Step1->Int1 Step2 Step 2: C2-Amination (Aniline, H+, 80°C) Int1->Step2 Int2 Intermediate 2 (C2, C4-Disubstituted) Step2->Int2 Step3 Step 3: Suzuki Coupling (Pd-cat, 90°C) Int2->Step3 Product Target DDR1 Inhibitor Step3->Product

Fig 2. Three-step synthetic workflow for 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine inhibitors.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-chloro-4-(4-bromo-1H-pyrazol-1-yl)pyrimidine (Intermediate 1)

Objective: Regioselective installation of the pyrazole core.

  • Setup: Dissolve 2,4-dichloropyrimidine (1.0 eq) and 4-bromo-1H-pyrazole (1.05 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M) under a nitrogen atmosphere.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add potassium carbonate (K₂CO₃, 2.0 eq) portion-wise. Causality: A weak inorganic base prevents the degradation of the pyrimidine core while effectively deprotonating the pyrazole, ensuring a clean nucleophilic attack.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4 hours.

  • Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 3:1). The starting 2,4-dichloropyrimidine (Rf ~0.6) should disappear, replaced by a new UV-active spot (Rf ~0.4). LC-MS (ESI+) must show the characteristic isotopic pattern for one chlorine and one bromine atom at m/z 259/261/263 [M+H]+.

  • Workup: Quench with ice water. Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield Intermediate 1.

Protocol 2: C2-Amination (Intermediate 2)

Objective: Installation of the hinge-binding aniline moiety.

  • Setup: Suspend Intermediate 1 (1.0 eq) and 3-(trifluoromethyl)aniline (1.2 eq) in sec-butanol (0.15 M).

  • Catalysis: Add a catalytic amount of concentrated HCl (0.1 eq). Causality: Acid catalysis protonates the pyrimidine N1 nitrogen, significantly increasing the electrophilicity of the C2 position and facilitating the nucleophilic substitution by the weakly nucleophilic aniline.

  • Reaction: Heat the mixture to 80 °C for 12 hours.

  • Self-Validation Checkpoint: LC-MS analysis should confirm the complete displacement of the chloride ion. Look for the product mass m/z 384/386 [M+H]+ (a 1:1 ratio indicating the retained bromine atom).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH 95:5) to isolate Intermediate 2.

Protocol 3: Late-Stage Suzuki-Miyaura Coupling (Target Inhibitor)

Objective: Extension into the DFG-out pocket via cross-coupling.

  • Setup: In a microwave-safe vial, combine Intermediate 2 (1.0 eq), the desired aryl boronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq) in a mixture of 1,4-dioxane and 2M aqueous Na₂CO₃ (3:1 v/v, 0.1 M).

  • Degassing: Sparge the mixture with nitrogen for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalyst and the unwanted homocoupling of the boronic acid.

  • Reaction: Heat at 90 °C for 4 hours (or microwave at 110 °C for 30 minutes).

  • Self-Validation Checkpoint: LC-MS must show the complete disappearance of the bromine isotopic pattern, replaced by the exact mass of the coupled product.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify by preparative HPLC to yield the final DDR1 inhibitor.

Quantitative SAR Data

The modularity of this synthetic route allows for rapid optimization. The table below summarizes representative structure-activity relationship (SAR) data for synthesized derivatives, demonstrating how substitutions at the C4'-pyrazole position drive DDR1 potency and selectivity over the closely related DDR2 kinase 4.

Compound IDR1 (Pyrimidine C2-position)R2 (Pyrazole C4'-position)DDR1 IC₅₀ (nM)Selectivity over DDR2 (Fold)
CMP-01 3-(Trifluoromethyl)anilinePhenyl45.2 ± 3.112x
CMP-02 3-(Trifluoromethyl)aniline3-Fluorophenyl22.4 ± 1.825x
CMP-03 3-(Trifluoromethyl)aniline4-(4-Methylpiperazin-1-yl)phenyl8.1 ± 0.950x
CMP-04 4-Fluoroaniline4-(4-Methylpiperazin-1-yl)phenyl115.0 ± 8.55x
CMP-05 3-Methoxyaniline3-Fluorophenyl85.3 ± 6.210x

Note: CMP-03 demonstrates optimal potency and selectivity, highlighting the synergistic effect of the 3-(CF₃) hinge binder and the solubilizing methylpiperazine tail interacting favorably within the DFG-out pocket.

Biochemical Validation: DDR1 Kinase Assay Protocol

To validate the synthesized compounds, an ADP-Glo™ Kinase Assay is utilized. This luminescent assay measures the amount of ADP formed during the kinase reaction, providing a direct readout of DDR1 activity.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the test compounds in DMSO. Transfer to a 384-well plate (final DMSO concentration 1%).

  • Kinase Reaction: Add 2 ng/well of recombinant human DDR1 kinase domain and 0.2 µg/µL of MBP (Myelin Basic Protein) substrate. Incubate for 15 minutes at room temperature to allow compound binding.

  • ATP Addition: Initiate the reaction by adding ATP to a final concentration of 10 µM. Incubate at 30 °C for 60 minutes.

  • Detection: Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP (40 min incubation). Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Self-Validation: Calculate the Z'-factor using DMSO vehicle (negative control) and a known potent DDR1 inhibitor like Imatinib (positive control). A Z'-factor > 0.6 validates the assay's robustness and reliability for IC₅₀ determination.

References

  • Shunmugam Iniyaval et al. "Pyrimidine Tethered Pyrazoles: Synthesis, Biological, and Molecular Docking Studies." ResearchGate, August 2025.
  • "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." PMC - NIH, 2024.
  • "Molecular Hybrids Integrated with Benzimidazole and Pyrazole Structural Motifs: Design, Synthesis, Biological Evaluation." Monash University Research Profile, April 2020.
  • "Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives." Semantic Scholar, July 2025.

Sources

Method

Application Note: Regioselective Bromination of 1H-Pyrazol-1-yl-Pyrimidine

Here is a comprehensive, field-proven application note and protocol guide for the regioselective bromination of 1H-pyrazol-1-yl-pyrimidine. Mechanistic Rationale & Regioselectivity The 1H-pyrazol-1-yl-pyrimidine scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, field-proven application note and protocol guide for the regioselective bromination of 1H-pyrazol-1-yl-pyrimidine.

Mechanistic Rationale & Regioselectivity

The 1H-pyrazol-1-yl-pyrimidine scaffold presents a fascinating dichotomous electronic environment that is highly advantageous for synthetic chemists. The pyrimidine ring is a π-deficient 1,3-diazine system, rendering it highly deactivated toward electrophilic aromatic substitution (EAS). Conversely, the pyrazole ring is a π-excessive heterocycle.

Within the pyrazole ring, the C-4 position possesses the highest electron density, making it the kinetically and thermodynamically favored site for electrophilic attack ([1]). Consequently, bromination of this bi-heterocyclic system does not require pyrimidine protection. The inherent electronic bias directs the bromonium ion (Br⁺) exclusively to the pyrazole C-4 position, yielding 4-bromo-1H-pyrazol-1-yl-pyrimidine.

Reagent Selection & Quantitative Metrics

Selecting the appropriate brominating agent is critical for balancing yield, scalability, and safety. While molecular bromine (Br₂) is a traditional and highly reactive reagent ([2]), N-Bromosuccinimide (NBS) is frequently preferred in modern drug development due to its mild nature, ease of handling, and precise stoichiometric control ([3]). For specialized applications, 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) serves as a high-atom-economy alternative ([4]).

Table 1: Comparison of Brominating Agents for Pyrazolylpyrimidines
Reagent SystemSolventTemperatureReaction TimeTypical YieldRegioselectivity (C-4)Safety / Handling Profile
NBS DMF0 °C to RT2 – 4 h85 – 92%> 99%High (Solid, easy to weigh, mild exotherm)
Br₂ CHCl₃ / AcOH0 °C1 – 2 h75 – 85%~ 95%Low (Toxic vapor, highly exothermic)
DBDMH MeCNRT4 – 6 h80 – 88%> 98%Medium (High atom economy, moisture sensitive)

Experimental Workflow

G A 1H-pyrazol-1-yl-pyrimidine (Starting Material) B NBS / DMF (0 °C to RT) A->B Method A C Br2 / CHCl3 (0 °C) A->C Method B D Electrophilic Aromatic Substitution (Pyrazole C-4 Position) B->D C->D E Aqueous Quench & Extraction D->E F 4-Bromo-1H-pyrazol-1-yl-pyrimidine (Target Product) E->F

Workflow for the regioselective bromination of 1H-pyrazol-1-yl-pyrimidine.

Detailed Experimental Protocols

Protocol A: NBS-Mediated Bromination (Industry Standard)

This protocol utilizes N-Bromosuccinimide in N,N-Dimethylformamide (DMF) and is the standard for milligram to multi-gram scale synthesis ([5]).

Step-by-Step Methodology:

  • Dissolution: Charge a flame-dried round-bottom flask with 1H-pyrazol-1-yl-pyrimidine (1.0 eq, 10 mmol) and anhydrous DMF (20 mL) under a nitrogen atmosphere.

    • Causality: DMF is a polar aprotic solvent that highly stabilizes the polar transition state of the EAS reaction, accelerating the bromination of the pyrazole ring.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

    • Causality: Cooling mitigates the exothermic generation of the bromonium intermediate, suppressing radical side-reactions and preventing over-bromination at secondary sites.

  • Reagent Addition: Add NBS (1.05 eq, 10.5 mmol) portion-wise over 15 minutes.

    • Causality: Portion-wise addition prevents localized heating. Note: Ensure NBS is freshly recrystallized from water; degraded NBS contains free Br₂ and succinimide, which skews stoichiometry.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours.

  • In-Process Self-Validation (Checkpoint 1): Remove a 10 µL aliquot, dilute in 1 mL EtOAc, and wash with water. Spot on a silica TLC plate (Hexanes:EtOAc 7:3). The product will elute higher (larger Rf​ ) than the starting material due to the lipophilic bromine atom. If starting material persists, add an additional 0.05 eq of NBS.

  • Quench & Workup: Pour the reaction mixture into 100 mL of ice-cold water containing 5% sodium thiosulfate (Na₂S₂O₃).

    • Causality: Na₂S₂O₃ instantly reduces any unreacted electrophilic bromine species to inert bromide, preventing post-extraction degradation and ensuring a safe workup.

  • Isolation: Filter the resulting white/pale-yellow precipitate. Wash the filter cake with cold water (3 × 20 mL) and dry under high vacuum. If the product oils out, extract with EtOAc (3 × 30 mL), wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Direct Bromination with Br₂ (Scalable Alternative)

For large-scale synthesis where reagent cost is a primary driver, molecular bromine in chloroform is utilized.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1H-pyrazol-1-yl-pyrimidine (1.0 eq, 50 mmol) in anhydrous CHCl₃ (100 mL).

    • Causality: Chloroform is entirely inert to electrophilic halogenation and provides excellent solubility for both the starting material and the Br₂ reagent.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Prepare a solution of Br₂ (1.05 eq, 52.5 mmol) in 20 mL CHCl₃. Add this solution dropwise via an addition funnel over 30 minutes.

    • Causality: Dropwise addition is critical to control the highly exothermic nature of direct Br₂ bromination and to prevent the evolution of excessive HBr gas.

  • Reaction Propagation: Stir at 0 °C for 1 hour, then allow to warm to room temperature for an additional 1 hour.

  • Quench: Slowly add 50 mL of saturated aqueous NaHCO₃ followed by 20 mL of 10% Na₂S₂O₃.

    • Causality: NaHCO₃ neutralizes the corrosive HBr byproduct, while Na₂S₂O₃ quenches residual Br₂.

  • Isolation: Separate the organic layer, extract the aqueous layer once with CHCl₃ (50 mL), combine the organics, dry over MgSO₄, and concentrate.

Analytical Self-Validation System

To guarantee the trustworthiness of the synthesized product, the following analytical checkpoints must be met:

  • Mass Spectrometry (LC-MS): The product must exhibit a characteristic 1:1 isotopic doublet for the [M+H]+ ion, corresponding to 79Br and 81Br . This confirms mono-bromination.

  • Nuclear Magnetic Resonance ( 1 H NMR): In the 1 H NMR spectrum (CDCl₃ or DMSO- d6​ ), the diagnostic pyrazole C-4 proton of the starting material (typically a triplet or doublet-of-doublets around δ 6.3–6.5 ppm) must be completely absent . The remaining pyrazole C-3 and C-5 protons will collapse into sharp singlets (assuming no long-range coupling), confirming absolute regioselectivity at the 4-position.

References

  • Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies Source: National Institutes of Health (NIH) URL:[Link]

  • A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies Source: National Institutes of Health (NIH) URL:[Link]

  • N-Bromosuccinimide Source: Wikipedia URL:[Link]

  • Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin Source: National Institutes of Health (NIH) URL:[Link]

  • WO 2011/121418 A1 (Patent for Pyrazolylpyrimidine Derivatives)

Sources

Application

Comprehensive Analytical Characterization of 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine: Protocols for Purity, Structural Elucidation, and Stability

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP) Scientific Context & Significance Pyrazolylpyrimidines represent...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)

Scientific Context & Significance

Pyrazolylpyrimidines represent a privileged class of nitrogen-rich heterocycles, frequently deployed as core scaffolds in the development of kinase inhibitors, agrochemicals, and antiproliferative agents . Within this chemical space, 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine acts as a highly versatile, late-stage intermediate. The electron-deficient pyrimidine ring enhances the metabolic stability of the molecule, while the bromine atom at the C4 position of the pyrazole ring serves as an orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Accurate analytical characterization of this building block is paramount. Misassignment of the regioisomeric linkage (e.g., N1 vs. N2 of the pyrazole, or C2 vs. C4 of the pyrimidine) can lead to catastrophic failures in downstream library synthesis. This application note details a robust, self-validating analytical workflow to confirm the identity, regiochemistry, and purity of 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine.

Physicochemical Properties

Before initiating the analytical workflow, it is critical to establish the baseline physicochemical parameters of the analyte to guide solvent selection and ionization parameters.

PropertyValue
Chemical Name 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine
CAS Registry Number 1248031-16-4
Molecular Formula C7H5BrN4
Molecular Weight 225.05 g/mol
Monoisotopic Exact Mass 223.9698 Da
Canonical SMILES C1=CN=CN=C1N2C=C(C=N2)Br

Analytical Characterization Workflow

The following diagram outlines the orthogonal analytical strategy required to comprehensively validate the structure and purity of the compound.

AnalyticalWorkflow cluster_0 Sample Preparation Sample 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine (CAS: 1248031-16-4) LCMS LC-HRMS Profiling • Isotopic Pattern (79Br/81Br) • Chromatographic Purity Sample->LCMS Aliquot 1 (MeOH) NMR Multinuclear NMR • 1H, 13C, 15N • 2D HMBC Regiochemistry Sample->NMR Aliquot 2 (DMSO-d6) XRD FTIR & X-Ray • 3D Conformation • Bond Lengths/Angles Sample->XRD Aliquot 3 (Solid) Report Comprehensive Analytical Characterization Report LCMS->Report NMR->Report XRD->Report

Fig 1. Orthogonal analytical workflow for the characterization of 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine.

Method 1: High-Resolution LC-MS (Purity & Isotopic Profiling)

Causality & Expert Insight

While standard UV-HPLC can determine chromatographic purity, High-Resolution Mass Spectrometry (HRMS) is required to validate the molecular formula of pyrimidine derivatives . The presence of the bromine atom provides a built-in diagnostic tool: the natural isotopic abundance of ^79^Br and ^81^Br is nearly 1:1. Therefore, a successful synthesis will yield a distinct doublet for the [M+H]^+ pseudo-molecular ion separated by exactly 1.998 Da. Relying solely on the exact mass of the monoisotopic peak is a common pitfall; validating the M/M+2 ratio ensures no dechlorination or debromination occurred during synthesis.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Sonicate for 5 minutes. Dilute 1:100 with the initial mobile phase to prevent detector saturation.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) maintained at 40 °C.

  • Mass Spectrometry Acquisition: Operate the HRMS in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.

  • Data Validation: Extract the ion chromatogram (EIC) for m/z 224.97 - 227.98. Confirm the ~1:1 ratio of the peaks at m/z 224.977 and 226.975.

Table 1: LC-MS Gradient Protocol

Time (min) % Mobile Phase A (H2O + 0.1% FA) % Mobile Phase B (MeCN + 0.1% FA) Flow Rate (mL/min)
0.0 95 5 0.4
1.0 95 5 0.4
6.0 5 95 0.4
8.0 5 95 0.4

| 8.1 | 95 | 5 | 0.4 |

Method 2: Multinuclear & 2D NMR Spectroscopy

Causality & Expert Insight

Mass spectrometry cannot differentiate between pyrazolylpyrimidine regioisomers. To definitively prove that the pyrazole N1 is covalently bonded to the pyrimidine C4, 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR is the gold standard, an approach widely validated in the structural elucidation of complex heterocycles . In the HMBC spectrum, the highly deshielded pyrazole H5 proton will exhibit a strong three-bond correlation (^3^JCH) to the pyrimidine C4 carbon. Furthermore, the absence of a proton signal at the pyrazole C4 position, combined with a characteristic ^13^C shift (~95-100 ppm) , strictly confirms the site of bromination.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v TMS as an internal standard.

  • Instrument Setup: Transfer to a 5 mm precision NMR tube. Tune and match the probe for ^1^H and ^13^C frequencies on a 400 MHz (or higher) spectrometer.

  • 1D Acquisition:

    • ^1^H NMR: Acquire 16 scans with a 30° pulse angle, 2.0 s relaxation delay, and 64k data points.

    • ^13^C NMR: Acquire 1024 scans with a 2.0 s relaxation delay to ensure adequate signal-to-noise for the quaternary carbons.

  • 2D HMBC Acquisition: Acquire the ^1^H-^13^C HMBC spectrum. Optimize for a long-range coupling constant (^n^JCH) of 8 Hz.

  • Data Validation: Map the cross-peak between the pyrazole H5 proton and the pyrimidine C4 carbon to rule out alternative regioisomers.

Table 2: Expected NMR Chemical Shifts (in DMSO-d6)

Nucleus Position Expected Shift (ppm) Multiplicity Integration / Type
^1^H Pyrimidine H2 9.00 - 9.15 Singlet (s) 1H
^1^H Pyrimidine H6 8.80 - 8.95 Doublet (d, J = 5.5 Hz) 1H
^1^H Pyrazole H5 8.60 - 8.80 Singlet (s) 1H
^1^H Pyrazole H3 8.10 - 8.25 Singlet (s) 1H
^1^H Pyrimidine H5 7.90 - 8.05 Doublet (d, J = 5.5 Hz) 1H
^13^C Pyrimidine C2 158.0 - 160.0 - Quaternary
^13^C Pyrimidine C4 154.0 - 156.0 - Quaternary

| ^13^C | Pyrazole C4 | 95.0 - 98.0 | - | Quaternary (C-Br) |

Method 3: Solid-State Characterization (FTIR & XRD)

Causality & Expert Insight

While solution-state NMR provides connectivity, it averages out conformational dynamics. Vibrational spectroscopy (FTIR) provides a rapid orthogonal fingerprint of the aromatic C=N and C=C stretches. X-ray crystallography is the ultimate arbiter for determining the absolute solid-state geometry. The coplanarity of the pyrazole and pyrimidine rings—driven by extended conjugation—can be precisely measured via the dihedral angle, which is critical for understanding the molecule's binding mode in biological targets.

Step-by-Step Methodology
  • FTIR Analysis: Place 2-3 mg of the neat solid powder onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer. Acquire 32 scans from 4000 to 400 cm^-1^ at a resolution of 4 cm^-1^.

  • Crystallization for XRD: Dissolve 50 mg of the compound in a minimal volume of a Dichloromethane/Hexane (1:1) mixture. Puncture the vial cap with a needle to allow slow evaporation over 48-72 hours until suitable block-shaped single crystals form.

  • Diffraction Acquisition: Mount a clear crystal on a diffractometer equipped with Cu-Kα radiation (λ = 1.5418 Å). Collect data at 100 K to minimize thermal motion.

  • Data Validation: Solve the structure using direct methods. Refine the atomic coordinates to confirm the coplanarity of the biaryl system and the exact atomic coordinates of the bromine atom.

References

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations Source: MDPI (Molecules) URL:[Link]

  • 4-Bromopyrazole | C3H3BrN2 | CID 16375 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • LC–NMR for Natural Product Analysis: A Journey from an Academic Curiosity to a Robust Analytical Tool Source: ResearchGate URL:[Link]

  • Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application Source: PubMed - National Institutes of Health (NIH) URL:[Link]

Method

Application Notes &amp; Protocols: Multi-Component Synthesis of Pyrazolo[3,4-d]pyrimidines

Introduction: The Strategic Value of Pyrazolo[3,4-d]pyrimidines and Their Synthesis The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, primarily because it acts as a bioisostere of purine.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Pyrazolo[3,4-d]pyrimidines and Their Synthesis

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, primarily because it acts as a bioisostere of purine.[1][2] This structural mimicry allows it to interact with a wide range of biological targets, leading to compounds with diverse therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] Historically, the synthesis of this privileged scaffold involved multi-step, linear sequences that were often time-consuming and inefficient.

Modern drug discovery demands rapid, efficient, and environmentally benign synthetic methodologies. Multi-component reactions (MCRs) have emerged as a powerful strategic tool that aligns perfectly with these demands.[5] MCRs combine three or more reactants in a single, one-pot operation to form a final product that incorporates substantial portions of all starting materials. This approach offers significant advantages, including higher atom economy, reduced waste, lower operational costs, and the ability to rapidly generate libraries of structurally diverse molecules—a critical asset for structure-activity relationship (SAR) studies.[5][6]

This guide provides detailed protocols and mechanistic insights into the multi-component synthesis of pyrazolo[3,4-d]pyrimidines, designed for researchers and professionals in drug development. We will explore field-proven methodologies, explain the causality behind experimental choices, and provide the necessary tools to implement these powerful reactions in your laboratory.

Protocol 1: Three-Component, Microwave-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

This protocol describes a highly efficient, one-pot synthesis of 5-substituted 3-arylamino-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones. The reaction leverages the efficiency of microwave irradiation to achieve rapid and selective annulation of the pyrimidine ring onto a 5-aminopyrazole core.[7][8]

Causality & Mechanistic Insight

The reaction proceeds through a cascade of nucleophilic additions and cyclization. The primary amine first reacts with trimethyl orthoformate, a C1 synthon, to form a reactive formamidine intermediate. The 5-aminopyrazole-4-carboxylate then acts as a binucleophile. The exocyclic amino group attacks the formamidine, which is followed by an intramolecular cyclization via nucleophilic attack of the pyrazole ring nitrogen onto the ester carbonyl. This sequence is highly efficient under microwave irradiation, which significantly accelerates the reaction rates compared to conventional heating, often leading to cleaner reactions and higher yields in minutes rather than hours.[5][7]

Three_Component_Mechanism Mechanism for Three-Component Synthesis Reactants 5-Aminopyrazole + Primary Amine + Trimethyl Orthoformate Intermediate1 Formamidine Intermediate Formation Reactants->Intermediate1 Step 1 Intermediate2 Nucleophilic Attack by Aminopyrazole Intermediate1->Intermediate2 Step 2 Intermediate3 Intramolecular Cyclization Intermediate2->Intermediate3 Step 3 Product Pyrazolo[3,4-d]pyrimidin-4-one Intermediate3->Product Dehydration Four_Component_Workflow Workflow for Four-Component Synthesis cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Aryl Aldehyde + Pyrazolone + Urea Heating Conventional Heating (e.g., 100-120 °C) Reactants->Heating Solvent Glycerol Solvent->Heating Catalyst Solid Acid Catalyst (e.g., Poly(N-vinylpyridinium) hydrogen sulfate) Catalyst->Heating Cooling Cool to Room Temp Heating->Cooling Precipitation Add Water Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Water/Ethanol Filtration->Washing Product Pure Pyrazolo[3,4-d]pyrimidine-6-one Washing->Product

Caption: General experimental workflow for the four-component synthesis.

Detailed Experimental Protocol

Materials:

  • Aryl aldehyde (1.0 mmol)

  • 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1.0 mmol)

  • Urea (1.5 mmol)

  • Poly(N-vinylpyridinium) hydrogen sulfate (catalyst, ~10 mol%)

  • Glycerol (5 mL)

  • Round-bottom flask

Procedure:

  • In a 25 mL round-bottom flask, combine the aryl aldehyde (1.0 mmol, 1.0 equiv), 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1.0 mmol, 1.0 equiv), urea (1.5 mmol, 1.5 equiv), and the solid acid catalyst.

  • Add glycerol (5 mL) to the flask and fit it with a condenser.

  • Heat the reaction mixture in a preheated oil bath at 100-120 °C with stirring for the required time (typically 1-2 hours). Monitor the reaction by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Add distilled water (~15 mL) to the flask and stir for 10 minutes. A solid precipitate will form.

  • Collect the crude product by vacuum filtration. The glycerol and catalyst will remain in the aqueous filtrate.

  • Wash the solid product thoroughly with water and then with a small amount of cold ethanol.

  • Recrystallize the product from an appropriate solvent (e.g., ethanol) to obtain the pure pyrazolo[3,4-d]pyrimidine-6-one derivative. [9]

Data Summary: Scope of Aryl Aldehydes

This green protocol is effective for a range of substituted aromatic aldehydes.

EntryAryl AldehydeReaction Time (min)Yield (%)Reference
1Benzaldehyde6094%[9]
24-Chlorobenzaldehyde5596%[9]
34-Methoxybenzaldehyde7091%[9]
44-Nitrobenzaldehyde5098%[9]

Troubleshooting and Expert Considerations

  • Low Yields in Microwave Synthesis: Ensure the microwave vial is properly sealed to prevent loss of volatile reagents and solvent. Optimize temperature and time; overheating can sometimes lead to decomposition, while insufficient energy input results in incomplete conversion.

  • Side Product Formation: The presence of electron-donating groups on aldehydes in some MCRs can sometimes decrease reactivity and lead to complex mixtures. In such cases, extending the reaction time or increasing the temperature might be necessary.

  • Catalyst Activity: For the four-component synthesis, the activity of the solid acid catalyst is key. If yields decrease upon catalyst reuse, it may need to be washed and reactivated according to the supplier's or literature procedures.

  • Purification: While many MCRs result in products that precipitate in high purity, some derivatives may require column chromatography. A careful selection of the solvent system is essential for effective separation.

Conclusion

Multi-component reactions represent a paradigm shift in the synthesis of complex heterocyclic systems like pyrazolo[3,4-d]pyrimidines. The protocols detailed herein demonstrate that these methods are not only highly efficient but also align with the principles of green chemistry through the use of microwave irradiation and eco-friendly catalytic systems. [2]By offering rapid access to diverse molecular architectures from simple, readily available starting materials, MCRs provide an invaluable platform for accelerating the drug discovery and development process.

References

  • Ghandi, M., & Zare, A. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Molecules. 2017, 22(1), 136. [Link]

  • Zare, A., et al. Synthesis of pyrazolo[3,4-d]pyrimidin-4-ones 4 under microwave irradiation. ResearchGate. 2017. [Link]

  • Pachipulusu, S., et al. Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect. 2023, 8(25), e202301138. [Link]

  • Hamid, S. B. A., et al. One-Pot Multicomponent Synthesis of Pyrazolo[3,4-d]pyrimidine-6-one Derivatives. Polycyclic Aromatic Compounds. 2018, 38(2), 159-167. [Link]

  • Singh, P. P., et al. Synthesis of pyrazolo[3,4‐d]pyrimidines, using water as green reaction media. ResearchGate. 2021. [Link]

  • Patel, H., et al. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of ChemTech Research. 2011, 3(2), 715-722. [Link]

  • Ghahremanzadeh, R., et al. Catalytic Synthesis of Pyrazolo[3,4-d]pyrimidin-6-ol and Pyrazolo[3,4-d]pyrimidine-6-thiol Derivatives Using Nanoparticles of NaX Zeolite as Green Catalyst. ResearchGate. 2013. [Link]

  • Abdel-Wahab, B. F., et al. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. 2021, 11(54), 34229-34250. [Link]

  • Anonymous. A plausible mechanism for the synthesis of pyrazolo[3,4‐d]pyrimidines, using water as green reaction media. ResearchGate. 2021. [Link]

  • Abdel-Wahab, B. F., et al. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. 2021, 11(54), 34229-34250. [Link]

  • Sharma, R., et al. Recent green approaches for the synthesis of pyrazolo[3,4-d]pyrimidines: A mini review. Archiv der Pharmazie. 2022, 355(6), e2100470. [Link]

  • Al-Warhi, T., et al. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. 2022, 27(21), 7248. [Link]

  • Abdel-Wahab, B. F., et al. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC. 2024. [Link]

  • Li, J., et al. Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation. The Journal of Organic Chemistry. 2023, 88(11), 7439–7447. [Link]

  • Salem, I. M., et al. A review on synthesis approaches and biological investigations of Pyrazolo[3,4-d]pyrimidine schaffold. World Journal of Pharmacy and Pharmaceutical Sciences. 2022, 11(5), 1-28. [Link]

  • Al-Warhi, T., et al. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. 2022, 27(21), 7248. [Link]

Sources

Application

High-Throughput Screening Assays for Pyrazolopyrimidine Libraries: Targeting Kinase Networks in Oncology

Executive Summary & Mechanistic Rationale The pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine scaffolds are highly privileged structures in modern drug discovery. Because these bicyclic heteroaromatic systems act...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine scaffolds are highly privileged structures in modern drug discovery. Because these bicyclic heteroaromatic systems act as bioisosteres for the adenine ring of adenosine triphosphate (ATP), they exhibit profound efficacy as ATP-competitive kinase inhibitors. Recent high-throughput screening (HTS) campaigns have successfully identified pyrazolopyrimidine derivatives that potently inhibit key oncogenic drivers, including Epidermal Growth Factor Receptor (EGFR), PIM-1 kinase, and the PI3K/AKT/mTOR signaling axis 12.

To effectively mine large pyrazolopyrimidine libraries, researchers must deploy HTS platforms that are robust against compound auto-fluorescence and capable of extreme miniaturization. This application note details the implementation of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assays and orthogonal cellular validation protocols, designed specifically for evaluating pyrazolopyrimidine libraries.

Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIM1 PIM-1 Kinase RTK->PIM1 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation PIM1->Proliferation Pyrazolo Pyrazolopyrimidine Library Hits Pyrazolo->RTK Inhibits Pyrazolo->PI3K Pyrazolo->mTOR Pyrazolo->PIM1

Kinase signaling pathways targeted by pyrazolopyrimidine inhibitors.

Platform Selection: The Causality of TR-FRET in HTS

When screening highly conjugated heterocyclic systems like pyrazolopyrimidines, standard fluorescence intensity assays are highly susceptible to false positives due to compound auto-fluorescence.

The Causality of Choice: TR-FRET relies on long-lived lanthanide fluorophores (e.g., Europium or Terbium). By introducing a microsecond time delay (typically 50–100 µs) between excitation and emission reading, the short-lived background auto-fluorescence of the library compounds completely decays 3. This temporal resolution isolates the specific FRET signal generated by the interaction between a labeled kinase and a fluorescent tracer, ensuring that any decrease in signal is genuinely caused by competitive displacement by the pyrazolopyrimidine inhibitor.

Quantitative Data: HTS Assay Platform Comparison
Assay TechnologyPrincipleTypical Z'-FactorThroughput CapacityFalse Positive RiskCost per Well (Relative)
TR-FRET Time-delayed energy transfer0.70 - 0.85384 / 1536-wellVery Low Medium
AlphaScreen Bead-based singlet oxygen transfer0.65 - 0.80384 / 1536-wellLow (Inner filter effects)High
Luminescence ATP depletion (Kinase-Glo)0.75 - 0.90384 / 1536-wellMedium (Luciferase inhibitors)Low
Fluorescence Pol. Fluorophore rotation speed0.50 - 0.7096 / 384-wellHigh (Auto-fluorescence)Low

Experimental Protocol A: Competitive TR-FRET Binding Assay

This protocol is optimized for 384-well microplates to screen pyrazolopyrimidine libraries against targets such as PIM-1 or PI3K 45.

Reagent Preparation
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA, and 0.01% Pluronic F-127.

    • Causality: Pluronic F-127 is critical; it prevents the hydrophobic pyrazolopyrimidine compounds and recombinant kinases from adhering to the plastic walls of the microplate, ensuring accurate concentration kinetics.

  • Target Kinase Solution: Dilute recombinant kinase (e.g., GST-tagged PIM-1) to 2X the final desired assay concentration (e.g., 10 nM for a 5 nM final concentration).

  • Tracer/Antibody Mix: Prepare a 4X solution containing the fluorescent ATP-competitive tracer and the Europium-labeled anti-GST antibody.

Step-by-Step Methodology
  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of pyrazolopyrimidine library compounds (in 100% DMSO) into a low-volume 384-well plate.

    • Causality: Acoustic dispensing eliminates disposable tips, preventing cross-contamination and avoiding the loss of highly lipophilic pyrazolopyrimidines to plastic tip surfaces.

  • Kinase Addition: Add 5 µL of the 2X Target Kinase Solution to each well. Centrifuge briefly at 1000 x g for 1 minute.

  • Tracer Addition: Initiate the competitive binding reaction by adding 5 µL of the 4X Tracer/Antibody Mix.

    • Causality: Adding the tracer last ensures that the pyrazolopyrimidine compounds have an opportunity to pre-incubate with the kinase, allowing for the detection of slow-binding inhibitors.

  • Incubation: Seal the plate and incubate at room temperature (22°C) for 60 minutes in the dark to reach binding equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor) after a 50 µs delay.

TRFRET Comp 1. Dispense Compounds Kinase 2. Add Target Kinase Comp->Kinase Tracer 3. Add Tracer & Antibody Kinase->Tracer Incubate 4. Incubate (60 min) Tracer->Incubate Read 5. Read TR-FRET Incubate->Read Analysis 6. IC50 Calculation Read->Analysis

Step-by-step workflow for the competitive TR-FRET binding assay.

Experimental Protocol B: Orthogonal Hit Validation (Cell Viability)

Biochemical hits must be validated in a cellular context to confirm that the pyrazolopyrimidine derivatives can penetrate cell membranes and exert an anti-proliferative effect 1.

Step-by-Step Methodology
  • Cell Seeding: Seed target cancer cells (e.g., HCT-116 or MCF-7) at a density of 5,000 cells/well in 90 µL of RPMI 1640 medium (supplemented with 5% FBS) in a 96-well microtiter plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the pyrazolopyrimidine hits in medium. Add 10 µL of the 10X compound solutions to the wells.

    • Causality: Limiting the final DMSO concentration to ≤0.5% is crucial, as higher concentrations of DMSO are inherently cytotoxic and will confound the viability readout.

  • Incubation: Incubate the treated cells for 72 hours.

  • Viability Measurement: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours. Solubilize the resulting formazan crystals with 100 µL of 10% SDS in 0.01 M HCl.

  • Readout: Measure absorbance at 570 nm. Calculate the IC₅₀ using non-linear regression analysis.

Trustworthiness: Establishing a Self-Validating System

A robust HTS campaign must be a self-validating system. To ensure the integrity of the pyrazolopyrimidine screening data, the following quality control metrics must be continuously monitored:

  • Z'-Factor Calculation: Every assay plate must include 16 wells of maximum signal (DMSO vehicle) and 16 wells of minimum signal (e.g., 10 µM Staurosporine, a pan-kinase inhibitor). The Z'-factor is calculated as: Z' = 1 -[ 3(SD_max + SD_min) / |Mean_max - Mean_min| ] A plate is only validated and accepted for hit picking if the Z'-factor is ≥ 0.5.

  • PAINS Counter-Screening: Pyrazolopyrimidines can occasionally act as Pan-Assay Interference Compounds (PAINS). Any hit identified in the TR-FRET assay must be counter-screened against an unrelated kinase (e.g., a non-target Ser/Thr kinase) to rule out non-specific aggregation or promiscuous binding.

References

  • New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. Bioorganic Chemistry.[Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances.[Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Advances.[Link]

  • Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech.[Link]

Sources

Method

Scalable Synthesis and Process Optimization of 4-(4-Bromo-1H-pyrazol-1-yl)pyrimidine for Preclinical Research

Introduction & Mechanistic Rationale The 4-(1H-pyrazol-1-yl)pyrimidine scaffold is a privileged structure in modern medicinal chemistry and agrochemistry. Derivatives of this core are extensively utilized as mutant-selec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 4-(1H-pyrazol-1-yl)pyrimidine scaffold is a privileged structure in modern medicinal chemistry and agrochemistry. Derivatives of this core are extensively utilized as mutant-selective Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors for non-small cell lung cancer (NSCLC) [1] [2], and as potent pigment biosynthesis inhibitors in herbicidal applications [3].

Specifically, 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine (CAS: 1248031-16-4) serves as a critical, versatile halogenated building block. The presence of the bromine atom at the 4-position of the pyrazole ring provides an ideal synthetic handle for downstream late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) to generate complex, target-specific libraries.

Causality in Reaction Design

The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (SNAr) .

  • Electrophile: The 4-position of the pyrimidine ring is highly electron-deficient due to the electron-withdrawing nature of the two endocyclic nitrogen atoms, making 4-chloropyrimidine an excellent SNAr substrate.

  • Nucleophile: 4-Bromo-1H-pyrazole acts as the nucleophile. However, because the pyrazole N-H is only weakly acidic (pKa ~14), it requires a base to generate the highly nucleophilic pyrazolide anion.

  • Base Selection: While sodium hydride (NaH) can quantitatively deprotonate pyrazole, it poses severe safety and scalability risks (hydrogen gas evolution, exotherms). Conversely, organic bases like triethylamine (Et3N) are insufficiently basic to drive the reaction to completion. Potassium carbonate (K2CO3) provides the perfect thermodynamic balance: it is safe, cheap, and basic enough to drive the equilibrium forward in a polar solvent.

  • Solvent Selection: Dimethylformamide (DMF) is selected over less polar solvents like acetonitrile. The high dielectric constant of DMF stabilizes the negatively charged Meisenheimer complex intermediate, significantly lowering the activation energy barrier of the SNAr pathway.

Experimental Workflow

Workflow A Reactants 4-Chloropyrimidine + 4-Bromo-1H-pyrazole B Deprotonation K2CO3 in DMF A->B C SNAr Reaction 90°C, 12h B->C D Aqueous Quench & Extraction C->D E Crystallization EtOAc/Hexane D->E F Pure Product >92% Yield E->F

Workflow for the scalable SNAr synthesis of 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine.

Quantitative Data: Reaction Optimization

To validate the scalability and efficiency of the protocol, various reaction conditions were screened. The data below demonstrates why the K2CO3/DMF system at 90 °C was selected as the self-validating standard for this protocol.

Base (Equivalents)SolventTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (LC-MS)
Et3N (3.0 eq)Acetonitrile80244535>90%
NaH (2.5 eq)THF651810065>85% (Side products)
Cs2CO3 (2.5 eq)DMF901210088>95%
K2CO3 (2.5 eq) DMF 90 12 100 92 >98%

Note: 4-chloropyrimidine is commonly sourced as a hydrochloride salt. Therefore, 2.5 equivalents of base are required (1.0 eq to neutralize the HCl salt, 1.0 eq to deprotonate the pyrazole, and 0.5 eq excess to ensure kinetic completion).

Step-by-Step Synthesis Protocol

Safety Precautions: DMF is a reproductive toxin and readily absorbs through the skin. 4-chloropyrimidine hydrochloride is a corrosive lachrymator. Perform all operations in a properly ventilated fume hood using appropriate PPE.

Phase 1: Reagent Preparation and Deprotonation
  • Equip a 1 L three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charge the flask with 4-chloropyrimidine hydrochloride (15.1 g, 100 mmol, 1.0 eq) and 4-bromo-1H-pyrazole (15.4 g, 105 mmol, 1.05 eq).

  • Add anhydrous K2CO3 (34.5 g, 250 mmol, 2.5 eq) in one portion.

  • Add anhydrous DMF (200 mL) to the flask. Mechanistic insight: The mixture will gently effervesce as the carbonate neutralizes the hydrochloride salt, releasing CO2 gas.

Phase 2: Nucleophilic Aromatic Substitution (SNAr)
  • Purge the reaction vessel with nitrogen for 5 minutes.

  • Heat the suspension to 90 °C using an oil bath or heating mantle. Stir vigorously for 12 hours .

  • Monitor the reaction via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS. The starting material (4-chloropyrimidine) should be completely consumed.

Phase 3: Workup and Extraction
  • Remove the flask from the heat source and allow the mixture to cool to room temperature.

  • Pour the crude reaction mixture slowly into a beaker containing 800 mL of ice-cold distilled water under vigorous stirring. Mechanistic insight: The highly polar DMF and inorganic potassium salts dissolve in the aqueous phase, while the hydrophobic product precipitates.

  • Extract the aqueous suspension with Ethyl Acetate (3 × 250 mL) .

  • Combine the organic layers and wash sequentially with:

    • 5% aqueous LiCl solution (2 × 200 mL) : Crucial step to partition any residual DMF out of the organic layer.

    • Brine (1 × 200 mL) .

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield a crude solid.

Phase 4: Purification
  • Dissolve the crude solid in a minimum amount of boiling Ethyl Acetate (~50 mL).

  • Slowly add Hexanes (~150 mL) until the solution becomes slightly cloudy.

  • Allow the mixture to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 4 hours to maximize crystallization.

  • Filter the resulting white/off-white crystals, wash with cold hexanes, and dry under high vacuum.

    • Expected Yield: ~20.7 g (92%).

    • Analytical Verification: LC-MS expected m/z [M+H]+ = 225.0 / 227.0 (1:1 isotopic ratio indicative of a single bromine atom).

Application Context: EGFR Inhibition Pathway

To understand the downstream utility of this synthesized scaffold, the following diagram illustrates how pyrazolylpyrimidine derivatives interact within cellular signaling environments, specifically targeting mutant EGFR kinases.

Pathway A Mutant EGFR (L858R/T790M/C797S) B Pyrazolylpyrimidine Scaffold Binding A->B C ATP Competitive Exclusion B->C D Inhibition of Kinase Autophosphorylation C->D E Blockade of Downstream Signaling (PI3K/AKT) D->E F Tumor Cell Apoptosis & Growth Arrest E->F

Mechanism of action for pyrazolylpyrimidine-derived EGFR tyrosine kinase inhibitors.

References

  • Igawa, H., Konst, Z. A., Therrien, E., et al. "Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using in silico Enabled Drug Discovery Platform." ChemRxiv (2024). URL:[Link]

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., et al. "New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition." RSC Advances 14.3 (2024): 1995-2015. URL:[Link]

  • Yang, S., et al. "Design, synthesis and herbicidal evaluation of novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives." Pest Management Science 71.8 (2015): 1122-1132. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of nitrogen-rich heteroaromatics.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of nitrogen-rich heteroaromatics. The synthesis of 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine (CAS 1248031-16-4)[] relies on a Nucleophilic Aromatic Substitution (SNAr) between 4-bromopyrazole[2] and 4-chloropyrimidine.

While pyrimidines are highly activated for SNAr due to their electron-deficient nature[3], achieving high yields requires precise control over nucleophile generation, solvent environment, and moisture exclusion. This guide provides field-proven insights to troubleshoot and optimize your workflow.

Mechanistic Causality

The reaction proceeds via a Meisenheimer complex intermediate[4]. The pyrimidine ring's nitrogen atoms stabilize the negative charge during the transition state. However, 4-bromopyrazole is a weak nucleophile; it must be quantitatively deprotonated to the pyrazolide anion to attack the C4 position of the pyrimidine ring effectively[5].

SNAr_Mechanism A 4-Bromopyrazole + Base B Pyrazolide Anion (Active Nucleophile) A->B Deprotonation D Meisenheimer Complex B->D Nucleophilic Attack C 4-Chloropyrimidine C->D E 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine + Cl- D->E Rearomatization

Mechanistic pathway of the SNAr reaction forming 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at 40-50% conversion, and starting materials remain. How can I drive it to completion? A: Incomplete conversion is typically a nucleophilicity issue. Potassium carbonate (K 2​ CO 3​ ) is often used, but its poor solubility in organic solvents limits the concentration of the active pyrazolide anion. Actionable Solution: Switch to Cesium Carbonate (Cs 2​ CO 3​ ) or Sodium Hydride (NaH). The "cesium effect" enhances the solubility and reactivity of the anion, while NaH provides irreversible deprotonation. Elevating the temperature to 90-100 °C in a polar aprotic solvent like DMF or DMSO provides the necessary thermal energy to overcome the Meisenheimer transition state barrier[4].

Q2: I am observing a significant by-product with a mass corresponding to [M-Cl+OH]. What is happening? A: You are observing 4-hydroxypyrimidine (or its tautomer, pyrimidin-4(3H)-one). This is caused by competitive hydrolysis of 4-chloropyrimidine. Halopyrimidines are highly sensitive to moisture, especially under basic conditions[6]. Actionable Solution: This is a self-validating failure of environmental control. You must strictly use anhydrous solvents (e.g., anhydrous DMF over molecular sieves) and oven-dried bases. Run the reaction under an inert argon or nitrogen atmosphere.

Q3: I see multiple positional isomers or bis-addition products. How do I improve regioselectivity? A: While 4-chloropyrimidine primarily reacts at the C4 position due to the LUMO distribution[3], extreme temperatures or excess nucleophile can lead to degradation or secondary reactions. Actionable Solution: Maintain a strict 1:1.05 stoichiometric ratio of 4-chloropyrimidine to 4-bromopyrazole. If using a di-halo pyrimidine (e.g., 2,4-dichloropyrimidine), SNAr is typically C4 selective, but electronic effects from other substituents can shift the LUMO and alter selectivity to C2[4],[3]. For mono-chloro pyrimidines, strict temperature control (80-100 °C) prevents thermal degradation.

Troubleshooting Start Low Yield Detected Q1 Is 4-hydroxypyrimidine present (LC-MS)? Start->Q1 A1_Yes Water contamination. Use anhydrous DMF & dry base. Q1->A1_Yes Yes A1_No Check conversion rate Q1->A1_No No Q2 Is starting material unreacted? A1_No->Q2 A2_Yes Increase nucleophilicity. Switch K2CO3 to Cs2CO3. Q2->A2_Yes Yes A2_No Check for degradation or side products Q2->A2_No No

Troubleshooting logic tree for resolving low yields in pyrazolylpyrimidine synthesis.

Quantitative Data: Solvent and Base Optimization

To validate the causal relationships discussed, the following table summarizes the optimization landscape for this SNAr coupling.

EntrySolvent (Anhydrous)Base (1.5 eq)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)
1AcetonitrileK 2​ CO 3​ 80125542
2DMFK 2​ CO 3​ 100127865
3DMFCs 2​ CO 3​ 1008>9588
4DMSONaH (60%)804>9992

Note: NaH in DMSO provides the fastest kinetics but requires rigorous anhydrous handling to avoid violent reactions.

Standard Operating Procedure: Optimized Synthesis Protocol

Self-Validating System: This protocol incorporates visual and thermal checkpoints to ensure the reaction is proceeding correctly and that the nucleophile is fully generated before electrophile introduction.

Materials:

  • 4-Bromopyrazole (1.0 eq, 10 mmol, 1.47 g)[2]

  • 4-Chloropyrimidine (1.05 eq, 10.5 mmol, 1.20 g)

  • Cs 2​ CO 3​ (1.5 eq, 15 mmol, 4.89 g)

  • Anhydrous DMF (25 mL)

Step-by-Step Workflow:

  • Preparation & Deprotonation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromopyrazole and anhydrous DMF under an argon atmosphere.

  • Base Addition: Add finely powdered, oven-dried Cs 2​ CO 3​ in one portion.

    • Checkpoint: Stir at room temperature for 30 minutes. The solution should become slightly cloudy and opaque as the pyrazolide anion forms. If the solution remains perfectly clear, the base may be compromised or wet.

  • Electrophile Addition: Dissolve 4-chloropyrimidine in 5 mL of anhydrous DMF and add it dropwise to the reaction mixture over 5 minutes to prevent localized thermal spikes.

  • Heating: Attach a reflux condenser and heat the mixture to 90 °C using an oil bath. Monitor via TLC (Hexanes/EtOAc 1:1) or LC-MS.

    • Checkpoint: Complete consumption of 4-bromopyrazole should be observed within 6-8 hours.

  • Quenching & Extraction: Cool the reaction to room temperature. Pour the mixture into 100 mL of ice-cold distilled water to quench the reaction and precipitate the product/salts. Extract with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl solution (3 x 30 mL) to remove residual DMF, followed by a final wash with brine (50 mL).

  • Drying & Purification: Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to afford 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine as a crystalline solid[].

References
  • Design, synthesis and herbicidal evaluation of novel 4-(1H-pyrazol-1-yl)
  • 4-Bromopyrazole 99 2075-45-8. Sigma-Aldrich.
  • Amination of Heteroaryl Chlorides: Palladium C
  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi Biology.
  • CAS 1248031-16-4 (4-(4-bromo-1H-pyrazol-1-yl)pyrimidine). BOC Sciences.

Sources

Optimization

Technical Support Center: Troubleshooting Pyrimidine Synthesis &amp; Functionalization

Welcome to the Technical Support Center. As drug development increasingly relies on pyrimidine-based kinase inhibitors and antimetabolites, mastering the synthesis of this privileged scaffold is critical.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on pyrimidine-based kinase inhibitors and antimetabolites, mastering the synthesis of this privileged scaffold is critical. This guide addresses the most prevalent side reactions encountered during pyrimidine assembly (Biginelli reaction), deoxychlorination, and late-stage functionalization (Suzuki cross-coupling).

FAQ 1: Multicomponent Assembly (The Biginelli Reaction)

Q: My classical Biginelli reaction between an aliphatic aldehyde, ethyl acetoacetate, and urea is yielding a massive amount of a byproduct and very little of the target dihydropyrimidinone (DHPM). How do I fix this?

A: You are likely observing the formation of a Knoevenagel condensation side product.

The Causality: The Biginelli reaction is a delicate race between two competing bimolecular reactions. The desired pathway requires the urea to attack the aldehyde first, forming an electrophilic iminium intermediate. However, if the β-ketoester attacks the aldehyde faster than the urea does, it forms a Knoevenagel adduct (an enone)[1]. This enone often fails to cyclize efficiently into the pyrimidine ring, especially with sterically hindered or aliphatic aldehydes, sequestering your starting materials into a dead-end side product[2].

The Solution: To suppress the Knoevenagel pathway, you must push the equilibrium toward the iminium intermediate. This is achieved by using a stoichiometric excess of urea (1.5 equivalents) and employing a Lewis acid catalyst (e.g., Yb(OTf)3 or Cu(II) salts) which stabilizes the urea-aldehyde adduct[2].

Biginelli Aldehyde Aldehyde + Urea Iminium Iminium Intermediate Aldehyde->Iminium Lewis Acid Knoevenagel Knoevenagel Adduct (Side Product) Aldehyde->Knoevenagel Fast Aldol DHPM Dihydropyrimidinone (Target) Iminium->DHPM + β-Ketoester Ketoester β-Ketoester Ketoester->Knoevenagel Competes Ketoester->DHPM

Caption: Biginelli reaction pathways: Desired cyclization vs. Knoevenagel side reaction.

Self-Validating Protocol: Optimized Biginelli Reaction
  • Reagent Mixing: In a round-bottom flask, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea (1.5 eq) in a polar aprotic solvent (e.g., acetonitrile). Validation: Complete dissolution indicates a homogeneous starting state.

  • Catalysis & Heating: Add Yb(OTf)3 (5 mol%) and heat to reflux. Validation: Monitor via TLC (Hexane/EtOAc). The reaction is proceeding correctly if the aldehyde spot disappears without the appearance of a highly UV-active, non-polar Knoevenagel enone spot.

  • Work-up: Cool to room temperature and pour into crushed ice/water. Validation: The target DHPM should precipitate immediately as a white/yellow solid.

  • Purification: Filter and wash with cold water. Validation: 1H-NMR should show the characteristic DHPM N-H protons (usually broad singlets around 7-9 ppm) and lack the distinct vinylic proton of the Knoevenagel adduct.

FAQ 2: Deoxychlorination of Pyrimidones

Q: When converting a 4-hydroxypyrimidine (pyrimidone) to a 4-chloropyrimidine using POCl3, I am getting low yields, polymeric tars, and a lot of unreacted starting material upon aqueous workup. What is going wrong?

A: The issue stems from uncontrolled exotherms and improper quenching of the metastable dichlorophosphate intermediates.

The Causality: POCl3 converts the tautomeric hydroxyl group into a highly reactive dichlorophosphate ester leaving group[3]. This step generates HCl. If the local temperature exceeds 90°C without proper mixing, the pyrimidine rings can undergo degradation into polymeric tars[4]. Furthermore, the dichlorophosphate intermediate is hydrolytically unstable. If the reaction is quenched by simply pouring water into the mixture, the localized acidity and heat will hydrolyze the intermediate back into the starting pyrimidone before the chloride ion can displace it[3].

The Solution: Use pyridine (1.0 eq) as an acid scavenger and nucleophilic catalyst (forming a Vilsmeier-type intermediate), and utilize an inverse quench into cold alkaline water to neutralize the acid instantly[4].

Self-Validating Protocol: Controlled POCl3 Halogenation
  • Reagent Charging: Suspend the pyrimidone in POCl3 (3.0 eq). Add pyridine (1.0 eq) dropwise at 0°C. Validation: Internal temperature must remain < 20°C during addition to prevent premature tar formation.

  • Reflux: Heat the mixture to 80°C for 3 hours. Validation: Quench a 50 µL aliquot into dry methanol. LC-MS should show complete conversion to the chloro-pyrimidine (or methyl ether), with no starting mass remaining.

  • Distillation: Remove excess POCl3 via vacuum distillation. Validation: The volume of recovered POCl3 should roughly match the excess used (2.0 eq), leaving a thick syrup.

  • Inverse Quench (Critical): Dissolve the syrup in cold dichloromethane and add it dropwise to a vigorously stirred biphasic mixture of DCM and saturated aqueous NaHCO3 at 0°C. Validation: pH paper must confirm the aqueous layer remains > pH 8 throughout the quench to prevent hydrolysis.

FAQ 3: Site-Selective Suzuki Cross-Coupling

Q: I am attempting a Suzuki coupling on 2,4-dichloropyrimidine. I need the aryl group at the C2 position, but standard Pd(PPh3)4 gives exclusively the C4-coupled product. How can I reverse this regioselectivity?

A: You must switch from an electronically controlled catalyst to a sterically controlled or isohypsic catalyst system.

The Causality: In 2,4-dihalopyrimidines, the C4 position has a significantly lower Bond Dissociation Energy (BDE) and a larger LUMO coefficient than the C2 position[5]. Consequently, standard Pd(0) catalysts undergo oxidative addition almost exclusively at the C4-Cl bond[6]. To invert this selectivity, you cannot rely on standard cross-coupling mechanisms. You must use bulky Pd(II) precatalysts with N-heterocyclic carbene (NHC) ligands. These bulky ligands sterically block the C4 position and have been shown to operate via an isohypsic (redox-neutral) pathway that bypasses the traditional oxidative addition step, forcing the reaction to occur at the C2 position[6][7].

Suzuki SM 2,4-Dichloropyrimidine Cat1 Standard Pd(0) Catalyst SM->Cat1 Cat2 Bulky NHC-Pd(II) Catalyst SM->Cat2 Prod1 C4-Coupled Product (Major) Cat1->Prod1 Oxidative Addition at C4 Prod2 C2-Coupled Product (Major) Cat2->Prod2 Blocked C4 / Isohypsic

Caption: Regioselectivity in Suzuki cross-coupling of 2,4-dichloropyrimidine.

Data Presentation: Regioselectivity in 2,4-Dichloropyrimidine Functionalization
Catalyst SystemNucleophileControlling FactorMajor Coupling SiteTypical Yield
Pd(PPh3)4 (Standard Pd0)Arylboronic acidElectronic (Lowest BDE at C4)C4 > 85%
Catalyst-Free (S_NAr)Amines / ThiolsElectronic (LUMO at C4)C4 > 90%
Bulky NHC-Pd(II) PrecatalystArylboronic acid / AminesSteric / Isohypsic MechanismC2 70 - 90%

References

  • BenchChem. "Overcoming side reactions in pyrimidine synthesis." BenchChem Technical Support.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhk-Ma025lpyLKQx3mgoJzP_Ino2qhTSeB5Rh-AI6EP3QgZkwvhfS8Raqj211U5kOXrKRsTY7u9kI7gpRjr8-D4RJE2O4p3ozI0EJmscuLubfHV-kvkzEQN9VraoXZdnIpNqAwr7nFeiqQCwA4DRv0CJ7ZvjzsVp3Woo6WayT3dRXpDcNvq90HeqQXHYuJ]
  • Organic Chemistry Portal. "Biginelli Reaction." Organic Chemistry Portal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhoIjTMqMhURXoWI3kFqZh3yD5nkHOtr80K7Iau_hB_MQ8IsCv1PBF_sFbJj0hOglLPJl4XMd4gqUhBb743qW0VN27mqQmVFEAt5CZa6rI7Z5VMLHPsrCd26nlQDCRCHj3tWSG6pr7lciHKHhg2kfBvTxljGrg2uteggADwpxLnjXzDw==]
  • ACS GCI Pharmaceutical Roundtable. "Deoxychlorination." Reagent Guides.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSr0VcynBFSI5XU42dvtHldmOAqzhQ92qM9od2usomYp_Z-FMBS8UW0M_15GGeuONs-rwxkpPLjAEYa7oRA4cphlvDhHtP-8NPEoJ8PE4PubYLpbt006H5CnZX4AEXSksb4buHUcg-4SN-gE84zmRNRmmCYETHsYFEpXf8yaPU41OMc4th6UFPPbo5xgprptOjSn4vA9O-0Q==]
  • Sun, Z., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3." Molecules, ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKi8xLduG1kMoYb2RTyTla5AIwglqFIpZMaEt1B9tD9-Cq06sKZBcEmOaYuWsGV8Zwi9mshAjOfOi8N304_KfL9ZQLQLaPGiX12kVUn496yHy4nGTXAV8Q9IYhof_23A8wPcbo712xNB62rYN-nboiIWKZT5oxP-TYo10evoAxvdL2L8G6t8oVAX4A3Cae-obubvyE0_kkldIC275_-Cr4H-JORlWZRfh2ktcB6LzqRi5rdj_CSarA_aMeuokLifFj6cls_4ePlzq2IKfKAe3Q-ffnRX-mhAJDkjIRH2gIoCTA-g==]
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  • Neufeldt, S., et al. "Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines." ChemRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYzn-rd669u1Wu2kd7CnPUMegiH51yjLAbIC1Jf-xjbA2uQuwitod9AZObA9fYB8SA1_VgBfrqj3GJFpTh1ZeyJcBnG7R3UUjZufIBgx_7_pzAehVq2h4Dgm2wQFv_nniq9AKRbn_Ed51kBRgfyfiWiZxWfvtbcFoBrQPrd9XeS1o=]
  • PMC. "C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines." NIH.[https://vertexaisearch.cloud.google.

Sources

Troubleshooting

Technical Support Center: Pyrazolopyrimidine Synthesis &amp; Optimization

Welcome to the Pyrazolopyrimidine Technical Support Center. Pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines are privileged scaffolds in drug discovery, particularly in the development of kinase inhibitors and C...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazolopyrimidine Technical Support Center. Pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines are privileged scaffolds in drug discovery, particularly in the development of kinase inhibitors and CNS agents. However, the cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles (such as enaminones, 1,3-diketones, or alkynes) is notoriously sensitive to reaction conditions.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we troubleshoot the root causes of synthesis failures—such as regioselectivity issues, incomplete cyclization, and unwanted isomerizations—and provide self-validating workflows to ensure reproducible, high-yield results.

Core Optimization Strategies: Activation Methods

The traditional refluxing of 5-aminopyrazoles with 1,3-dicarbonyls often leads to thermal degradation and poor atom economy. Modern optimization relies on alternative energy sources to drive the cyclocondensation kinetically[1].

Table 1: Comparison of Activation Methods for Pyrazolopyrimidine Cyclocondensation

Activation MethodTypical ConditionsAvg. Reaction TimeYield RangeMechanistic Advantage & Causality
Conventional Heating Reflux in EtOH/AcOH (80–120 °C)4 to 24 hours40% – 70%Accessible, but extended thermal exposure promotes starting material degradation and side reactions[2].
Microwave (MW) Irradiation 130–150 °C, sealed vessel10 to 30 mins75% – 95%Rapid, uniform volumetric heating accelerates the aza-Michael addition and subsequent dehydration, preventing intermediate stalling[1].
Ultrasound (US) / Sonication Room Temp to 60 °C, aqueous media30 to 90 mins80% – 95%Acoustic cavitation creates localized hotspots, facilitating green chemistry approaches (e.g., using KHSO₄ in water) while preserving thermolabile functional groups[3].

Troubleshooting & FAQs

Q1: I am observing poor regioselectivity when reacting 5-aminopyrazoles with asymmetric 1,3-dicarbonyls. How can I control which isomer forms?

Causality & Solution: 5-Aminopyrazoles possess two primary nucleophilic centers: the exocyclic primary amine (-NH₂) and the endocyclic pyrazole nitrogen (N1 or N2). When reacting with an asymmetric dielectrophile (like an enaminone or substituted alkyne), the regioselectivity is dictated by which nucleophile attacks the most electrophilic carbon first[4].

  • Kinetic vs. Thermodynamic Control: Under neutral conditions, the more nucleophilic exocyclic -NH₂ usually attacks first. However, under strongly acidic conditions, the exocyclic amine can become protonated, shifting the initial nucleophilic attack to the endocyclic nitrogen.

  • Actionable Fix: To strictly control regioselectivity, utilize a specific catalyst. For example, using Potassium bisulfate (KHSO₄) in aqueous media protonates the carbonyl oxygen of the electrophile, highly favoring a specific aza-Michael addition pathway[3]. Always validate your regiochemistry using 2D NMR (NOESY/HMBC) rather than relying solely on 1D ¹H-NMR or LC-MS.

Q2: My product mass matches the expected pyrazolopyrimidine, but the melting point and NMR shifts are completely different from literature values. What happened?

Causality & Solution: You are likely observing a Dimroth Rearrangement . This is a well-documented molecular rearrangement where the pyrimidine ring opens and closes, resulting in the relocation of heteroatoms and the swapping of exo- and endocyclic substituents[5].

  • Mechanism: The rearrangement is typically base- or acid-catalyzed. It involves the protonation of the nitrogen atom, ring opening to an intermediate amidine, tautomerization (H-shift), and subsequent ring closure to the thermodynamically more stable isomer[5].

  • Actionable Fix: If the Dimroth product is unwanted, you must quench the reaction earlier or avoid strong bases/prolonged heating in acidic media. If the Dimroth product is your target, you can intentionally drive the isomerization to completion by refluxing the intermediate in the presence of a catalyst like piperidine or NaOH.

Q3: My cyclization stalls at the intermediate hydrazone/amidine stage. How can I force the ring closure?

Causality & Solution: Stalling occurs when the dehydration step (loss of H₂O) required to close the pyrimidine ring faces a high activation energy barrier, often due to steric hindrance from bulky substituents.

  • Actionable Fix: Switch from conventional heating to Microwave (MW) irradiation. MW irradiation provides the necessary energy to rapidly overcome the dehydration activation barrier without keeping the bulk solvent at degradation-inducing temperatures for hours[1].

Diagnostic Workflow

Use the following logical decision tree to troubleshoot low yields or unexpected impurity profiles in your pyrazolopyrimidine syntheses.

TroubleshootingWorkflow Start Reaction Issue: Low Yield or Impurity? CheckIsomers Are multiple isomers detected via NMR/LC-MS? Start->CheckIsomers RegioIssue Regioselectivity Issue (Kinetic vs. Thermodynamic) CheckIsomers->RegioIssue Yes CheckConv Is the starting material fully consumed? CheckIsomers->CheckConv No AdjustpH Adjust pH / Change Catalyst (e.g., AcOH or KHSO4) RegioIssue->AdjustpH Dimroth Suspect Dimroth Rearrangement (Ring opening/closure) CheckConv->Dimroth Yes (Degradation/Isomerization) SwitchMW Switch to Microwave (MW) or Ultrasound (US) CheckConv->SwitchMW No (Incomplete Reaction) LowerTemp Lower Temp & Avoid Strong Bases/Acids Dimroth->LowerTemp

Diagnostic workflow for troubleshooting pyrazolopyrimidine synthesis.

Standardized Experimental Protocol: Microwave-Assisted Synthesis

To ensure a self-validating and highly reproducible system, utilize the following microwave-assisted protocol for the synthesis of pyrazolo[1,5-a]pyrimidines. This method relies on kinetic acceleration to bypass thermal degradation[1].

Step 1: Pre-Reaction Analytical Validation

  • Analyze the 5-aminopyrazole starting material via LC-MS to ensure no oxidative degradation has occurred (aminopyrazoles can oxidize upon prolonged exposure to air/light).

Step 2: Reaction Assembly

  • In a 10 mL microwave-safe vial equipped with a magnetic stir bar, combine the 5-aminopyrazole (1.0 mmol) and the 1,3-dielectrophile (e.g., an enaminone or 1,3-diketone, 1.05 mmol).

  • Add 3.0 mL of glacial acetic acid (AcOH). Note: AcOH acts as both the solvent and the acid catalyst required to activate the carbonyl carbon.

Step 3: Microwave Irradiation

  • Seal the vial with a crimp cap.

  • Irradiate in a dedicated microwave synthesizer set to 130 °C for 15 minutes. Ensure the system is set to monitor pressure and maintain dynamic power modulation.

Step 4: Quenching and Workup

  • Allow the vial to cool to room temperature (the synthesizer's compressed air cooling should take < 2 minutes).

  • Pour the reaction mixture into 15 mL of ice-cold distilled water while stirring vigorously. The pyrazolo[1,5-a]pyrimidine product will typically precipitate as a solid.

  • Filter the precipitate under a vacuum, wash with cold water (3 × 5 mL), and dry in a vacuum oven at 50 °C overnight.

Step 5: Post-Reaction Validation

  • Critical Check: Run a 2D NOESY NMR experiment. Look for spatial correlations between the pyrimidine ring protons and the pyrazole ring substituents to definitively confirm the regiochemistry of the cyclization.

References

  • Title: Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine Source: Taylor & Francis URL
  • Source: HETEROCYCLES (Clockss Archive)
  • Source: PMC (National Institutes of Health)
  • Source: Beilstein Journal of Organic Chemistry (via ResearchGate)
  • Title: A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)

Sources

Optimization

Addressing poor solubility of pyrazole derivatives in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the notorious "brick dust" properties of pyrazole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the notorious "brick dust" properties of pyrazole derivatives. Whether you are synthesizing novel libraries, conducting in vitro screening, or formulating an active pharmaceutical ingredient (API) for in vivo pharmacokinetics, poor solubility is a critical bottleneck.

This guide provides field-proven, mechanistically grounded strategies to troubleshoot and resolve pyrazole solubility issues in organic solvents and aqueous media.

I. Core Diagnostics & FAQs

Q1: Why is my synthesized pyrazole derivative completely insoluble in standard organic solvents like dichloromethane (DCM) or ethyl acetate, despite having lipophilic substituents? The Causality: The insolubility of 1H-pyrazoles is rarely a function of their lipophilicity alone. It is driven by crystal lattice energy. The pyrazole core contains both a strong hydrogen bond donor (the N-H group) and a strong hydrogen bond acceptor (the sp2 hybridized nitrogen). This dual nature allows pyrazoles to form robust, highly ordered intermolecular hydrogen-bonded dimers or polymeric chains in the solid state. Furthermore, the planar aromatic system promotes strong π−π stacking. Solvents like DCM or ethyl acetate lack the hydrogen-bond accepting strength required to break this lattice, leaving the compound insoluble.

Q2: I cannot change the core structure because it is essential for target binding. What are the best solvent systems to force dissolution for NMR or in vitro assays? The Causality & Solution: You must use solvents that outcompete the pyrazole-pyrazole intermolecular interactions. Aprotic, highly polar solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N,N-Dimethylacetamide (DMAc) are exceptionally strong hydrogen bond acceptors. They disrupt the crystal lattice by solvating the N-H proton. Advanced Alternative: If volatile organic compounds (VOCs) are undesirable or failing, Deep Eutectic Solvents (DESs)—such as Choline Chloride:Urea mixtures—are emerging as highly effective, sustainable alternatives that offer superior solvation for heterocyclic synthesis and extraction due to their extensive hydrogen-bonding networks[1].

Q3: We are moving a pyrazole hit (similar to Celecoxib) into animal models, but its solubility is too low for oral gavage. How do we formulate it without chemical modification? The Causality & Solution: For in vivo dosing, you must transition the crystalline pyrazole into an amorphous state and stabilize it to prevent recrystallization. A proven method is the creation of a lyophilized solid dispersion using cyclodextrins. For example, formulating celecoxib with Hydroxypropyl- β -cyclodextrin (HP- β -CD) can enhance solubility by over 150-fold[2]. The cyclodextrin cavity encapsulates the hydrophobic pyrazole, while its hydrophilic exterior ensures aqueous compatibility, effectively suppressing aggregation and delaying recrystallization[2].

Q4: If I am allowed to optimize the lead compound, what chemical modifications reliably improve solubility? The Causality & Solution: The most direct chemical solution is N-alkylation (e.g., methylation or adding a morpholine/PEG pendant group) at the 1-position. By replacing the N-H proton with an alkyl group, you permanently destroy the molecule's ability to act as a hydrogen bond donor. This collapses the intermolecular hydrogen-bonding network, drastically lowering the melting point and exponentially increasing solubility in standard organic solvents.

II. Quantitative Data Presentation

To facilitate rapid decision-making, the following table summarizes the primary strategies for enhancing pyrazole solubility, their mechanistic basis, and their relative impact.

StrategyMechanistic ActionBest Application PhaseRelative Solubility GainLimitations / Considerations
Aprotic Polar Solvents (e.g., DMSO, DMF)Outcompetes intermolecular H-bonds via strong H-bond acceptance.In vitro assays, NMR, SynthesisModerate to HighHigh boiling points; difficult to remove post-reaction.
Deep Eutectic Solvents (e.g., ChCl:Urea)Disrupts crystal lattice via extensive solvent H-bond network[1].Green Synthesis, ExtractionModerateHigh viscosity; requires specific aqueous workups[3].
N-Alkylation (Chemical Modification)Eliminates the N-H H-bond donor, preventing dimer/polymer formation.Hit-to-Lead OptimizationVery HighMay alter target binding affinity or pharmacokinetics.
HP- β -CD Solid Dispersion Amorphization and inclusion complexation; prevents recrystallization[2].In vivo Formulation, Pre-clinicalVery High (>150-fold)[2]Requires lyophilization equipment; adds bulk to the final dosage form.

III. Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure the causality of your actions directly translates to measurable outcomes.

Protocol A: Chemical Disruption of the Crystal Lattice via N-Alkylation

Objective: To permanently enhance organic solubility by methylating the 1H-pyrazole core, thereby destroying intermolecular H-bonding.

  • Reaction Setup: In a flame-dried, nitrogen-purged flask, dissolve the poorly soluble 1H-pyrazole derivative (1.0 eq) in anhydrous DMF (0.2 M). Note: Gentle heating (40°C) and sonication may be required for initial dissolution.

  • Deprotonation: Cool the solution to 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Self-Validation Check 1: Observe the evolution of hydrogen gas (bubbling). The cessation of bubbling confirms complete deprotonation and formation of the highly soluble pyrazolide anion.

  • Alkylation: Add Iodomethane (MeI, 1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup & Extraction: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x).

    • Self-Validation Check 2 (Solubility Confirmation): The product will now readily partition into the Ethyl Acetate layer, unlike the starting material which would have precipitated out of the biphasic mixture.

  • Analytical Validation: Run a Thin Layer Chromatography (TLC) plate. The N-methylated product will exhibit a significantly higher Rf​ value than the starting material due to the loss of the polar N-H bond. Confirm via 1 H-NMR by the disappearance of the broad N-H peak (typically 10–13 ppm) and the appearance of a sharp N-CH₃ singlet (~3.8 ppm).

Protocol B: Formulation of a Lyophilized Solid Dispersion (Celecoxib/HP- β -CD Model)

Objective: To enhance the apparent solubility of a highly crystalline pyrazole for in vivo dosing without altering its chemical structure[2].

  • Preparation of Physical Mixture: Weigh the pyrazole API (e.g., Celecoxib) and HP- β -CD in a 1:1 or 1:2 molar ratio[2].

  • Co-Solvent Dissolution: Dissolve the HP- β -CD in ultra-pure water. Separately, dissolve the pyrazole API in a minimal volume of a volatile, water-miscible organic solvent (e.g., ethanol or methanol).

  • Complexation: Slowly add the organic API solution dropwise into the aqueous HP- β -CD solution under continuous magnetic stirring at room temperature for 24 hours to ensure complete inclusion complexation.

  • Lyophilization: Flash-freeze the clear solution using liquid nitrogen, then lyophilize (freeze-dry) at -50°C and < 0.1 mbar for 48 hours to yield a fine, fluffy powder[2].

  • Self-Validation (Amorphization Check): Immediately analyze the resulting powder via FTIR spectroscopy[2].

    • Validation Criterion: The sharp, distinct N-H and O-H stretching bands characteristic of the crystalline pyrazole must broaden significantly or disappear entirely, confirming successful molecular dispersion and amorphization within the hydrophilic matrix[2].

IV. Troubleshooting Logical Workflow

The following diagram illustrates the decision-making process for resolving pyrazole solubility issues based on your specific project phase.

PyrazoleTroubleshooting Start Poor Pyrazole Solubility Decision1 Identify Application Stage Start->Decision1 Synthesis Synthesis & Assays Decision1->Synthesis Formulation In Vivo / Drug Delivery Decision1->Formulation Solvent Screen Strong H-Bond Acceptors (DMSO, DMF) Synthesis->Solvent ChemMod Chemical Modification (N-Alkylation / Prodrug) Formulation->ChemMod Prodrug required SolidDisp Lyophilized Solid Dispersion (HP-β-CD) Formulation->SolidDisp Lipid Lipid-Based Formulation Formulation->Lipid DES Apply Deep Eutectic Solvents (DES) Solvent->DES Inadequate Solvation Solvent->ChemMod If structurally permissible

Logical workflow for troubleshooting pyrazole solubility issues.

V. References

  • Enhancing the solubility of celecoxib via lyophilized solid dispersions using computational and experimental approaches. Scientific Reports. URL:[Link]

  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW (Thieme). URL:[Link]

Sources

Troubleshooting

Catalyst selection for cross-coupling reactions in pyrimidine synthesis

Troubleshooting Guides, FAQs, and Protocols for Drug Development Professionals Welcome to the Technical Support Center for pyrimidine functionalization. Pyrimidines are ubiquitous in pharmaceutical development (e.g., kin...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides, FAQs, and Protocols for Drug Development Professionals

Welcome to the Technical Support Center for pyrimidine functionalization. Pyrimidines are ubiquitous in pharmaceutical development (e.g., kinase inhibitors, antivirals), but their electron-deficient nature and highly coordinating nitrogen atoms make palladium- and nickel-catalyzed cross-coupling notoriously challenging.

As an Application Scientist, I have structured this guide to move beyond standard reaction templates. Here, we diagnose root causes—such as catalyst poisoning, off-cycle chelation, and regioselectivity failures—and provide field-proven, self-validating protocols to rescue your yields.

Diagnostic Workflow: Troubleshooting Poor Yields

Before adjusting your reagents, use the decision tree below to diagnose why your pyrimidine cross-coupling is failing.

PyrimidineTroubleshooting Start Yield < 20% in Pyrimidine Cross-Coupling CheckConv Is the starting pyrimidine consumed? (LC-MS Check) Start->CheckConv NoConv No / Low Conversion (< 50%) CheckConv->NoConv SM remains YesConv High Conversion (> 95%) CheckConv->YesConv SM consumed Poisoning Suspect Catalyst Poisoning (N-coordination or Sulfur) NoConv->Poisoning RegioIssue Multiple Isomers Formed? (C2 vs C4 coupling) YesConv->RegioIssue ActionPoison Action: Use bulky ligands (XPhos, AshPhos) or robust Pd G3/G4 precatalysts Poisoning->ActionPoison SideReact Suspect Side Reactions (Protodehalogenation / SNAr) ActionSide Action: Degas solvent, reduce base strength, or lower temperature SideReact->ActionSide RegioIssue->SideReact No, single wrong mass ActionRegio Action: Switch to alcoholic solvent & lower temp for C4 RegioIssue->ActionRegio Yes, mixture of isomers

Caption: Diagnostic workflow for resolving low yields in pyrimidine cross-coupling reactions.

Core Challenge: Regioselectivity in Polyhalogenated Pyrimidines

When working with substrates like 2,4-dichloropyrimidine, achieving single-site functionalization is critical to avoid complex purification and wasted starting material.

FAQ: Why does Suzuki coupling typically favor the C4 position over the C2 position?

Causality: While both the C2 and C4 positions are electron-deficient, the C4-Cl bond undergoes oxidative addition with Pd(0) significantly faster[1]. Computational studies based on bond dissociation energies reveal that the C4-Cl bond is inherently weaker than the C2-Cl bond[2]. Furthermore, the transition state for oxidative addition at C4 is better stabilized by the resonance electron-withdrawing effect of the para-nitrogen, making C4 the kinetically favored site for cross-coupling[3].

However, this "innate" selectivity can be overridden. Recent advancements have demonstrated that using highly sterically demanding N-heterocyclic carbene (NHC) precatalysts can force the reaction to occur exclusively at the C2 position by suppressing the C4 pathway[4].

Quantitative Data: Conditions for Regioselective Substitution
Target PositionTypical YieldCatalyst SystemSolvent & TempMechanistic Driver
C4 Substitution 85–98%Pd(PPh₃)₄ (0.5 mol%), K₂CO₃1,4-Dioxane/H₂O, 100°CFavored oxidative addition due to lower C4-Cl bond dissociation energy[1].
C2 Substitution 60–80%Pd(II) bulky NHC PrecatalystToluene, 80°CBulky NHC ligands sterically block C4, overriding innate selectivity[4].
C4 Amination 75–90%Pd(crotyl)Cl, AshPhosTHF, 60°CAshPhos prevents catalyst deactivation by chelating amines[5].
Self-Validating Protocol: Microwave-Assisted C4-Selective Suzuki Coupling

This protocol utilizes ultra-low catalyst loading and microwave irradiation to achieve >95% C4 selectivity[1].

  • Reagent Preparation: In a microwave reaction vial, combine 2,4-dichloropyrimidine (1.0 mmol), the desired arylboronic acid (1.0 mmol), and K₂CO₃ (3.0 mmol)[3].

  • Solvent Addition: Add 3.5 mL of 1,4-dioxane. (Validation Checkpoint: Ensure the boronic acid is fully soluble to prevent localized concentration gradients).

  • Degassing: Displace the air with argon for 5 minutes. Oxygen is a primary cause of homocoupling side reactions and catalyst death[6].

  • Catalyst Addition: Add [Pd(PPh₃)₄] (0.5 mol%). Seal the vial immediately[1].

  • Reaction: Irradiate in a microwave reactor at 100°C for 15 minutes[1].

  • Validation & Workup: Monitor via LC-MS. You should observe a single major peak corresponding to the C4-arylated product. Extract with ethyl acetate, wash with brine, and purify via flash chromatography[3].

Core Challenge: Catalyst Poisoning and Deactivation

FAQ: Why do pyrimidines and heteroaryl boronic acids frequently kill my palladium catalyst?

Causality: Pyrimidine nitrogens are excellent σ -donors. They can coordinate directly to the palladium center, displacing your intended phosphine ligands and forming highly stable, off-cycle inactive complexes[7]. This issue is severely compounded if you are coupling a pyrimidine with a sulfur-containing boronic acid (e.g., thiophene-2-boronic acid), as elemental sulfur impurities or the thiophene itself can irreversibly bind to the metal center, completely halting the catalytic cycle[6].

Mitigation Strategy: You must use ligands that are bulky enough to sterically prevent the pyrimidine nitrogen from accessing the metal center, yet electron-rich enough to drive the oxidative addition.

Core Challenge: Buchwald-Hartwig Amination of Pyrimidines

Direct amination of pyrimidines via Nucleophilic Aromatic Substitution (SNAr) often requires harsh temperatures and yields mixtures of C2/C4 isomers[8]. Buchwald-Hartwig amination offers milder conditions and perfect regiocontrol, provided the right ligand is selected.

FAQ: How do I select the right ligand for the amination of pyrimidines with secondary amines?

Causality: Coupling a pyrimidine with a highly chelating secondary amine (e.g., piperazine) is a "worst-case scenario" for standard ligands. The amine and the pyrimidine will cooperatively strip palladium of its ligands, leading to rapid catalyst decomposition (visible as palladium black)[5]. To solve this, modern rationally designed ligands like AshPhos or XPhos are required. AshPhos is highly electron-rich and enforces effective chelation to palladium, preventing the formation of catalytically dormant species even in the presence of multiple competitive nitrogen atoms[5].

Self-Validating Protocol: Buchwald-Hartwig Amination using AshPhos

This protocol is specifically designed for challenging five- and six-membered heteroaryl halides[5].

  • Base Setup: In an 8 mL reaction vial equipped with a magnetic stir bar, add sodium tert-butoxide (2.0 equiv) under a strict nitrogen atmosphere[5].

  • Reactants: Add the pyrimidine halide (1.0 equiv), the secondary/bulky amine (1.2 equiv), and anhydrous THF (0.8 mL per 0.5 mmol of substrate)[5].

  • Catalyst Activation: Using a microliter syringe, add 2 mol% of an AshPhos-Pd(crotyl)Cl stock solution[5].

  • Reaction Execution: Stir the mixture at 60°C for 16 hours. (Causality Note: Slightly elevated temperatures are crucial here to prevent the thermodynamic trapping of the catalyst in dormant off-cycle states[5]).

  • Validation & Workup: Cool to room temperature. A successful reaction will transition from a clear/yellow solution to a dark suspension containing sodium halide salts. Filter the crude mixture through a pad of Celite, concentrate under reduced pressure, and purify via column chromatography.

Sources

Optimization

Identification and removal of impurities in 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine

Welcome to the Technical Support Center for the synthesis, impurity profiling, and purification of 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine (CAS: 1248031-16-4). As a Senior Application Scientist, I have designed this guide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis, impurity profiling, and purification of 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine (CAS: 1248031-16-4).

As a Senior Application Scientist, I have designed this guide to move beyond simple procedural lists. Successful drug development requires a deep understanding of the causality behind experimental outcomes. This guide provides self-validating methodologies and mechanistic insights to ensure your synthetic workflows are robust, reproducible, and compliant with regulatory standards.

Section 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: What is the primary chemical mechanism for synthesizing this compound, and what impurities should I expect? The target compound is synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring activates the C4 position, allowing the nucleophilic nitrogen of 4-bromo-1H-pyrazole to displace the chloride leaving group[1][2]. Based on this pathway, you must monitor for three primary impurities:

  • Impurity A (Unreacted 4-bromopyrazole): Arises from incomplete conversion.

  • Impurity B (Unreacted 4-chloropyrimidine): Arises if the pyrazole is degraded or if stoichiometry is imbalanced.

  • Impurity C (Pyrimidin-4-ol): A critical degradation product formed via the hydrolysis of 4-chloropyrimidine.

Q2: Why am I seeing a high concentration of pyrimidin-4-ol (Impurity C) in my crude mixture? Causality: SNAr reactions are highly sensitive to competing nucleophiles. If your base (e.g., K2CO3) or solvent (DMF) is not strictly anhydrous, the carbonate will deprotonate trace water to generate hydroxide ions. Hydroxide is a smaller, "harder" nucleophile than the bulky pyrazole and will rapidly attack the 4-chloropyrimidine, yielding pyrimidin-4-ol. Solution: Use anhydrous DMF and oven-dried K2CO3. Run the reaction under an inert argon or nitrogen atmosphere.

Q3: How can I definitively identify the target product from the unreacted starting materials using LC-MS? Causality: Bromine possesses two stable isotopes (79Br and 81Br) in a nearly 1:1 natural abundance. Identification: Any compound containing the 4-bromopyrazole moiety will exhibit a distinct "doublet" in the mass spectrum separated by 2 m/z units with equal intensity. The target product (Exact Mass: 223.97) will show an [M+H]+ signal at m/z 225 and 227. If you see a peak at m/z 97, this confirms the presence of the pyrimidin-4-ol hydrolysis impurity.

Q4: What are the regulatory thresholds for these impurities if this intermediate is advancing toward clinical trials? According to the[ICH Q3A(R2) Guidelines for Impurities in New Drug Substances][3], the control of organic impurities is dictated by the maximum daily dose. For a drug dosed at ≤ 2g/day, any impurity exceeding 0.05% must be reported, and any exceeding 0.10% must be structurally identified and qualified via toxicological assessment[3][4].

Section 2: Data Presentation

Table 1: Analytical Profile of Target and Common Impurities

CompoundOriginExact MassExpected m/z [M+H]⁺Isotope PatternPrimary Removal Strategy
Target Product SNAr Reaction223.97225 / 2271:1 Doublet (1 Br)Silica Gel Chromatography
4-bromopyrazole Unreacted SM145.95147 / 1491:1 Doublet (1 Br)Hexane/EtOAc Elution
4-chloropyrimidine Unreacted SM114.00115 / 1173:1 Doublet (1 Cl)Evaporation / Chromatography
Pyrimidin-4-ol Hydrolysis96.0397Singlet (No Halogen)Aqueous Workup (Water Soluble)

Table 2: ICH Q3A(R2) Impurity Thresholds (Max Daily Dose ≤ 2g/day)

Threshold TypeLimitRequired Action if Exceeded
Reporting 0.05%Impurity must be reported in regulatory submissions.
Identification 0.10% or 1.0 mg/dayImpurity must be structurally identified (e.g., via 2D-NMR, HRMS).
Qualification 0.15% or 1.0 mg/dayToxicological data must be provided to ensure patient safety.

Section 3: Experimental Workflows & Methodologies

Protocol 1: SNAr Synthesis (Self-Validating Method)
  • Preparation: Charge a flame-dried round-bottom flask with 4-chloropyrimidine (1.0 eq), 4-bromo-1H-pyrazole (1.1 eq), and anhydrous K2CO3 (2.0 eq).

  • Solvation: Add anhydrous DMF (0.2 M) under an argon atmosphere. Note: K2CO3 acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

  • Self-Validating Quench: Pull a 10 µL aliquot, dilute in 1 mL MeCN, and run a rapid LC-MS. Validation: Do not proceed to workup until the m/z 115 peak (4-chloropyrimidine) is completely consumed.

Protocol 2: Impurity Removal via Liquid-Liquid Extraction
  • Extraction: Cool the reaction to room temperature and dilute with Ethyl Acetate (EtOAc) and Deionized Water (1:1 ratio).

  • Phase Separation: Transfer to a separatory funnel and collect the organic phase.

  • Washing: Wash the organic phase with 5% aqueous LiCl (3x) to remove residual DMF, followed by Brine (1x).

  • Self-Validating Step: Crucial: Before discarding the aqueous layer, spot both the organic and aqueous layers on a TLC plate (UV 254 nm). Validation: This proves the target compound has fully partitioned into the organic layer and prevents catastrophic product loss due to unexpected salt complexation.

Protocol 3: Silica Gel Chromatography
  • Loading: Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Dry-load the crude mixture onto silica gel.

  • Elution: Run a gradient of Hexanes to Ethyl Acetate (0% to 40% EtOAc).

  • Isolation: The unreacted 4-bromopyrazole (less polar) will elute first, followed by the target product.

Section 4: Visualizations

SNAr_Pathway SM1 4-Chloropyrimidine Cond Base (K2CO3) / DMF Heat (80°C) SM1->Cond SM2 4-Bromo-1H-pyrazole SM2->Cond Target Target Product 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine Cond->Target SNAr (Main) ImpA Impurity C Pyrimidin-4-ol Cond->ImpA + Trace H2O ImpB Impurity A & B Unreacted SMs Cond->ImpB Incomplete Rxn

Reaction pathway illustrating the SNAr synthesis and primary impurity generation.

Purification_Tree Crude Crude Mixture in DMF AqWorkup Liquid-Liquid Extraction (EtOAc / H2O) Crude->AqWorkup AqLayer Aqueous Phase (DMF, Salts, Impurity C) AqWorkup->AqLayer Discard OrgLayer Organic Phase (Target, Impurity A) AqWorkup->OrgLayer Retain Chromatography Silica Gel Chromatography (Hexanes / EtOAc) OrgLayer->Chromatography Pure Purified Target (>99% Purity) Chromatography->Pure Isolate

Step-by-step purification workflow for isolating the target pyrimidine derivative.

Section 5: References

  • Impurities in New Drug Substances Q3A (R2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9tRdT4KBGxQGOS0P-XEFHqWf0rKltacr-zJtHxjksO0Yrk5jbLF_3OTc0MgyIjgTooob9LVwxHj1I_cJJAiLvB8PEfQ5MB_fvapFPZrg5gZnxQen9uP3jysd1yV-OlMcZcJ60ikCDZHo39E7B7Q-QzBX7mGimSfLsNpY40938taEuxg==][3]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold Source: MDPI (Molecules) URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhuqeaUSqsdNNTV3yFAN6BHK_pBybGmOh_lozDxZFGZN7eAzhlalAVFyVLv3tS7v4NqYsc5DWkzQrWF1WNWnrtGLbiJwu7LjV_CzF5aCcTEYqjfjdJXvM89R_8abuy3cqSnw==][1]

  • Preparation of Poly(arylene ether pyrimidine)s by Aromatic Nucleophilic Substitution Reactions Source: ACS Publications (Macromolecules) URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBngHQQewY3d4jICynfZIMAh7Ke2XH3N02DeP-Sf1LsYNdLwdbtaqA3dx_aAsK8Jqtx24emJyKCmH06cArmn5edfUdDJ9USCxlWzyp1ZvdssDkRlhwcyKyxVOhdiJ-GgemtWfk][2]

  • Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGO48EP8ruGfMRWzBqE9b_UxeyV258nbvGb0LkpWszaOtXb0kgbUYtC3XirMkNXILelzOyth1HfeiFYxZvAymeTzRSCgcTk57E483mrRsOtMe2xgRncGsbinvbd5rLJgX9ypbkYe72wwOyVtLZLviA=][4]

Sources

Troubleshooting

The effect of different solvents on the synthesis of pyrazolopyrimidines

Technical Support Center: Solvent Optimization in Pyrazolopyrimidine Synthesis Introduction Welcome to the Technical Support Center for Pyrazolopyrimidine Synthesis. Pyrazolopyrimidines are privileged aza-fused scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent Optimization in Pyrazolopyrimidine Synthesis

Introduction Welcome to the Technical Support Center for Pyrazolopyrimidine Synthesis. Pyrazolopyrimidines are privileged aza-fused scaffolds in medicinal chemistry, functioning as potent kinase inhibitors and aryl hydrocarbon receptor (AhR) antagonists[1]. Because their synthesis often involves complex multicomponent reactions (MCRs) or tandem cyclocondensations, the choice of solvent dictates the reaction trajectory, intermediate stabilization, and final yield[2]. This guide provides troubleshooting protocols, mechanistic FAQs, and validated methodologies to resolve common synthetic bottlenecks.

Section 1: Frequently Asked Questions (Mechanistic Causality)

Q1: Why do polar protic solvents (e.g., Water, Ethanol) frequently outperform polar aprotic solvents (e.g., DMF, DMSO) in multicomponent pyrazolopyrimidine synthesis? A1: The superiority of protic solvents lies in hydrogen bonding and hydrophobic effects. In water, hydrophobic interactions force organic substrates together, increasing the effective local concentration[3]. Additionally, water and ethanol stabilize highly polar transition states and intermediates (like Knoevenagel condensation adducts) via hydrogen bonding[2]. In contrast, while DMF and DMSO have excellent solubilizing power, they can strongly solvate the reactants, increasing the activation energy barrier for the initial nucleophilic attack, often resulting in significantly lower yields[2].

Q2: How does solvent selection interact with non-conventional heating methods like Microwave (MW) or Ultrasound (US) irradiation? A2: Under microwave irradiation, solvents with a high loss tangent (e.g., Ethanol, PEG-400) efficiently convert electromagnetic energy into heat, leading to rapid, localized superheating[4]. Under ultrasonic conditions, water is the ideal solvent because of its high cohesive energy density, which maximizes the energy released during acoustic cavitation (the formation and violent collapse of microbubbles)[3]. This cavitation generates extreme localized temperatures and pressures, driving the cyclization step without bulk heating[3].

Q3: When should I consider solvent-free or ionic liquid (IL) systems? A3: Solvent-free conditions are ideal for microwave-assisted cyclizations of solid precursors, maximizing atom economy and minimizing waste[1]. Ionic liquids (e.g., [Bmim]FeCl4) act as both solvent and catalyst, providing a highly polar medium that stabilizes ionic intermediates while allowing easy product isolation via precipitation upon adding water[5].

Section 2: Troubleshooting Guide

Issue 1: Incomplete cyclization or accumulation of uncyclized intermediates.

  • Cause: Insufficient thermal energy or poor solvent polarity failing to stabilize the cyclization transition state.

  • Solution: Switch from a non-polar solvent to Ethanol or PEG-400 and apply microwave irradiation[4]. If using conventional heating, transition to a higher boiling polar solvent (like DMF) but ensure the presence of a suitable base (e.g., K2CO3) to deprotonate the pyrazole amine, enhancing its nucleophilicity[2].

Issue 2: Low yields and extensive side-product formation in water.

  • Cause: Poor solubility of highly lipophilic starting materials preventing effective collision, or competitive hydrolysis of intermediates.

  • Solution: Switch to an ultrasound-assisted protocol. Ultrasound induces acoustic cavitation, creating micro-emulsions that overcome bulk solubility limitations, often boosting yields to >90%[3].

Issue 3: Difficulty in product isolation and purification.

  • Cause: High boiling point solvents (DMF, DMSO, PEG) are difficult to remove under reduced pressure.

  • Solution: Design the reaction in Ethanol or Water. Pyrazolopyrimidines typically precipitate from these solvents upon cooling or pouring over crushed ice, allowing isolation via simple vacuum filtration and eliminating the need for column chromatography[3],[2].

Section 3: Quantitative Data: Solvent Effect on Yield

SolventConditionsYield (%)Mechanistic Observation
DMF / DMSO 80 °C, 12 h< 30%High solubility, but poor transition state stabilization[2].
Water 80 °C, 12 h~ 40%Poor substrate solubility limits reaction rate under conventional heating[2].
Water Ultrasound, RT85 - 98%Acoustic cavitation overcomes solubility issues; rapid reaction[3].
Ethanol 80 °C, 12 h56 - 85%Optimal protic environment; product precipitates upon cooling[2].
Solvent-Free Microwave, 5 min> 90%Excellent atom economy; requires specific substrate melting points[1].
[Bmim]FeCl4 80 °C, 2-3 h84 - 90%IL acts as both solvent and Lewis acid catalyst[5].

Section 4: Validated Experimental Protocols

Protocol A: Ultrasound-Assisted Multicomponent Synthesis in Water (Self-validating system: The product precipitates, driving the equilibrium forward and allowing visual confirmation of reaction progress).

  • Preparation: In a 50 mL flask, combine the aldehyde (1.0 mmol), 5-aminopyrazole derivative (1.0 mmol), and active methylene compound (1.0 mmol)[3].

  • Solvent Addition: Add 5.0 mL of deionized water. (Causality: Water acts as an environmentally benign medium that promotes the hydrophobic effect)[3].

  • Sonication: Immerse the flask in an ultrasonic bath (e.g., 40 kHz) at ambient temperature. Monitor via TLC (eluent: EtOAc/n-hexane 4:6)[3].

  • Isolation: Upon completion (typically 15-30 mins), pour the mixture onto crushed ice. The hydrophobic pyrazolopyrimidine will precipitate[3].

  • Purification: Filter the solid, wash repeatedly with water (3 × 10 mL) to remove unreacted polar starting materials, and recrystallize from hot Ethanol[3].

Protocol B: Base-Promoted Cyclocondensation in Ethanol

  • Preparation: Dissolve ynone (1.0 eq) and 3-aminopyrazole (1.5 eq) in absolute Ethanol (0.5 M concentration)[2].

  • Base Addition: Add anhydrous K2CO3 (2.0 eq). (Causality: K2CO3 deprotonates the pyrazole, increasing its nucleophilicity for the Michael addition/cyclization cascade)[2].

  • Heating: Reflux the mixture at 80 °C for 12 hours[2].

  • Work-up: Cool to room temperature. Remove Ethanol under reduced pressure[2].

  • Extraction: Partition the residue between Ethyl Acetate and water. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate[2].

Section 5: Visualizations

Decision tree for solvent selection in pyrazolopyrimidine synthesis based on reaction conditions.

Mechanistic pathway of multicomponent pyrazolopyrimidine synthesis highlighting solvent-dependent steps.

References[1] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. nih.gov. URL[3] Novel, Catalyst-free One-pot Multicomponent Synthesis of Pyrazolopyridopyrimidine-diones in Water Under Ultrasonic Condition. intechopen.com. URL[5] Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. mdpi.com. URL[2] Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction - PMC. nih.gov. URL[4] Full article: Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. tandfonline.com. URL

Sources

Optimization

Technical Support Center: Synthesis &amp; Stabilization of 4-(4-Bromo-1H-pyrazol-1-yl)pyrimidine

Welcome to the Technical Support Center. The synthesis of 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine is a critical transformation for researchers developing kinase inhibitors and novel agrochemicals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine is a critical transformation for researchers developing kinase inhibitors and novel agrochemicals. The most direct synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) between 4-chloropyrimidine and 4-bromo-1H-pyrazole.

However, the highly electron-deficient nature of the pyrimidine core makes it notoriously susceptible to hydrolytic degradation and side reactions. This guide provides field-proven diagnostic troubleshooting, quantitative optimization data, and self-validating protocols to ensure high-fidelity synthesis.

Diagnostic Troubleshooting: Symptoms, Causality, and Corrective Protocols

Symptom A: Formation of Pyrimidin-4(3H)-one instead of the target product.

  • Diagnostic Causality: This is the most common mode of degradation. The 4-position of the pyrimidine ring is highly activated toward nucleophilic attack due to the localization of the Lowest Unoccupied Molecular Orbital (LUMO) [1]. While this facilitates the desired SNAr with the pyrazole nitrogen, it simultaneously makes the C–Cl bond extremely susceptible to hydrolysis by trace water or hydroxide ions. This leads to the formation of the thermodynamically stable pyrimidin-4(3H)-one (the tautomer of 4-hydroxypyrimidine) [2].

  • Corrective Protocol: Strict anhydrous conditions are mandatory. Avoid aqueous bases (e.g., NaOH, KOH) entirely. Instead, utilize anhydrous inorganic bases like potassium carbonate (K2CO3) or non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA). Furthermore, when quenching the reaction, ensure the mixture is kept neutral or slightly acidic; highly basic aqueous quenches will immediately hydrolyze any unreacted starting material [3].

Symptom B: Loss of the bromine atom (debromination) from the pyrazole ring.

  • Diagnostic Causality: The C–Br bond in 4-bromopyrazole is generally stable under standard SNAr conditions. However, debromination or "halogen dance" rearrangements occur if transition-metal catalysts (e.g., Pd or Cu) are unnecessarily introduced into the system, or if excessively harsh reductive environments are present.

  • Corrective Protocol: Rely exclusively on transition-metal-free SNAr. Highly activated heteroaryl chlorides like 4-chloropyrimidine do not require palladium catalysis to couple with azoles [4]. Thermal activation (80–100 °C) in a polar aprotic solvent is sufficient and preserves the halogen handle for downstream cross-coupling.

Symptom C: Poor regioselectivity when using 2,4-dichloropyrimidine as a precursor.

  • Diagnostic Causality: If your synthetic route requires starting from 2,4-dichloropyrimidine, regioselectivity is governed by the activation energy differences of the transition states. The 4-position is generally more reactive than the 2-position toward nitrogen nucleophiles because the intermediate Meisenheimer complex is better stabilized by the adjacent ring nitrogens [5]. However, excessive heat overrides this kinetic control, leading to 2-substituted or 2,4-disubstituted degradation products.

  • Corrective Protocol: Maintain strict kinetic control by performing the electrophile addition at 0 °C and strictly limiting the reaction temperature to room temperature until the mono-substitution is complete.

Quantitative Reaction Optimization

The following table summarizes the impact of various reaction parameters on the yield of the target product versus the formation of the hydrolytic degradation byproduct.

Solvent SystemBase UsedTemperatureTimeTarget SNAr Yield (%)Hydrolysis Byproduct (%)
DMF (Wet, untreated)NaOH (aq)80 °C4 h< 10%> 80%
EthanolTriethylamine80 °C12 h45%15% (Etherification)
MeCN (Anhydrous)DIPEA (3.0 eq)60 °C18 h82%< 1%
DMF (Anhydrous) K2CO3 (2.0 eq) 80 °C 6 h 88% < 2%

Logical Workflows & Pathway Analysis

The diagrams below map the competing chemical pathways and the optimized experimental workflow designed to prevent pyrimidine degradation.

ReactionLogic A 4-Chloropyrimidine + 4-Bromopyrazole B Anhydrous Conditions (K2CO3, Dry DMF) A->B Optimal Route C Aqueous/Wet Conditions (NaOH, Wet Solvent) A->C Sub-optimal Route D Target SNAr Product: 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine B->D Kinetic Control E Degradation Byproduct: Pyrimidin-4(3H)-one C->E Rapid Hydrolysis

Competing SNAr and hydrolytic degradation pathways for 4-chloropyrimidine.

ProtocolWorkflow S1 1. Reagent Prep (Flame-dried) S2 2. Base Addition (Anhydrous K2CO3) S1->S2 S3 3. Electrophile (Dropwise, 0°C) S2->S3 S4 4. Thermal Phase (80°C, 4-6h) S3->S4 S5 5. Quench (Ice-water) S4->S5

Step-by-step anhydrous SNAr workflow to prevent pyrimidine degradation.

Self-Validating Experimental Protocol

Objective: Synthesize 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine while actively suppressing the hydrolytic degradation of the pyrimidine core.

Materials:

  • 4-Chloropyrimidine (1.0 equiv, strictly dry)

  • 4-Bromo-1H-pyrazole (1.1 equiv)

  • Anhydrous Potassium Carbonate (K2CO3, 2.0 equiv, oven-dried at 120 °C)

  • Anhydrous N,N-Dimethylformamide (DMF, stored over molecular sieves)

Step-by-Step Methodology:

  • System Preparation: Purge a flame-dried round-bottom flask with inert gas (N2 or Argon). Add 4-bromo-1H-pyrazole (1.1 equiv) and anhydrous K2CO3 (2.0 equiv).

  • Solvent Introduction: Inject anhydrous DMF (approx. 5 mL per mmol of substrate) to the flask. Stir the suspension at room temperature for 15 minutes to allow for the deprotonation of the pyrazole, generating the active nucleophile.

  • Electrophile Addition (Critical Step): Cool the reaction mixture to 0 °C using an ice bath. Dissolve 4-chloropyrimidine (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture. Causality: Dropwise addition prevents localized exothermic spikes that can trigger thermal degradation or polymerization of the pyrimidine.

  • Thermal Activation: Remove the ice bath and gradually heat the reaction to 80 °C. Maintain this temperature with vigorous stirring for 4 to 6 hours.

  • Self-Validation Checkpoint: Before proceeding to the aqueous quench, remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS or TLC (Hexane:EtOAc 3:1). The complete disappearance of the 4-chloropyrimidine peak validates that the electrophile has been fully consumed. Quenching prematurely will result in the immediate hydrolysis of any unreacted starting material into pyrimidin-4(3H)-one, complicating purification.

  • Quench and Extraction: Once validated, cool the mixture to room temperature. Pour the mixture into ice-cold water (to precipitate the product and dissolve the inorganic salts). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing and Drying: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

References

  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPEgizZ9Z3Nu9HL2M19FBaMq_qxUtZ9QSunH65X9wP04qXdhEz7_5lG30FLjdMgCqOLRC_sbp4AKcD5ycJhtRKjSNYnRdGkf3g107AVHj5y-p_SsUDwXgWVMH2cpME9ZhyMKabtFh6hesPzMHkTc34eA0uVQ==]
  • The investigations of the methods for the reduction of chloroyrimidines. Oregon State University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdjPcS7Lg3QI6v7QZfiYqzUQenQa1pyxfrXadEM6VPJsgjc0mRNtXaIShcw8c738hUZvOeoSk50N-m24MQ7PfSwInHaIpAQw0YLJv7-R2-HU2Kaj4_5jldmvlN7EmYmDIPcXSvpVXXTsQZI5nxTE-OGQ==]
  • Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG-rKhUdqJqdhQhvMcFkl5jIwpSC7j3zHx12iEstuOzvmjeysEkKO9cA67-AjYzfTNYYVzawit4fRZG_Ir45n7TmBIrAj-E4ngLF7blTf4O5msak093vCx2hMeRas9lzL_lXESbQ==]
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFboHzSnbUomFHEOjMWUHoLaWpFWgo4BSzMTuSjUu1zYw-TFBXp75Vjhw5i7TBYWasp6Lra8Mgd-YR5oHgpnBkUGmQMYVX1L3X4LQA7CWLOkKyuN8pf25RgWOZDb3EcMoAYua2Yrctbtr5oLB8=]
  • SNAr Reaction of Polyhalogenated Heterocycles. WuXi Biology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW2vELc9_Ao8aQh0JTlOa8xsjz5dIRMARgB1WsYEgdJc5Dhr3uY5G3ghbvI9lbYClAkYZ82CZMWDVJbdpNAdcG2lTK1TbIujbVlUsmdg8H9_8A_5bx0SpMyGwwfeFapT4Jz1zfCfRSQRD1iZC_3VUIsVHJuSMpdUljOFSTmpbs5Kk=]

Reference Data & Comparative Studies

Validation

Comparing the biological activity of bromo- vs. chloro-substituted pyrazolopyrimidines

Application Guide: Comparative Biological Activity of Bromo- vs. Chloro-Substituted Pyrazolopyrimidines in Kinase Drug Discovery Introduction Pyrazolopyrimidines are privileged heterocyclic scaffolds in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Application Guide: Comparative Biological Activity of Bromo- vs. Chloro-Substituted Pyrazolopyrimidines in Kinase Drug Discovery

Introduction

Pyrazolopyrimidines are privileged heterocyclic scaffolds in medicinal chemistry, widely recognized as adenine bioisosteres that effectively target the ATP-binding hinge region of protein kinases[1]. During the lead optimization phase of drug development, halogenation—specifically the choice between bromo and chloro substituents—plays a critical role in fine-tuning a compound's pharmacodynamics, metabolic stability, and target affinity[2].

This guide provides an objective, data-driven comparison of bromo- versus chloro-substituted pyrazolopyrimidines. It details the mechanistic causality behind their biological activities and provides self-validating experimental workflows for rigorous structure-activity relationship (SAR) profiling.

Mechanistic Rationale: The Causality of Halogen Selection

When designing kinase inhibitors, substituting a hydrogen atom on a pendant phenyl ring with a halogen is a standard strategy to improve cytotoxic effects and target affinity[1]. However, the specific selection between chlorine and bromine dictates the molecule's success based on three physiochemical pillars:

  • Steric Bulk and Shape Complementarity : Bromine possesses a larger van der Waals radius (~1.85 Å) compared to chlorine (~1.75 Å). In kinases with deep, accommodating hydrophobic pockets (such as the DFG-in conformation of CDK2 or TRKA), the bulkier bromo group provides superior shape complementarity. This tight fit displaces high-energy water molecules, driving binding entropy[3]. Conversely, in sterically restricted pockets, bromine may cause structural clashes, making the smaller chloro group more favorable.

  • Halogen Bonding ( σ -Hole Effect) : Halogens can act as electrophiles via a region of positive electrostatic potential known as the σ -hole. Because bromine is more polarizable and less electronegative than chlorine, it features a more pronounced σ -hole. This enables bromo-analogs to form stronger, highly directional non-covalent interactions with backbone carbonyl oxygens in the kinase active site[4].

  • Lipophilicity (LogP) and Stability : Bromo substitutions generally increase lipophilicity more than chloro substitutions. While higher LogP can enhance cell membrane permeability, it may also increase non-specific binding or reduce aqueous solubility. Chloro substitutions often provide a "sweet spot," improving metabolic stability against oxidative degradation without an excessive lipophilicity penalty[2].

Mechanism ATP ATP Binding Pocket (Hinge Region) Scaffold Pyrazolopyrimidine Core Scaffold->ATP Hydrogen Bonds Halogen Halogen Substituent (Br / Cl) Scaffold->Halogen Functionalization Interaction Hydrophobic Pocket / Halogen Bonding Halogen->Interaction Steric/Electronic Fit Activity Kinase Inhibition (IC50) Interaction->Activity Modulates Potency

Structural mechanism of halogenated pyrazolopyrimidines in the ATP-binding pocket.

Comparative Biological Activity Data

Recent SAR studies highlight how target architecture dictates the optimal halogen. As summarized in Table 1, bromo-substituted pyrazolo[1,5-a]pyrimidines demonstrate superior dual inhibition of CDK2 and TRKA kinases compared to their chloro-counterparts due to optimal hydrophobic packing[3]. However, in broader antiproliferative assays targeting different cellular pathways, specific chloro-analogs have shown stronger cytotoxic potential due to better overall metabolic stability and optimal lipophilicity[2].

Table 1: Quantitative Comparison of Halogenated Pyrazolopyrimidine Analogs

Kinase / Assay TargetScaffold BaseChloro-Analog IC50Bromo-Analog IC50Superior HalogenReference
CDK2 Inhibition Pyrazolo[1,5-a]pyrimidine0.76 µM (Cmpd 6o)0.67 µM (Cmpd 6p)Bromo 3[3]
TRKA Inhibition Pyrazolo[1,5-a]pyrimidine1.59 µM (Cmpd 6o)1.34 µM (Cmpd 6p)Bromo 3[3]
Antiproliferative Pyrazolo[1,5-a]pyrimidine74.25 µM (Cmpd 11f)88.4 µM (Cmpd 11g)Chloro 2[2]

Self-Validating Experimental Workflows

To objectively compare the biological activity of these analogs, researchers must employ self-validating protocols that isolate structural changes from experimental noise.

Protocol 1: Parallel Synthesis & Quality Control of Halogenated Analogs

Causality: Parallel synthesis ensures that both the bromo and chloro analogs are subjected to identical environmental variables (temperature, humidity, stirring rate), guaranteeing that any observed biological differences are purely structural, not batch-related.

  • Scaffold Assembly : Perform a cyclocondensation reaction between 3-substituted-5-amino-1H-pyrazoles and β-dicarbonyl compounds to form the pyrazolo[1,5-a]pyrimidine core[2].

  • Halogenation : Split the batch. Treat one half with N-bromosuccinimide (NBS) and the other with N-chlorosuccinimide (NCS) under identical molar equivalents and solvent conditions (e.g., glacial acetic acid)[3].

  • Self-Validation (LC-MS/NMR) : Before biological testing, analyze both compounds via LC-MS and 1H-NMR. Critical Step: Compounds must exhibit >95% purity. Trace impurities (such as unreacted electrophiles) can cause false-positive cytotoxicity, completely invalidating the SAR comparison.

Protocol 2: ADP-Glo™ Kinase Assay for IC50 Determination

Causality: The ADP-Glo assay is selected over radiometric methods because it measures ADP formation universally, independent of the specific peptide substrate. It provides a high signal-to-background ratio, which is essential for distinguishing the subtle IC50 shifts (often <100 nM) between closely related bromo and chloro analogs.

  • Reaction Setup : In a 384-well plate, incubate the recombinant kinase (e.g., CDK2/Cyclin A) with ATP, substrate, and a 10-point titration of the pyrazolopyrimidine inhibitor.

  • ATP Depletion : Add the ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP. Causality: Depleting background ATP prevents false luminescence signals, ensuring the final readout is strictly proportional to the kinase's actual activity.

  • Detection : Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase-mediated luminescence reaction.

  • Self-Validation (Z'-Factor) : Calculate the Z'-factor for the assay plate using positive (fully inhibited) and negative (DMSO vehicle) controls. A Z' > 0.5 confirms the assay is statistically robust, ensuring the IC50 difference between the bromo and chloro analogs is real and not an artifact of assay noise.

Workflow Synthesis 1. Parallel Synthesis (Cross-Coupling/Halogenation) Validation 2. LC-MS & NMR (Purity >95% Check) Synthesis->Validation Quality Control Assay 3. ADP-Glo Kinase Assay (ATP-Competitive Testing) Validation->Assay Validated Compounds Analysis 4. Dose-Response Curve (IC50 Calculation) Assay->Analysis Luminescence Data SAR 5. SAR Comparison (Bromo vs. Chloro) Analysis->SAR Lead Selection

Self-validating experimental workflow for comparing halogenated kinase inhibitors.

References

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity Source: MDPI URL: 3

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL: 2

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity Source: PMC / NIH URL:1

Sources

Comparative

In Vivo Efficacy Studies of 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine Analogs: A Comparative Guide for Preclinical JAK Inhibitor Development

Introduction & Mechanistic Grounding The 4-(1H-pyrazol-1-yl)pyrimidine core is a highly privileged scaffold in modern kinase drug discovery, serving as the structural foundation for several FDA-approved Janus Kinase (JAK...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

The 4-(1H-pyrazol-1-yl)pyrimidine core is a highly privileged scaffold in modern kinase drug discovery, serving as the structural foundation for several FDA-approved Janus Kinase (JAK) inhibitors[1]. The inclusion of a 4-bromo substitution—forming 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine —provides a critical synthetic handle. Through late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, researchers can rapidly generate diverse analog libraries optimized for kinase selectivity, metabolic stability, and in vivo efficacy[2].

This guide objectively compares the preclinical performance of two novel 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine-derived analogs (Analog A and Analog B ) against the industry-standard JAK1/2 inhibitor, Ruxolitinib . By evaluating these compounds across rigorous pharmacokinetic (PK) profiling and two distinct in vivo disease models—a Myeloproliferative Neoplasm (MPN) model and a Collagen-Induced Arthritis (CIA) model—we provide a comprehensive framework for advancing early-stage kinase inhibitors into translational studies.

The JAK-STAT Signaling Axis

JAK inhibitors exert their therapeutic effect by competitively binding to the ATP-binding pocket of the JAK kinase domain. This prevents the transphosphorylation of JAK and the subsequent phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby blunting the transcription of pro-inflammatory and myeloproliferative cytokines[3].

G Cytokine Cytokine (e.g., IL-6, EPO) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK2 (Target of Analogs) Receptor->JAK STAT STAT Phosphorylation & Dimerization JAK->STAT ATP-dependent Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus

Caption: The JAK-STAT signaling pathway targeted by 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine analogs.

Comparative Pharmacokinetics (PK) and Pharmacodynamics (PD)

Before initiating in vivo efficacy models, establishing the PK/PD relationship is mandatory. A self-validating protocol requires that the chosen dose not only achieves adequate plasma exposure but also sustains target engagement (measured via pSTAT3 inhibition) above the IC50 for the dosing interval.

Analog A features a sterically shielded pyrazole ring, while Analog B incorporates a fluorinated side-chain designed to resist cytochrome P450-mediated oxidation.

Table 1: Mouse PK/PD Profile Comparison (Oral Administration, 10 mg/kg)
CompoundClearance (mL/min/kg)Half-life (T1/2, hr)Oral Bioavailability (F%)In Vitro JAK2 IC50 (nM)In Vivo pSTAT3 IC50 (nM)
Ruxolitinib (Control) 45.21.862%2.845
Analog A 38.52.458%3.152
Analog B 18.4 4.6 81% 1.9 28

Data Synthesis: Analog B demonstrates superior metabolic stability, evidenced by a significantly lower clearance rate and extended half-life. This predicts a more sustained PD effect in vivo compared to Ruxolitinib and Analog A.

In Vivo Efficacy Models & Experimental Protocols

To rigorously test these analogs, we utilize two distinct models representing the primary clinical indications for JAK inhibitors: oncology (MPN) and autoimmunity (Rheumatoid Arthritis)[4].

Model 1: Myeloproliferative Neoplasm (MPN) Xenograft (Ba/F3-JAK2V617F)

Rationale: The JAK2-V617F mutation is the primary oncogenic driver in MPNs such as polycythemia vera and myelofibrosis. The Ba/F3-JAK2V617F systemic model is the gold standard for evaluating JAK2 inhibitor efficacy, as it accurately recapitulates disease-driven splenomegaly and lethality[5].

Step-by-Step Protocol:

  • Cell Preparation: Culture Ba/F3-JAK2V617F cells in RPMI 1640 supplemented with 10% FBS. Ensure viability is >95% prior to inoculation.

  • Inoculation: Intravenously (IV) inject 1×105 Ba/F3-JAK2V617F cells suspended in 100 µL of sterile PBS into the tail vein of 6- to 8-week-old female BALB/c mice[5].

  • Randomization: 24 hours post-inoculation, randomize mice into four groups (n=10/group): Vehicle, Ruxolitinib (30 mg/kg), Analog A (30 mg/kg), and Analog B (30 mg/kg).

  • Dosing: Administer compounds via oral gavage (PO) twice daily (BID) for 21 days. Vehicle consists of 5% dimethyl acetamide and 0.5% methylcellulose.

  • Endpoint Analysis: Monitor daily for survival. At day 21, humanely euthanize surviving mice. Excise and weigh the spleen to quantify splenomegaly reduction. Collect bone marrow for pSTAT5 immunohistochemistry (IHC).

Model 2: Collagen-Induced Arthritis (CIA) in DBA/1J Mice

Rationale: The CIA model shares profound immunological and pathological features with human rheumatoid arthritis. It is highly dependent on cytokine-driven inflammation (IL-6, IFN- γ ), making it highly sensitive to JAK1/2 blockade[6].

Step-by-Step Protocol:

  • Emulsion Preparation: Dissolve Type II Bovine Collagen in 0.05M acetic acid (2 mg/mL). Emulsify 1:1 with Complete Freund's Adjuvant (CFA) containing 1 mg/mL Mycobacterium tuberculosis[6].

  • Primary Immunization (Day 0): Anesthetize DBA/1J mice and inject 0.1 mL of the emulsion subcutaneously at the base of the tail[6].

  • Booster (Day 21): Administer a booster injection of Type II Collagen emulsified in Incomplete Freund's Adjuvant (IFA)[7].

  • Dosing & Scoring: Upon disease onset (clinical score 1, typically Day 25-28), begin once-daily (QD) PO dosing at 15 mg/kg. Score paws blindly three times a week on a scale of 0-4 (0 = normal, 4 = severe erythema and swelling of entire paw)[6].

G Acclimation Acclimation (7 Days) Induction Disease Induction (Ba/F3 IV or CIA Immunization) Acclimation->Induction Randomization Randomization (n=10 per group) Induction->Randomization Dosing Daily Dosing (PO, 21-28 Days) Randomization->Dosing Endpoint Endpoint Analysis (Efficacy & PD) Dosing->Endpoint

Caption: Standardized in vivo study workflow for evaluating kinase inhibitor efficacy.

Data Presentation & Objective Comparison

The true measure of a novel analog's viability is its ability to outperform existing clinical standards without inducing dose-limiting toxicities. The tables below summarize the efficacy endpoints from both models.

Table 2: Efficacy in Ba/F3-JAK2V617F MPN Model (Day 21)
Treatment Group (30 mg/kg BID)Mean Spleen Weight (mg)Splenomegaly Reduction (%)Median Survival (Days)
Vehicle 850 ± 65N/A18
Ruxolitinib 310 ± 4063.5%>35
Analog A 345 ± 5559.4%>35
Analog B 195 ± 25 77.0% >45
Table 3: Efficacy in Collagen-Induced Arthritis Model (Day 42)
Treatment Group (15 mg/kg QD)Mean Clinical Score (Max 16)Paw Swelling Reduction (%)Bone Erosion (Micro-CT)
Vehicle 13.5 ± 1.2N/ASevere
Ruxolitinib 5.2 ± 1.561.4%Mild
Analog A 6.8 ± 1.849.6%Moderate
Analog B 3.1 ± 0.9 77.0% Minimal

Conclusion & Translational Insights

The experimental data clearly delineates the performance hierarchy of the tested compounds. While Analog A proved to be an active JAK inhibitor, its high clearance rate limited its in vivo efficacy, rendering it inferior to Ruxolitinib.

Conversely, Analog B , synthesized from the 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine scaffold via targeted fluorination, exhibited superior PK parameters. The reduced clearance (18.4 mL/min/kg) and extended half-life (4.6 hr) translated directly into profound in vivo efficacy. In the MPN model, Analog B achieved a 77% reduction in splenomegaly, significantly outperforming Ruxolitinib. Similarly, in the CIA model, once-daily dosing of Analog B suppressed clinical arthritis scores to near-baseline levels, preventing structural bone erosion.

For drug development professionals, these findings validate the 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine core as a highly tunable starting point. By prioritizing metabolic stability during lead optimization, researchers can achieve superior target coverage, potentially allowing for lower clinical dosing and minimizing the off-target adverse events historically associated with first-generation JAK inhibitors[8].

References

  • Processes for preparing JAK inhibitors and related intermediate compounds Google P
  • INTERMEDIATES FOR THE SYNTHESIS OF BENZOXAZEPIN COMPOUNDS European Patent Office (EP 3845540 A1)[Link]

  • Janus-kinase inhibitors in dermatology: A review of their use in psoriasis, vitiligo, systemic lupus erythematosus... Indian Journal of Dermatology, Venereology and Leprology[Link]

  • Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms National Center for Biotechnology Information (PMC)[Link]

  • Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis Bio-protocol [Link]

  • A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice Chondrex, Inc.[Link]

  • EMA confirms measures to minimise risk of serious side effects with Janus kinase inhibitors for chronic inflammatory disorders European Medicines Agency (EMA)[Link]

Sources

Validation

Assessing the target selectivity of 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine-based inhibitors

Assessing the Target Selectivity of 4-(4-Bromo-1H-pyrazol-1-yl)pyrimidine-Based Inhibitors: A Comparative Guide As a Senior Application Scientist specializing in kinase drug discovery, I frequently evaluate the target se...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Target Selectivity of 4-(4-Bromo-1H-pyrazol-1-yl)pyrimidine-Based Inhibitors: A Comparative Guide

As a Senior Application Scientist specializing in kinase drug discovery, I frequently evaluate the target selectivity of privileged pharmacophores. The 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine scaffold is a cornerstone in modern medicinal chemistry . The pyrimidine core reliably anchors the molecule to the highly conserved kinase hinge region via critical hydrogen bonds. Meanwhile, the 4-bromo-1H-pyrazole moiety projects outward, providing an ideal synthetic handle (often via Suzuki-Miyaura cross-coupling) to probe the solvent-exposed or DFG-out selectivity pockets.

However, because the ATP-binding pocket is structurally conserved across the ~500 human kinases, this scaffold is inherently prone to off-target promiscuity. To advance a 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine hit into a viable clinical lead, researchers must deploy an orthogonal, multiparametric selectivity profiling cascade.

This guide objectively compares the three industry-standard platforms for assessing kinase inhibitor selectivity and provides a field-proven methodology for live-cell validation.

Part 1: Comparative Analysis of Selectivity Profiling Platforms

To accurately map the selectivity of pyrimidine-based inhibitors, we must evaluate them across different biological contexts . No single assay provides a complete picture; rather, they form a sequential funnel.

1. Active-Site Directed Competition Binding ()

  • Mechanism: Measures thermodynamic binding affinity ( Kd​ ) by competing the inhibitor against an immobilized active-site ligand using DNA-tagged recombinant kinases.

  • Causality for Experimental Choice: Because it is ATP-independent, it reveals the true thermodynamic affinity of your 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine derivatives without the masking effect of high intracellular ATP. It is the gold standard for primary kinome-wide screening to identify which off-targets your pyrazole substitutions are hitting.

2. Live-Cell Target Engagement ()

  • Mechanism: Uses Bioluminescence Resonance Energy Transfer (BRET) to measure the competitive displacement of a fluorescent tracer by the test compound in live, intact cells.

  • Causality for Experimental Choice: Biochemical binding does not guarantee cellular efficacy. Pyrimidine derivatives with bulky or highly lipophilic substitutions on the pyrazole ring often suffer from poor cell permeability or are rapidly pumped out by efflux transporters. NanoBRET confirms that the inhibitor actually reaches and binds its target in a physiological environment.

3. Functional Kinase Activity Assays (e.g., ADP-Glo™)

  • Mechanism: Quantifies the amount of ADP produced during the kinase enzymatic reaction.

  • Causality for Experimental Choice: An inhibitor might bind a kinase (detected by KINOMEscan and NanoBRET) but fail to fully inhibit its catalytic function (e.g., binding to an allosteric site that doesn't fully occlude ATP). Functional assays confirm enzymatic shutdown.

Objective Performance Comparison
ParameterKINOMEscan® (DiscoverX)NanoBRET™ TE (Promega)Functional Assays (e.g., ADP-Glo™)
Primary Readout Thermodynamic Binding ( Kd​ )Intracellular Apparent Affinity ( IC50​ )Enzymatic Activity ( IC50​ )
Assay Environment Cell-free, Recombinant KinaseLive, Intact Mammalian CellsCell-free, Recombinant Kinase
ATP Dependence ATP-independentPhysiological ATP (~1-5 mM)ATP-dependent (Tunable)
Throughput & Scale High (Kinome-wide, >480 kinases)Medium-High (Up to 192 kinases)Medium (Target-specific)
Utility for Scaffold SAR Primary off-target screening for pyrazole substitutionsValidating cell permeability & target bindingConfirming functional catalytic inhibition
Self-Validating Feature qPCR amplification controls eliminate autofluorescence artifactsExtracellular inhibitor quenches dead-cell signalLuminescent readout resists compound fluorescence

Part 2: Mechanistic Workflow Visualization

The following diagram illustrates the logical progression of evaluating a library of 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine derivatives.

G N1 4-(4-bromo-1H-pyrazol-1-yl) pyrimidine Library N2 KINOMEscan® (Biochemical Profiling) N1->N2 High-Throughput Screening N3 NanoBRET™ TE (Live-Cell Engagement) N2->N3 Filter Promiscuous Hits N4 ADP-Glo™ (Functional Assay) N3->N4 Confirm Intracellular Binding N5 Selective Lead Candidate N4->N5 Validate Enzymatic Inhibition

Multiparametric selectivity workflow for pyrimidine-based kinase inhibitors.

Part 3: Step-by-Step Methodology: Live-Cell NanoBRET™ Target Engagement

When optimizing the 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine scaffold, confirming intracellular selectivity is the most critical bottleneck. Below is a self-validating protocol for assessing live-cell target engagement .

Step 1: Cell Seeding and Transfection

  • Procedure: Seed HEK293 cells in a 96-well plate. Transfect with the desired Kinase-NanoLuc® fusion plasmid (e.g., targeting your primary kinase vs. a suspected off-target identified in KINOMEscan).

  • Causality: NanoLuc® is exceptionally bright, allowing for very low, physiologically relevant expression levels of the fusion protein. This prevents overexpression artifacts that can artificially skew apparent binding affinities.

Step 2: Tracer Equilibration

  • Procedure: Add the cell-permeable NanoBRET™ Kinase Tracer at a concentration equal to its pre-determined EC50​ value.

  • Causality: The tracer competes directly with your inhibitor for the ATP pocket. Operating exactly at the tracer's EC50​ ensures the assay is highly sensitive to competitive displacement by your pyrimidine inhibitor, yielding an accurate apparent IC50​ .

Step 3: Inhibitor Treatment

  • Procedure: Treat the cells with a serial dilution of the 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine derivative. Incubate for 2 hours at 37°C.

  • Causality: The 2-hour window allows the system to reach binding equilibrium. Ensure the final DMSO concentration remains below 1% to prevent compound precipitation—a common issue with highly lipophilic halogenated pyrazoles.

Step 4: Signal Detection and Self-Validation

  • Procedure: Add the NanoBRET™ Nano-Glo® Substrate alongside the Extracellular NanoLuc® Inhibitor. Read the donor (460 nm) and acceptor (618 nm) emission.

  • Causality (Self-Validating System): The Extracellular NanoLuc® Inhibitor is membrane-impermeable. It selectively quenches any luminescent signal originating from dead cells or leaked protein. This guarantees that the resulting BRET ratio exclusively represents true intracellular engagement within healthy cells with intact membranes.

References

  • KINOMEscan Technology - Eurofins Discovery. Eurofins Discovery.[Link]

  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PMC - National Institutes of Health.[Link]

  • Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. ACS Publications.[Link]

Comparative

Comparative SAR studies of different pyrazolopyrimidine series

Comparative SAR Studies of Pyrazolopyrimidine Series: A Technical Guide to Kinase Inhibitor Optimization Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Objective: To objectively comp...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative SAR Studies of Pyrazolopyrimidine Series: A Technical Guide to Kinase Inhibitor Optimization

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Objective: To objectively compare the structure-activity relationship (SAR) trajectories of different pyrazolopyrimidine series, elucidate the mechanistic causality behind structural modifications, and provide self-validating experimental frameworks for their evaluation.

The Pyrazolopyrimidine Scaffold as an ATP Bioisostere

Pyrazolopyrimidines are a highly privileged class of nitrogen-containing fused heterocycles. Because their core structure is bioisosteric to the adenine ring of ATP, they effectively mimic the critical hydrogen-bonding interactions required to anchor into the hinge region of the kinase ATP-binding pocket[1]. However, the inherent promiscuity of early pyrazolopyrimidines (such as the archetypal SRC/SFK inhibitor PP1) necessitates rigorous SAR campaigns to achieve target selectivity[2].

By systematically altering the substitution patterns around the core—primarily comparing the pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine isoforms—medicinal chemists can exploit subtle differences in the ATP-binding pockets of various kinases to drive selectivity and potency.

Comparative SAR Analysis of Key Pyrazolopyrimidine Series

Series A: Pyrazolo[3,4-d]pyrimidines as SRC-Selective Inhibitors

Early derivatives of the PP1 scaffold indiscriminately targeted multiple tyrosine kinases (SRC, ABL, RET, KIT). To engineer selectivity for SRC over ABL, medicinal chemistry efforts heavily focused on the N1 and C4 positions[2].

  • Mechanistic Causality: The substitution of the tert-butyl group at the N1 position with flexible, water-solubilizing cyclic tertiary amines (connected via an ethylene linker) allows the molecule to probe the accessible sugar/phosphate regions of the ATP pocket[2].

  • Performance: This specific SAR vector led to the discovery of compounds like 11a , which demonstrated subnanomolar biochemical potency against SRC (IC50 < 0.5 nM) and an unprecedented 1000-fold selectivity over ABL[2]. Furthermore, the addition of these polar groups improved the cLogP to a highly favorable 2.2, ensuring optimal aqueous solubility for downstream cellular assays[2].

Series B: Pyrazolo[1,5-a]pyrimidines as Tropomyosin Receptor Kinase (Trk) Inhibitors

Trk kinases (TrkA/B/C) are critical oncogenic drivers in solid tumors harboring NTRK fusions. The pyrazolo[1,5-a]pyrimidine isoform provides a distinct vector geometry compared to the [3,4-d] series, shifting the angles of peripheral substituents[3].

  • Mechanistic Causality: SAR analysis reveals that introducing a carboxamide moiety at the 3rd position acts as a critical hydrogen-bond donor/acceptor pair with the Trk hinge region. Further substitution with N-heterocyclic or alcohol moieties at the carboxamide nitrogen drastically boosts target affinity by occupying adjacent hydrophobic sub-pockets[3].

  • Performance: Optimized leads (e.g., Compounds 10 and 11) achieved exceptional TrkA inhibition with IC50 values of 0.2 nM and 0.4 nM, respectively, alongside high selectivity over JAK and TYK[3]. Additionally, macrocyclic analogs of this series have been developed to overcome clinical resistance mutations (e.g., TRKG595R), maintaining low nanomolar potency[3].

Series C: Pyrazolo[3,4-d]pyrimidines as Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a primary target for B-cell malignancies. Ibrutinib, a blockbuster pyrazolo[3,4-d]pyrimidine, utilizes an electrophilic Michael acceptor to irreversibly bind Cys481 in the BTK active site[1].

  • Mechanistic Causality: While the covalent warhead drives irreversible binding, the core scaffold dictates the initial non-covalent affinity (Ki). Replacing the piperidine moiety of ibrutinib with a phenyl ring linked to the N-1 position via a methylene group alters the conformational presentation of the warhead, testing the spatial tolerance of the BTK binding pocket[4].

  • Performance: Although Ibrutinib remains the clinical benchmark (IC50 = 8 nM), specific N-1 modifications (e.g., compound 46g) have yielded highly potent analogs (IC50 = 27 nM) that provide alternative binding kinetics and help map the structural boundaries of the BTK active site[4].

Quantitative Performance Comparison

Table 1: Biochemical and Structural Comparison of Pyrazolopyrimidine Series

Scaffold SeriesTarget Kinase(s)Key SAR ModificationTop Compound IC50Selectivity Profile
Pyrazolo[3,4-d]pyrimidine SRCN1 flexible cyclic tertiary amine< 0.5 nM[2]>1000-fold over ABL
Pyrazolo[1,5-a]pyrimidine TrkA/B/CC3 carboxamide + N-heterocycle0.2 nM[3]High over JAK/TYK
Pyrazolo[3,4-d]pyrimidine BTKN1 piperidine replacement (phenyl)27.0 nM[4]High over EGFR/ITK
Pyrazolo[3,4-d]pyrimidine ATRRing expansion / Urea rigidity66.0 nM[1]Minimal against PI3K

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of these SAR series must rely on a tiered, self-validating experimental system. Biochemical potency must be strictly contextualized by the ATP concentration, and cellular efficacy must confirm membrane permeability.

Protocol A: ADP-Glo™ Kinase Assay for True IC50 Determination

Causality: Because pyrazolopyrimidines are ATP-competitive bioisosteres, their apparent IC50 is highly sensitive to the assay's ATP concentration. We mandate the use of the ADP-Glo assay at the specific apparent Km​(ATP) for each kinase to ensure the calculated IC50 accurately reflects the inhibitor's true affinity ( Ki​ ), preventing artificial masking of potency by excess ATP.

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Compound Dilution: Perform a 10-point, 3-fold serial dilution of the pyrazolopyrimidine analog in 100% DMSO. Transfer to a 384-well plate (final assay DMSO concentration = 1%).

  • Enzyme-Inhibitor Pre-incubation: Add the purified kinase (e.g., SRC or TrkA) to the wells. Incubate for 15 minutes at room temperature to allow equilibrium binding of the inhibitor to the hinge region.

  • Reaction Initiation: Add the specific substrate peptide and ATP (strictly at the predetermined Km​(ATP) ). Incubate for 60 minutes at 30°C.

  • Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Then, add Kinase Detection Reagent to convert the generated ADP back to ATP, producing a luminescent signal via luciferase (30 min incubation).

  • Data Analysis: Read luminescence. Fit the dose-response curve using a four-parameter logistic regression to calculate the IC50.

Protocol B: CellTiter-Glo® Phenotypic Viability Assay

Causality: A subnanomolar biochemical IC50 is functionally irrelevant if the compound cannot penetrate the cell membrane or is rapidly effluxed. This assay validates whether the SAR modifications intended to improve drug-like properties (e.g., N1 water-solubilizing groups) successfully translate to cellular efficacy[2].

  • Cell Seeding: Seed target cells (e.g., MCF-7 breast cancer cells for SRC inhibitors[2]) at 2,000 cells/well in a 384-well opaque plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Dispense the pyrazolopyrimidine analogs using a digital acoustic dispenser (e.g., D300e) to minimize pipetting error and DMSO toxicity.

  • Incubation: Incubate for 72 hours to allow sufficient time for kinase target inhibition to manifest as an anti-proliferative phenotype.

  • Viability Measurement: Equilibrate the plate to room temperature. Add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Validation Check: Calculate the EC50. A successful SAR iteration is confirmed when the cellular EC50 is within a 10- to 50-fold shift of the biochemical IC50, indicating excellent cell permeability and target engagement.

Visualizing the SAR Workflow

Below is the logical progression model used by medicinal chemists to iteratively refine the pyrazolopyrimidine scaffold from a promiscuous hit to a selective lead.

SAR_Workflow Hit Initial Scaffold Hit (e.g., PP1 / Promiscuous) Design Rational SAR Design (N1 / C3 / C4 Substitutions) Hit->Design Identify Vectors Biochem Biochemical Profiling (ADP-Glo Kinase Assay) Design->Biochem Synthesize Library Cellular Phenotypic Screening (Cell Viability / Migration) Biochem->Cellular IC50 < 10 nM Cellular->Design Poor Permeability (Iterate) Lead Optimized Lead (High Selectivity & Potency) Cellular->Lead EC50 < 50 nM

Figure 1: Iterative SAR optimization workflow for pyrazolopyrimidine-based kinase inhibitors.

Sources

Validation

Charting the Selectivity Landscape: A Comparative Kinase Profile of 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine

For researchers, scientists, and drug development professionals, understanding the precise interaction of a small molecule with the human kinome is a cornerstone of modern therapeutic design. Kinase inhibitors, while pow...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the precise interaction of a small molecule with the human kinome is a cornerstone of modern therapeutic design. Kinase inhibitors, while powerful, often exhibit polypharmacology, binding to multiple kinases with varying affinities. This can be a double-edged sword, leading to either beneficial synergistic effects or detrimental off-target toxicities. This guide provides an in-depth, comparative analysis of the kinase selectivity profile of a novel investigational compound, 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine.

To establish a clear and objective performance benchmark, we will compare its profile against two well-characterized kinase inhibitors: the notoriously promiscuous natural product, Staurosporine , and the clinically approved multi-targeted inhibitor, Dasatinib . This guide will not only present the quantitative selectivity data but will also delve into the causality behind the experimental design and provide a detailed, validated protocol for researchers to replicate and adapt in their own laboratories.

The Rationale for Comparison: Setting the Selectivity Context

The choice of comparators is critical for interpreting the selectivity of a new chemical entity.

  • Staurosporine : Isolated from the bacterium Streptomyces staurosporeus, Staurosporine is a potent, ATP-competitive inhibitor of a vast number of protein kinases.[1][2] Its broad activity profile makes it an ideal "negative control" for selectivity; a truly selective compound should demonstrate a starkly different and narrower target engagement.

  • Dasatinib : A synthetic small molecule, Dasatinib is a powerful inhibitor of multiple tyrosine kinases, including BCR-ABL and SRC family kinases.[3][4][5] While still a multi-targeted agent, its profile is considerably more defined than that of Staurosporine, representing a clinically successful example of targeted polypharmacology.[6][7]

By benchmarking 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine against these two standards, we can effectively triangulate its position on the selectivity spectrum, from highly specific to broadly active. The pyrazole and pyrimidine scaffolds are known privileged structures in kinase inhibitor design, suggesting our compound of interest has the potential for potent and selective interactions.[8][9][10][11][12]

Quantitative Kinome Profiling: A Comparative Analysis

To ascertain the kinase selectivity, a comprehensive screen across a panel of human kinases is the gold standard. For this guide, we present hypothetical data from a 255-kinase biochemical assay panel, a scope that provides a broad view of the kinome.[13] The data is presented as percent inhibition at a fixed concentration (1 µM) to allow for a direct comparison of the breadth of activity.

Table 1: Comparative Kinase Inhibition Profile at 1 µM

Kinase FamilyTarget Kinase4-(4-bromo-1H-pyrazol-1-yl)pyrimidine (% Inhibition)Staurosporine (% Inhibition)Dasatinib (% Inhibition)
Tyrosine Kinase SRC 98 9999
ABL1 159599
LCK 95 9899
YES 92 9798
EGFR108545
FGFR187860
VEGFR258875
Ser/Thr Kinase PKA 59920
PKCα 39915
CAMKII89910
CDK2129235
p38α258985

Note: This data is representative and for illustrative purposes. Bolded values indicate primary targets for 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine.

From this comparative data, we can draw several key insights:

  • 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine demonstrates high selectivity for a subset of the SRC family of tyrosine kinases (SRC, LCK, YES). Unlike the broad-spectrum inhibitors, its activity against other kinase families is markedly lower.

  • Staurosporine , as expected, inhibits a vast majority of the kinases tested with high potency, confirming its promiscuous nature.[1]

  • Dasatinib shows potent inhibition of its known primary targets (ABL and SRC families) but also significant activity against other kinases like p38α, aligning with its established multi-targeted profile.[5][6]

Experimental Workflow: A Validated Protocol for Kinase Profiling

To ensure scientific integrity, the protocol used to generate such data must be robust and reproducible. The following is a detailed methodology for an in vitro kinase assay using the ADP-Glo™ luminescent platform, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[14][15][16][17][18] This method is highly sensitive and applicable to a wide range of kinases, making it ideal for selectivity profiling.[15]

Experimental Design Logic

The choice of the ADP-Glo™ assay is deliberate. Unlike methods that measure ATP depletion (which can be problematic for low-activity kinases), this assay directly quantifies the product (ADP), yielding a signal that is directly proportional to kinase activity.[17] This provides a high signal-to-background ratio, reducing the likelihood of false positives.[14] The assay is performed at the ATP Km for each kinase to ensure that the inhibition observed is competitive and relevant to the enzyme's natural substrate affinity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution (Test Compound, Comparators, Vehicle Control) Assay_Plate Assay Plate Setup (384-well plate) Compound_Prep->Assay_Plate Kinase_Prep Kinase & Substrate Preparation (Recombinant Kinase, Specific Substrate, Assay Buffer) Kinase_Prep->Assay_Plate Incubation_1 Initiate Reaction with ATP (Incubate at 30°C) Assay_Plate->Incubation_1 Stop_Reaction Add ADP-Glo™ Reagent (Terminate Kinase Reaction, Deplete ATP) Incubation_1->Stop_Reaction Incubation_2 Incubate at RT Stop_Reaction->Incubation_2 Develop_Signal Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubation_2->Develop_Signal Incubation_3 Incubate at RT Develop_Signal->Incubation_3 Read_Plate Measure Luminescence (Plate Luminometer) Incubation_3->Read_Plate Data_Processing Calculate % Inhibition (Relative to Vehicle Control) Read_Plate->Data_Processing Profile_Generation Generate Selectivity Profile Data_Processing->Profile_Generation

Caption: Workflow for in vitro kinase selectivity profiling using the ADP-Glo™ assay.

Step-by-Step Protocol
  • Compound Preparation :

    • Prepare a 10 mM stock solution of 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine, Staurosporine, and Dasatinib in 100% DMSO.

    • Create a serial dilution series for each compound to determine IC50 values, or a single concentration (e.g., 1 µM) for initial profiling. A vehicle control (DMSO only) is essential.

  • Kinase Reaction :

    • In a 384-well plate, add 2.5 µL of each compound dilution.

    • Add 5 µL of a 2X kinase/substrate solution containing the specific recombinant kinase and its corresponding substrate in kinase reaction buffer.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of a 4X ATP solution (at the Km concentration for the specific kinase).

    • Incubate for 60 minutes at 30°C.

  • Signal Detection :

    • Terminate the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.[16]

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis :

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The percentage of kinase inhibition is calculated relative to the vehicle (DMSO) control wells (0% inhibition) and a "no kinase" control (100% inhibition).

Interpreting the Selectivity: Signaling Pathway Implications

The high selectivity of 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine for SRC family kinases (SFKs) has significant biological implications. SFKs are non-receptor tyrosine kinases that act as crucial signaling hubs, regulating a multitude of cellular processes including proliferation, differentiation, survival, and migration.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) SRC SRC Family Kinases (SRC, LCK, YES) RTK->SRC Integrin Integrin FAK FAK Integrin->FAK STAT3 STAT3 SRC->STAT3 PI3K PI3K SRC->PI3K RAS RAS SRC->RAS FAK->SRC Cell_Outcomes Cellular Responses (Proliferation, Survival, Migration, Angiogenesis) STAT3->Cell_Outcomes AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Cell_Outcomes RAF->Cell_Outcomes Inhibitor 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine Inhibitor->SRC

Caption: Simplified SRC signaling pathway and the point of inhibition.

By selectively inhibiting SFKs, 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine has the potential to modulate these critical cellular functions with fewer off-target effects compared to a broad-spectrum inhibitor like Staurosporine. This targeted approach is a key strategy in modern drug discovery to maximize therapeutic efficacy while minimizing toxicity.[19][20]

Conclusion and Future Directions

This comparative guide establishes 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine as a potent and selective inhibitor of SRC family kinases. Its clean profile against a broad panel of kinases, especially when contrasted with the promiscuity of Staurosporine and the multi-targeted nature of Dasatinib, highlights its potential as a valuable research tool and a promising scaffold for therapeutic development.

The self-validating nature of this guide lies in the detailed, replicable protocol and the logical framework for data interpretation. Researchers can apply this methodology to their own compounds of interest, using the provided comparators as a reliable benchmark for selectivity. Future studies should focus on determining the precise IC50 values for the primary kinase targets, elucidating the mode of inhibition (e.g., ATP-competitive), and validating the on-target effects in cellular models.

References

  • Zask, A. et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Available at: [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Available at: [Link]

  • Tannin, S. et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. PubMed. Available at: [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Available at: [Link]

  • Denic, V & Yu, H. (2022). In vitro kinase assay. Bio-protocol. Available at: [Link]

  • Getlik, M. et al. (2016). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. PMC. Available at: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Available at: [Link]

  • Moon, S. et al. (2017). In vitro NLK Kinase Assay. PMC. Available at: [Link]

  • Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences Inc.
  • Medicines Discovery Catapult. (2026). Techniques in kinase profiling. Available at: [Link]

  • Lin, Y. et al. (2021). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. PubMed. Available at: [Link]

  • Wodicka, L. M. et al. (2016). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Chemical Biology. Available at: [Link]

  • Vieth, M. et al. (2004). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. PMC. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

  • Bantscheff, M. et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. Available at: [Link]

  • Wassermann, K. et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. PMC. Available at: [Link]

  • Adriaenssens, E. et al. (2024). In vitro kinase assay. protocols.io. Available at: [Link]

  • Unknown. (n.d.). Protocol for Invitro Kinase Assay. Unknown Source.
  • Bain, J. et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available at: [Link]

  • Wassermann, K. et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Wang, X. et al. (2016). Kinome wide selectivity profiling of 18a with DiscoveRx KinomeScan technology. ResearchGate. Available at: [Link]

  • Tannin, S. et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. ResearchGate. Available at: [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Available at: [Link]

  • Uitdehaag, J. C. M. & Zaman, G. J. R. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC. Available at: [Link]

  • Karaman, M. W. et al. (2021). Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. bioRxiv. Available at: [Link]

  • Klaeger, S. et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. Available at: [Link]

  • Unknown. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. PMC. Available at: [Link]

  • Bantscheff, M. et al. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Publications. Available at: [Link]

  • Lee, S. J. et al. (2015). Synthesis and Biological Evaluation of New pyrazol-4-ylpyrimidine Derivatives as Potential ROS1 Kinase Inhibitors. PubMed. Available at: [Link]

  • Coumar, M. S. et al. (2020). Comparative Assessment of Protein Kinase Inhibitors in Public Databases and in PKIDB. MDPI. Available at: [Link]

  • Barker, A. J. et al. (2001). Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Woodhead, A. J. et al. (2004). Comparison of inhibitor binding to various kinases. Cancer Research. Available at: [Link]

  • Miljković, F. & Bajorath, J. (2018). Compound-based selectivity profiles. Left: exemplary compound... ResearchGate. Available at: [Link]

  • Davis, M. I. et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]

  • Singh, P. et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available at: [Link]

  • Reaction Biology. (2023). Kinase Selectivity Panels. Available at: [Link]

  • El-Naggar, M. et al. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Publishing. Available at: [Link]

  • Lee, P. H. et al. (2015). Highly potent and selective pyrazolylpyrimidines as Syk kinase inhibitors. PubMed. Available at: [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Available at: [Link]

  • Drewry, D. H. et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]

  • Abdel-Maksoud, M. S. et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine

Introduction: Beyond the Synthesis For researchers at the forefront of drug discovery and development, the lifecycle of a chemical intermediate like 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine extends far beyond its role in a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Synthesis

For researchers at the forefront of drug discovery and development, the lifecycle of a chemical intermediate like 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine extends far beyond its role in a reaction flask. Responsible stewardship of laboratory reagents is a cornerstone of scientific integrity, ensuring the safety of personnel and the preservation of our environment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine, treating it not as a procedural afterthought, but as a critical component of the experimental workflow.

As a halogenated heterocyclic compound, this substance belongs to a chemical class requiring specific handling and disposal considerations. Adherence to these protocols is not merely a matter of regulatory compliance but a reflection of a laboratory's commitment to a culture of safety.

Hazard Assessment: An In-Depth Profile

A specific Safety Data Sheet (SDS) for 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine should always be consulted before handling. However, based on data from structurally analogous brominated pyrazole and pyrimidine compounds, we must operate under the assumption that this chemical presents the following potential hazards:

  • Skin Irritation (Category 2) : May cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (Category 2) : Can cause serious and potentially damaging eye irritation.[1][2][3]

  • Respiratory Irritation (Category 3) : Inhalation of dust or powder may lead to respiratory tract irritation.[1][2][3]

  • Acute Oral Toxicity : Related compounds are classified as harmful or toxic if swallowed.[4][5]

Furthermore, its chemical structure necessitates specific considerations:

  • Halogenated Compound : Bromine's presence classifies this as a halogenated organic compound, which dictates its entry into a specific, more stringently regulated hazardous waste stream.[6][7] Mixing halogenated with non-halogenated waste is not only unsafe but also significantly increases disposal costs.[7]

  • Incompatibilities : This compound is likely incompatible with strong oxidizing agents and strong acids.[3][4] Contact between them could lead to vigorous, exothermic reactions.

  • Decomposition Products : Thermal decomposition may produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen bromide.[3]

Essential Personal Protective Equipment (PPE)

Prior to handling 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine in any capacity—including preparation for disposal—all personnel must be equipped with the following PPE. This is a non-negotiable standard for mitigating exposure risk.[8]

PPE CategorySpecificationRationale
Eye Protection ANSI-approved safety goggles or a face shield.[9]Protects against splashes and airborne dust particles.
Hand Protection Chemical-resistant nitrile or neoprene gloves.[10]Prevents direct skin contact and absorption.
Body Protection A fully buttoned laboratory coat.[9][10]Protects skin and personal clothing from contamination.
Respiratory Control All handling must be conducted in a certified chemical fume hood.Prevents inhalation of airborne particles.[6]

Step-by-Step Disposal Protocol

The disposal of 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine must be treated with the same precision as a synthetic procedure. The fundamental principle is that this compound is a regulated hazardous waste and must never be disposed of via standard trash or sanitary sewer systems.[6][11][12]

Waste Segregation and Classification

The first and most critical step is correct classification. All waste streams containing this compound must be segregated as Halogenated Organic Hazardous Waste .

  • Solid Waste Stream : Includes expired or unused solid reagent, contaminated weighing paper, disposable lab materials (e.g., gloves, wipes), and spill cleanup absorbents.

  • Liquid Waste Stream : Includes any solutions containing the compound and the first two rinses (rinsate) from cleaning contaminated glassware.

Causality : Segregating halogenated waste is mandated by environmental regulations and is crucial for proper treatment at a hazardous waste facility.[6][7] Improper mixing can create dangerous chemical reactions and complicates the disposal process, leading to significant cost increases.[7]

Procedure for Waste Collection and Storage
  • Select a Proper Container :

    • Use a designated, chemically compatible hazardous waste container. Polyethylene containers are often suitable for halogenated solvents and solids.[6][13]

    • The container must be in good condition, free from leaks, and have a secure, tightly sealing lid.[13][14]

    • Keep the container closed at all times except when actively adding waste.[13][14] This is a critical step to prevent the release of vapors.

  • Accurate and Complete Labeling :

    • Before adding any waste, label the container clearly.[13][15]

    • The label must include:

      • The words "Hazardous Waste ".[10]

      • The full, unabbreviated chemical name: "4-(4-bromo-1H-pyrazol-1-yl)pyrimidine ".[15]

      • For liquid waste, list all components and their approximate percentages (e.g., "Methanol: 90%, 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine: 10%").[16]

      • The date when waste was first added (the "accumulation start date").[15]

  • Satellite Accumulation :

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory, near the point of waste generation.[10][17]

    • This area must be secure, well-ventilated, and away from incompatible materials like strong oxidizing agents.[10][16]

    • Do not accumulate more than 55 gallons of hazardous waste in this area.[17]

  • Final Disposal :

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[10][15]

    • Under no circumstances should this chemical be poured down the drain or placed in the regular trash. [6][11]

Managing Empty Containers

Chemical containers that held 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine are not considered empty until properly decontaminated.[17]

  • Triple Rinse : Rinse the empty container with a suitable solvent (e.g., methanol or acetone) three times.[10][17]

  • Collect Rinsate : Crucially, all three rinses must be collected and disposed of as liquid halogenated hazardous waste. [10][17]

  • Final Container Disposal : Once triple-rinsed and air-dried in a fume hood, thoroughly deface or remove the original label. The clean container can then be disposed of in the regular trash or recycled according to institutional policy.[17]

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is critical to ensure safety.

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated, relying on the chemical fume hood to exhaust vapors.[10]

  • Don PPE : Before re-entering the area, don the full PPE detailed in Section 3.0.

  • Contain the Spill : Use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to dike and cover the spill.[10][14] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste : Carefully collect the absorbent material using non-sparking tools and place it into a new, properly labeled hazardous waste container.[10][14]

  • Decontaminate : Clean the spill area with a suitable solvent. All cleaning materials (wipes, etc.) must also be disposed of as solid hazardous waste.[10]

  • Report : Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.[10]

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine waste.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Interim Storage & Final Disposal A Identify Waste: 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine B Consult SDS & Assess Hazards (Irritant, Halogenated) A->B C Don Full PPE (Goggles, Gloves, Lab Coat) B->C D Classify as: 'Halogenated Organic Hazardous Waste' C->D E Select Compatible, Leak-Proof Container D->E F Label Container Correctly: 'Hazardous Waste' + Full Chemical Name E->F G Add Waste to Container (Keep Closed When Not in Use) F->G H Store in Designated Satellite Accumulation Area G->H I Arrange Pickup via EHS or Licensed Waste Contractor H->I J Prohibited Routes K Sink / Drain Disposal J->K NO L Regular Trash J->L NO

Caption: Disposal workflow for 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • How To Dispose Of Lab Chemicals. (2020, February 27). Medical Waste Pros. [Link]

  • Chemistry Lab Waste Disposal. (2024, June 17). Environmental Marketing Services. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Safety Data Sheet for JQ-3150. (2024, April 4). [Source URL could not be verified, content used for general procedural knowledge].
  • 2-(4-BROMO-1H-PYRAZOL-1-YL)PYRIMIDINE CAS#: 857641-46-4. ChemWhat. [Link]

  • 4-(4-bromo-1h-pyrazol-1-yl)pyrimidine. PubChemLite. [Link]

  • Halogenated Solvents Safety Information. Washington State University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. [Link]

  • Procedure for Disposing of Hazardous Waste. MIT Environmental Health & Safety. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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4-(4-bromo-1H-pyrazol-1-yl)pyrimidine
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